Product packaging for (Z)-ethyl 2-cyano-3-ethoxyacrylate(Cat. No.:CAS No. 42466-69-3)

(Z)-ethyl 2-cyano-3-ethoxyacrylate

Cat. No.: B1607778
CAS No.: 42466-69-3
M. Wt: 169.18 g/mol
InChI Key: KTMGNAIGXYODKQ-SREVYHEPSA-N
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Description

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl cyano(ethoxymethylene)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62026. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B1607778 (Z)-ethyl 2-cyano-3-ethoxyacrylate CAS No. 42466-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-2-cyano-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMGNAIGXYODKQ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C#N)\C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42466-69-3, 94-05-3
Record name Ethyl 2-cyano-3-ethoxyacrylate, (2Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acrylic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acrylic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N7KQP23A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate, is a pivotal building block in organic synthesis, valued for its versatile reactivity.[1][2] Its unique structure, featuring electrophilic and nucleophilic centers, makes it a sought-after intermediate in the creation of a wide array of heterocyclic compounds and pharmacologically active molecules, including anti-inflammatory agents.[1] This guide provides a comprehensive overview of the synthesis of this compound via the Knoevenagel condensation, details a robust experimental protocol, and outlines a full suite of characterization techniques to validate the product's identity, purity, and stereochemistry.

Strategic Importance in Synthesis

The strategic importance of ethyl 2-cyano-3-ethoxyacrylate lies in the orchestrated reactivity of its functional groups. The cyano and ester groups act as powerful electron-withdrawing groups, polarizing the C=C double bond and rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is harnessed by medicinal chemists and synthetic researchers to construct complex molecular architectures.

Synthesis via Knoevenagel Condensation

The most prevalent and efficient method for preparing ethyl 2-cyano-3-ethoxyacrylate is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an orthoformate ester, which serves as a carbonyl equivalent.

Reaction Mechanism

The reaction is typically catalyzed by an acid anhydride, such as acetic anhydride, which facilitates both the formation of the key reactive intermediate and the subsequent dehydration step.

  • Formation of the Enol Ether: Ethyl cyanoacetate reacts with triethyl orthoformate. Acetic anhydride acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the product.

  • Elimination: An ethanol molecule is eliminated to form the stable, conjugated product, ethyl 2-cyano-3-ethoxyacrylate. The reaction conditions generally favor the formation of the thermodynamically more stable Z-isomer.

The general mechanism, a Knoevenagel condensation, involves the deprotonation of the active methylene compound to form a carbanion, which then attacks a carbonyl carbon.[3][4] This is followed by a dehydration step to yield the final α,β-unsaturated product.[4]

Knoevenagel_Synthesis reagents Reactants: - Ethyl Cyanoacetate - Triethyl Orthoformate - Acetic Anhydride (Catalyst/Dehydrating Agent) reaction_vessel Reaction Vessel (Heated) reagents->reaction_vessel 1. Combine & Heat workup Work-up (e.g., Distillation, Neutralization) reaction_vessel->workup 2. Reaction Completion purification Purification (Fractional Distillation or Recrystallization) workup->purification 3. Isolate Crude Product product This compound purification->product 4. Obtain Pure Product

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol is designed for reliability and high yield. The self-validating aspect lies in the in-process controls and the final characterization, which confirms the outcome.

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a distillation head.

  • Charging the Reactor: In the flask, combine ethyl cyanoacetate and triethyl orthoformate in a 1:1.5 molar ratio. Add an equimolar amount of acetic anhydride relative to the ethyl cyanoacetate.

  • Reaction: Heat the mixture gently with stirring. The reaction is endothermic initially, and the temperature should be maintained to allow for the slow distillation of the ethyl acetate byproduct, which serves as a visual indicator of reaction progress.

  • Driving to Completion: Continue heating for 2-4 hours. The temperature of the reaction mixture will gradually rise as the lower-boiling reactants are consumed.

  • Isolation: Once the reaction is complete (as determined by TLC or GC analysis), the crude product is isolated. The excess triethyl orthoformate and acetic anhydride can be removed by distillation under reduced pressure.

  • Purification: The resulting crude product is then purified by fractional vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound as a faint yellow solid or oil.[1]

Expert Insight: The key to a high yield of the desired Z-isomer is careful temperature control during the reaction and distillation. Rapid heating can lead to side reactions and a lower-quality product. The use of acetic anhydride is critical as it effectively scavenges the ethanol formed, preventing a reversible reaction and driving the equilibrium forward.

Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the structural integrity, purity, and isomeric identity of the synthesized compound.

Physical Properties

The synthesized compound should be a faint yellow solid or liquid at room temperature.[1][5]

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[1][6]
Molecular Weight 169.18 g/mol [5][6]
Melting Point 49-53 °C[1][2]
Boiling Point 190-191 °C at 30 mmHg[1][2]
Appearance Faint yellow solid[1]
CAS Number 94-05-3[1][6]
Spectroscopic Analysis

Spectroscopic data provides the definitive structural proof. Below are the expected results for this compound.

Characterization_Flow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Analysis IR IR Spectroscopy Product->IR Analysis MS Mass Spectrometry Product->MS Analysis Physical Physical Properties (MP, BP) Product->Physical Analysis Validation Structure & Purity Confirmed NMR->Validation IR->Validation MS->Validation Physical->Validation

Caption: Logical workflow from purified product to structural validation.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of all proton environments and for verifying the stereochemistry.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
=C-H~8.03Singlet1H
-O-CH₂- (ethoxy on acrylate)~4.37Quartet2H
-O-CH₂- (ester)~4.27Quartet2H
-CH₃ (ethoxy on acrylate)~1.45Triplet3H
-CH₃ (ester)~1.33Triplet3H
(Solvent: CDCl₃, 400 MHz)[7]

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

AssignmentChemical Shift (δ, ppm)
C=O (ester)~162.0
=C-O (enol ether)~155.0
C≡N (nitrile)~115.0
=C(CN)~100.0
-O-CH₂- (ethoxy on acrylate)~63.0
-O-CH₂- (ester)~62.5
-CH₃ (ethoxy on acrylate)~14.1
-CH₃ (ester)~14.0
(Solvent: CDCl₃, 100 MHz)[8][9]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
C≡N (Nitrile)~2217Strong, sharp absorption
C=O (Ester)~1715Strong absorption
C=C (Alkene)~1596Medium to strong absorption
C-O (Ether/Ester)~1216Strong absorption
(Sample preparation: KBr pellet or thin film)[3]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall composition.

Ionm/z ValueDescription
[M]⁺169Molecular Ion
[M-C₂H₅]⁺140Loss of ethyl group
[M-OC₂H₅]⁺124Loss of ethoxy group
[M-COOC₂H₅]⁺96Loss of ethyl carboxylate group
(Technique: Electron Ionization, EI)[6][7][10]

Safety and Handling

Ethyl 2-cyano-3-ethoxyacrylate is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][6] It may also cause respiratory irritation.[1][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[1]

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and comprehensive characterization of this compound. By understanding the underlying mechanism of the Knoevenagel condensation and adhering to a stringent characterization protocol, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and materials science. The self-validating nature of the described workflow, from reaction monitoring to multi-faceted spectroscopic analysis, ensures the production of high-purity material suitable for the most demanding applications.

References

A Spectroscopic Guide to (Z)-ethyl 2-cyano-3-ethoxyacrylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a multifunctional organic compound of significant interest to researchers in drug development and organic synthesis. Its structure, featuring a conjugated system with cyano, ester, and ether functionalities, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. The precise stereochemistry of the double bond is crucial for its reactivity and the stereochemical outcome of subsequent reactions. This guide provides an in-depth analysis of the spectroscopic data used to confirm the structure and purity of the (Z)-isomer of ethyl 2-cyano-3-ethoxyacrylate.

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern. Together, these methods form a self-validating system for unambiguous structure determination.

This document will delve into the details of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, offering insights into the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Isomerism

This compound, with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol , exists as two geometric isomers, (Z) and (E), due to the restricted rotation around the C=C double bond. The (Z)-isomer, which is the focus of this guide, has the cyano and the ethoxy groups on the same side of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon environments within the molecule.

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is essential for accurate coupling constant measurements.

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound This compound Vial NMR Tube Compound->Vial Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Vial TMS TMS (Internal Standard) TMS->Vial Spectrometer High-Field NMR Spectrometer Vial->Spectrometer Pulse Pulse Sequence (1H, 13C, etc.) Spectrometer->Pulse FID Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phase Phasing & Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Spectrum Final NMR Spectrum Integrate->Spectrum

Caption: A typical workflow for acquiring NMR data, from sample preparation to the final spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.03Singlet1H=CH-O
~4.37Quartet2HO-CH₂-CH₃ (ethoxy)
~4.27Quartet2HO-CH₂-CH₃ (ester)
~1.45Triplet3HO-CH₂-CH₃ (ethoxy)
~1.33Triplet3HO-CH₂-CH₃ (ester)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • Vinyl Proton (=CH-O): The singlet at approximately 8.03 ppm is characteristic of the vinyl proton. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the conjugated system. The singlet nature of this peak indicates no adjacent protons to couple with.

  • Ethyl Groups: The spectrum shows two distinct ethyl groups, corresponding to the ethoxy and the ethyl ester moieties. Each ethyl group gives rise to a quartet and a triplet. The quartets around 4.37 and 4.27 ppm correspond to the methylene (-CH₂-) protons, which are split by the adjacent methyl (-CH₃) protons. The triplets around 1.45 and 1.33 ppm are due to the methyl protons, split by the adjacent methylene protons. The slight difference in their chemical shifts arises from the different electronic environments of the ethoxy and ester groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~162.0=C-O (vinyl)
~117.0C≡N (nitrile)
~70.0O-CH₂ (ethoxy)
~62.0O-CH₂ (ester)
~15.0CH₃ (ethoxy)
~14.0CH₃ (ester)
~90.0=C(CN)

Note: These are predicted values. Experimental values may vary.

Interpretation:

  • Carbonyl and Vinyl Carbons: The downfield signals at approximately 165.0 ppm and 162.0 ppm are assigned to the ester carbonyl carbon and the vinyl carbon attached to the ethoxy group, respectively. These carbons are significantly deshielded due to their involvement in the conjugated system and bonding to electronegative oxygen atoms.

  • Nitrile Carbon: The signal around 117.0 ppm is characteristic of a nitrile carbon.

  • Alkene Carbon: The carbon of the double bond substituted with the cyano group is expected to appear around 90.0 ppm.

  • Ethyl Carbons: The methylene carbons of the ethoxy and ester groups are observed around 70.0 ppm and 62.0 ppm, while the methyl carbons appear upfield at approximately 15.0 ppm and 14.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr (potassium bromide) pellet. A few milligrams of the compound are ground with dry KBr powder and pressed into a thin, transparent disk, which is then placed in the IR spectrometer.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2220C≡N stretchNitrile
~1710C=O stretchα,β-Unsaturated Ester
~1620C=C stretchAlkene
~1250C-O stretchEster/Ether

Interpretation:

  • Nitrile Group: A sharp, strong absorption band around 2220 cm⁻¹ is a clear indication of the C≡N stretching vibration of the nitrile group.

  • Ester Carbonyl Group: The strong absorption at approximately 1710 cm⁻¹ is characteristic of the C=O stretching of an α,β-unsaturated ester. The conjugation with the C=C double bond lowers the frequency compared to a saturated ester.

  • Alkene Group: The C=C stretching vibration of the alkene is observed around 1620 cm⁻¹.

  • Ether and Ester C-O Groups: The strong absorption bands in the region of 1250 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Table 4: Key Mass Spectrometry Data for this compound

m/zInterpretation
169Molecular Ion [M]⁺
141[M - C₂H₄]⁺
124[M - OCH₂CH₃]⁺
113[M - C₂H₅OH - H]⁺ or [M - C₂H₄ - C₂H₅]⁺
96[M - COOC₂H₅]⁺

Interpretation:

  • Molecular Ion: The peak at m/z 169 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of this compound under EI conditions can proceed through various pathways. The loss of ethene (28 Da) from one of the ethyl groups is a common fragmentation, leading to the peak at m/z 141. The loss of an ethoxy radical (45 Da) can result in the ion at m/z 124. Further fragmentations can lead to the other observed peaks, providing additional evidence for the proposed structure.

Diagram of a Proposed Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z = 169 F1 [M - C₂H₄]⁺ m/z = 141 M->F1 - C₂H₄ F2 [M - OC₂H₅]⁺ m/z = 124 M->F2 - •OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 96 M->F3 - •COOC₂H₅

Caption: A simplified representation of possible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all protons, including the key vinyl proton, and distinguishes between the two ethyl groups. The ¹³C NMR spectrum maps out the carbon framework. IR spectroscopy confirms the presence of the characteristic nitrile, unsaturated ester, and ether functional groups. Finally, mass spectrometry establishes the correct molecular weight and provides fragmentation data consistent with the proposed structure. This detailed spectroscopic analysis is indispensable for researchers and scientists to ensure the identity, purity, and stereochemical integrity of this important chemical intermediate in their drug development and synthetic chemistry endeavors.

Physical and chemical properties of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-ethyl 2-cyano-3-ethoxyacrylate: Properties, Synthesis, and Reactivity for the Research Scientist

Introduction

This compound, identified by CAS Number 94-05-3, is a multifunctional reagent that has carved a significant niche as a versatile building block in organic synthesis.[1][2][3] Its strategic combination of a cyano group, an ethyl ester, and an electron-deficient alkene moiety makes it a highly reactive and valuable intermediate. This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic protocols, and its diverse reactivity, with a focus on its application in the development of pharmaceuticals and complex heterocyclic systems.[4][5] For drug development professionals and researchers, understanding the nuanced reactivity of this compound is paramount for leveraging its full synthetic potential.

The molecule's reactivity is primarily dictated by the electron-withdrawing nature of the cyano and ester groups.[6] This electronic arrangement polarizes the carbon-carbon double bond, rendering the C-3 position highly susceptible to nucleophilic attack, which is the cornerstone of its utility in constructing a wide array of molecular architectures.[3][6]

Physicochemical and Spectroscopic Profile

A precise understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in a laboratory setting. It typically appears as a white to faint yellow crystalline solid.[1][2][4] The compound exhibits limited solubility in water but is soluble in common organic solvents such as chloroform, methanol, ethanol, and ether.[1][3] Due to its sensitivity to moisture, it should be stored in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent hydrolysis and maintain its stability.[3][4][7]

Summary of Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₃[3][8][9]
Molecular Weight 169.18 g/mol [8][9][10]
Appearance White to yellow crystalline solid/mass[1][2][11]
Melting Point 49-53 °C[1][2][4]
Boiling Point 190-191 °C at 30 mmHg[1][4][11]
Density ~1.075 g/cm³[4]
Flash Point 130 °C[4]
Water Solubility <0.01 g/L (at 20 °C)[1][11]
Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. Key signals include a singlet for the vinylic proton, and two separate quartet-triplet patterns characteristic of the two ethyl groups (one from the ester and one from the ethoxy substituent).

  • ¹³C NMR: The carbon NMR spectrum is characterized by signals for the nitrile carbon (C≡N), the carbonyl carbon of the ester (C=O), and the two olefinic carbons (C=C).[12] The distinct chemical shifts of these carbons are indicative of the molecule's electronic structure.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum displays strong, characteristic absorption bands that confirm the presence of its key functional groups. These include a sharp peak for the nitrile (C≡N) stretch, a strong absorption for the ester carbonyl (C=O) stretch, and bands corresponding to the C=C double bond and C-O stretches.

  • Mass Spectrometry (MS): Mass spectral analysis typically shows the molecular ion peak corresponding to its molecular weight (169.18 g/mol ), confirming the compound's identity.[10][12] Common fragmentation patterns can also be observed.

Synthesis and Experimental Protocols

The most prevalent and efficient synthesis of ethyl 2-cyano-3-ethoxyacrylate involves the condensation reaction between ethyl cyanoacetate and triethyl orthoformate, typically using acetic anhydride as a solvent and dehydrating agent.[1][11]

Workflow for the Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

G cluster_reactants Reactants & Solvent cluster_process Reaction Process R1 Ethyl Cyanoacetate Mix Mix Reactants R1->Mix R2 Triethyl Orthoformate R2->Mix Solv Acetic Anhydride Solv->Mix Heat Heat Mixture (150-160 °C, 5h) Mix->Heat Condensation Reaction Cool Cool to Room Temp. Heat->Cool Distill Remove Solvent (Reduced Pressure) Cool->Distill Product This compound (Yellow Solid) Distill->Product

Caption: General workflow for the synthesis of ethyl 2-cyano-3-ethoxyacrylate.

Detailed Synthesis Protocol

This protocol is adapted from established procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[1][11]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (0.2 mol), triethyl orthoformate (0.2 mol), and acetic anhydride (80 mL).

  • Reaction: Heat the reaction mixture to 150-160 °C and maintain this temperature with stirring for approximately 5 hours. The causality behind using acetic anhydride is twofold: it acts as a solvent and effectively sequesters the ethanol byproduct, driving the equilibrium towards the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the acetic anhydride and other volatile components by distillation under reduced pressure.

  • Purification: The resulting yellow solid residue is this compound.[1][11] Further purification can be achieved by recrystallization from an appropriate solvent system if necessary to achieve high purity (>98%).[2] The yield for this procedure is typically high, often around 84%.[1][11]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as a potent Michael acceptor and its ability to participate in various cyclization and cycloaddition reactions.[5][6] The ethoxy group at the C-3 position is an excellent leaving group, facilitating nucleophilic vinylic substitution reactions.

General Reactivity with Nucleophiles

G Reactant This compound EtO-CH=C(CN)COOEt Intermediate Addition-Elimination Intermediate Reactant->Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Reactant:f0 Nucleophilic Attack Product Substituted Product Nu-CH=C(CN)COOEt Intermediate->Product Elimination LeavingGroup Ethanol (EtOH) Intermediate->LeavingGroup

Caption: Mechanism of nucleophilic substitution on the acrylate backbone.

Key Reaction Classes
  • Synthesis of Heterocycles: This is the most prominent application. The reaction with binucleophiles leads directly to a vast range of heterocyclic scaffolds. For instance, reaction with hydrazines yields pyrazoles, with amidines produces pyrimidines, and with hydroxylamine can lead to isoxazoles. This modularity is highly valued in medicinal chemistry for generating compound libraries.

  • Michael Additions: Strong nucleophiles can undergo a 1,4-conjugate addition, although the substitution pathway is often more common due to the lability of the ethoxy group.[5]

  • Cycloaddition Reactions: The electron-deficient double bond allows it to act as a dienophile in Diels-Alder reactions, providing access to complex carbocyclic and heterocyclic frameworks.[6]

Experimental Protocol: Synthesis of a Pyrimidine Derivative

This protocol illustrates a typical application in heterocyclic synthesis.

  • Setup: In a suitable solvent such as ethanol, dissolve this compound (1 equivalent).

  • Addition of Nucleophile: Add a substituted amidine hydrochloride (1 equivalent) and a base such as sodium ethoxide (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The base is crucial for deprotonating the amidine hydrochloride, generating the free nucleophile required for the reaction.

  • Isolation: Upon completion, cool the reaction mixture, neutralize if necessary, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired substituted pyrimidine.

Safety and Handling

This compound is an irritant and requires careful handling.

  • Hazards: It is irritating to the eyes, respiratory system, and skin.[1][13] It is harmful if swallowed and may cause sensitization by inhalation or skin contact.[1][4][10]

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1][4] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable and versatile platform for the construction of complex molecules, particularly nitrogen-containing heterocycles. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool in both academic research and industrial drug development. A thorough understanding of its handling, reactivity, and synthetic scope, as outlined in this guide, empowers scientists to harness its full potential in creating novel molecular entities.

References

An In-depth Technical Guide on the Reactivity of (Z)-ethyl 2-cyano-3-ethoxyacrylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a highly versatile and reactive Michael acceptor, frequently employed as a building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive exploration of its reactivity profile with a range of nucleophiles. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present quantitative data to inform synthetic strategy and reaction optimization. This document is intended to serve as a practical resource for researchers in drug discovery and development, as well as for synthetic organic chemists seeking to leverage the unique properties of this valuable reagent.

Introduction: The Unique Electronic Nature of this compound

This compound, often referred to as a "push-pull" alkene, possesses a unique electronic structure that dictates its reactivity. The molecule features both electron-donating (ethoxy group) and electron-withdrawing (cyano and ethyl ester groups) substituents attached to the carbon-carbon double bond. This arrangement results in a highly polarized π-system, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.

The electron-withdrawing cyano and ester groups at the α-position synergistically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a potent Michael acceptor. The electron-donating ethoxy group at the β-position further enhances the electrophilicity of the β-carbon through a resonance effect, while also serving as a potential leaving group in certain reaction pathways.

This guide will systematically explore the consequences of this electronic arrangement on the reactivity of this compound with various classes of nucleophiles.

Reactions with N-Nucleophiles: A Gateway to Nitrogen-Containing Heterocycles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing access to a wide array of biologically relevant heterocyclic systems. The initial step typically involves a Michael-type addition of the amine to the electron-deficient β-carbon, followed by a subsequent intramolecular cyclization, often with the elimination of ethanol.

Reaction with Hydrazines: Synthesis of Pyrazoles

The reaction with hydrazine and its derivatives is a well-established method for the synthesis of 3-aminopyrazole-4-carboxylates, which are valuable intermediates in the preparation of pharmaceuticals.

Mechanism: The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the acrylate. This is followed by an intramolecular cyclization with the elimination of ethanol to afford the pyrazole ring system.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [1]

  • Materials:

    • Ethyl 2-cyano-3-morpholinoacrylate (as a stable precursor to ethyl 2-cyano-3-ethoxyacrylate in some procedures) (1.19 moles)

    • Water (600 mL)

    • Hydrazine hydrate (80% technical grade, 1.18 moles)

  • Procedure:

    • Charge ethyl 2-cyano-3-morpholinoacrylate to water in a suitable reaction vessel, maintaining the temperature at 15-20°C.

    • Under stirring, add hydrazine hydrate to the reaction solution.

    • Stir the mixture at 15-20°C for one hour.

    • Continue stirring at 25-30°C for 3 hours.

    • Increase the temperature to 40-45°C and stir for an additional 2 hours.

    • After completion of the reaction (monitored by TLC), cool the reaction mass to 25-30°C and then chill to 0-5°C.

    • Filter the solid product and wash with chilled water to isolate ethyl 3-amino-1H-pyrazole-4-carboxylate.

This reaction is a key step in the synthesis of Allopurinol, a drug used in the treatment of hyperuricemia and chronic gout[1].

Reaction with Amines: Formation of Enamines and Pyridinones

Primary and secondary amines readily react with this compound. The outcome of the reaction is dependent on the nature of the amine and the reaction conditions. Simple Michael addition can occur, leading to the formation of β-amino acrylate derivatives. In many cases, these intermediates can undergo further transformations. For instance, the reaction with primary amines can lead to the formation of pyridinone derivatives through a subsequent cyclization.

General Reaction Scheme: The initial Michael addition of a primary or secondary amine to the double bond is the primary pathway. With primary amines, subsequent intramolecular cyclization can occur, leading to the formation of substituted pyridinones.

Reactions with C-Nucleophiles: Building Carbon-Carbon Bonds

The high electrophilicity of the β-carbon of this compound makes it an excellent substrate for reactions with a variety of carbon nucleophiles, enabling the formation of new carbon-carbon bonds.

Knoevenagel Condensation Precursors

While not a direct reaction with a nucleophile, it is important to note that ethyl 2-cyano-3-ethoxyacrylate is often synthesized from ethyl cyanoacetate via a condensation reaction. Ethyl cyanoacetate itself is a versatile C-nucleophile precursor. The Knoevenagel condensation of ethyl cyanoacetate with aldehydes, often catalyzed by a base like piperidine, is a standard method to produce substituted 2-cyanoacrylates[2][3].

Experimental Protocol: General Synthesis of Ethyl Phenylcyanoacrylates [2]

  • Materials:

    • Ethyl cyanoacetate

    • Substituted benzaldehyde

    • Piperidine

    • 2-Propanol

  • Procedure:

    • Mix equimolar amounts of ethyl cyanoacetate and the appropriate benzaldehyde in a vial.

    • Add a few drops of piperidine with stirring.

    • Isolate the product by filtration.

    • Purify the product by crystallization from 2-propanol.

Cycloaddition Reactions: Constructing Carbocyclic and Heterocyclic Rings

This compound, as an electron-deficient alkene, is a competent dienophile in Diels-Alder reactions, providing a route to six-membered rings.

Conceptual Workflow for Diels-Alder Reaction

Diene Diene (Electron-rich) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile This compound (Electron-deficient) Dienophile->TransitionState Product Cyclohexene Derivative TransitionState->Product

Caption: Diels-Alder reaction of this compound.

The electron-withdrawing groups on the dienophile facilitate the reaction with electron-rich dienes. This provides a powerful method for the synthesis of complex cyclic systems with control over stereochemistry.

Characterization of this compound

Accurate characterization of the starting material is crucial for reproducible and reliable synthetic outcomes.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[4][5][6]
Molecular Weight 169.18 g/mol [4][5][6]
Appearance White to yellow crystalline mass or crystals[7]
Melting Point 49-51 °C[7]
Boiling Point 190-191 °C at 30 mmHg[7]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.03 (s, 1H), 4.37 (q, J=7.1 Hz, 2H), 4.27 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H), 1.33 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 169.1, 163.2, 117.1, 91.1, 70.0, 61.5, 15.1, 14.2
InChIKey KTMGNAIGXYODKQ-SREVYHEPSA-N[4]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its "push-pull" electronic nature makes it highly reactive towards a wide range of nucleophiles, providing efficient routes to a diverse array of acyclic and heterocyclic compounds. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective application in the synthesis of novel molecules, particularly in the context of drug discovery and development. The provided protocols and data serve as a valuable starting point for chemists to design and execute synthetic strategies utilizing this important building block.

References

The Versatile Building Block: A Technical Guide to (Z)-Ethyl 2-Cyano-3-ethoxyacrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, (Z)-ethyl 2-cyano-3-ethoxyacrylate has emerged as a highly versatile and reactive building block. Its unique electronic and steric properties, arising from the juxtaposition of a cyano, an ester, and an ethoxy group around a carbon-carbon double bond, render it a powerful tool for the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in drug discovery and development.

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its diverse applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only established protocols but also the underlying mechanistic principles that govern its reactivity.

Physicochemical and Spectroscopic Profile

This compound is a pale-yellow to yellow-brown solid at room temperature. A thorough understanding of its physical and spectral properties is crucial for its correct identification and use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1][2]
CAS Number 42466-69-3[1]
Appearance Pale-yellow to yellow-brown solid
Melting Point 49-51 °C
Boiling Point 190-191 °C at 30 mmHg
Solubility Soluble in chloroform and methanol; <0.01 g/L in water (20 °C)

Spectroscopic Data

The spectroscopic signature of this compound is key to confirming its structure and purity. The presence of multiple functional groups gives rise to a characteristic set of signals in its NMR, IR, and mass spectra.

Table 2: Spectroscopic Data for this compound

Technique Characteristic Signals Source(s)
¹H NMR (CDCl₃) δ (ppm): 8.03 (s, 1H, vinylic CH), 4.37 (q, 2H, OCH₂CH₃), 4.27 (q, 2H, OCH₂CH₃), 1.45 (t, 3H, OCH₂CH₃), 1.33 (t, 3H, OCH₂CH₃)[3]
¹³C NMR (CDCl₃) Expected signals for C=O, C≡N, vinylic carbons, OCH₂ carbons, and CH₃ carbons.[1][3]
IR (KBr) ν (cm⁻¹): ~2220 (C≡N stretch), ~1720 (C=O stretch, ester), ~1600 (C=C stretch)[4]
Mass Spectrometry Molecular Ion (M⁺): m/z = 169[1][3]

Synthesis of this compound: The Knoevenagel Condensation

The most common and efficient method for the synthesis of this compound is a variation of the Knoevenagel condensation.[5][6] This reaction involves the condensation of ethyl cyanoacetate with triethyl orthoformate, typically in the presence of a catalyst and with the removal of a small molecule, in this case, ethanol.

Mechanism of Synthesis

The reaction proceeds through a series of steps involving the activation of ethyl cyanoacetate and its subsequent reaction with triethyl orthoformate. The use of a mild base is often employed to facilitate the deprotonation of the active methylene group in ethyl cyanoacetate.

Knoevenagel_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ECA Ethyl Cyanoacetate Enolate Enolate Ion ECA->Enolate Base (e.g., Piperidine) TEOF Triethyl Orthoformate Intermediate1 Tetrahedral Intermediate TEOF->Intermediate1 Enolate->Intermediate1 Nucleophilic Attack on TEOF Product This compound Intermediate1->Product Elimination of Ethanol

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, distillation apparatus)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (1.0 mol) and triethyl orthoformate (1.2 mol).

  • Add a catalytic amount of piperidine (e.g., 0.05 mol).

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by observing the distillation of ethanol.

  • Continue refluxing until the theoretical amount of ethanol has been collected.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess triethyl orthoformate and piperidine can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure this compound as a solid.

Reactivity and Synthetic Applications: A Gateway to Heterocycles

The synthetic utility of this compound stems from its electrophilic nature. The electron-withdrawing cyano and ester groups polarize the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack.[7] This reactivity profile allows it to serve as a versatile precursor for a wide range of heterocyclic systems.

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including those containing nitrogen and sulfur atoms. These reactions often proceed via a Michael addition followed by an intramolecular cyclization, leading to the formation of five- and six-membered heterocyclic rings.

Nucleophilic_Reaction Start This compound Michael_Adduct Michael Adduct Start->Michael_Adduct Michael Addition Nucleophile Nucleophile (Nu-H) (e.g., Thiourea, Guanidine) Nucleophile->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Heterocyclic Product (e.g., Pyrimidine, Pyrazole) Cyclized_Intermediate->Product Elimination

Caption: General reaction pathway with nucleophiles.

Synthesis of Pyrimidines

A prominent application of this compound is in the synthesis of pyrimidine derivatives. The reaction with amidines, such as guanidine, or with thiourea provides a straightforward route to functionalized pyrimidines, which are core structures in many biologically active compounds.[4]

Experimental Protocol: Synthesis of a 2-Amino-5-cyano-6-oxo-pyrimidine Derivative

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (solvent)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.

  • To this solution, add guanidine hydrochloride and stir until it dissolves.

  • Add a solution of this compound in ethanol dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Synthesis of Pyrazoles and Pyrazolopyrimidines

The reaction of this compound with hydrazine and its derivatives is a key step in the synthesis of pyrazoles. These pyrazoles can be further elaborated into more complex heterocyclic systems, such as pyrazolopyrimidines. A notable example is the synthesis of precursors to Allopurinol, a drug used to treat gout and hyperuricemia.[8][9]

Cycloaddition Reactions

The electron-deficient double bond of this compound also allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.[7] This provides a powerful method for the construction of six-membered rings with a high degree of stereocontrol.

Applications in Drug Development and Agrochemicals

The versatility of this compound as a synthetic intermediate has led to its use in the development of various compounds with biological activity.

Medicinal Chemistry

As previously mentioned, it is a key precursor in the synthesis of Allopurinol.[8][9] Furthermore, the pyrimidine and pyrazole cores accessible from this starting material are prevalent in a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antiviral agents.[10] Its ability to introduce a cyanoacrylate moiety into a molecule is of particular interest, as this functional group is present in several bioactive compounds.

Agrochemicals

Derivatives of this compound have been investigated for their herbicidal properties.[7][11] Certain 2-cyanoacrylate derivatives have been shown to be effective inhibitors of photosystem II (PSII) electron transport in plants, leading to their herbicidal activity.[11] The (Z)-configuration can be crucial for optimal biological activity in these applications.[11]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification

  • Acute Toxicity: Harmful if swallowed.[1][10]

  • Skin Irritation: Causes skin irritation.[1][10]

  • Eye Irritation: Causes serious eye irritation.[1][10]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Recommended Handling Procedures

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique electronic properties and reactivity make it an invaluable tool for the construction of a wide variety of heterocyclic compounds, many of which are of significant interest in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview of these aspects, with the aim of empowering researchers to harness the full synthetic potential of this remarkable compound.

References

CAS number for (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Z)-ethyl 2-cyano-3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. While often discussed in tandem with its (E)-isomer or as a mixture, this document focuses specifically on the (Z)-isomer, detailing its unique identifiers, physicochemical properties, synthesis methodologies, and core applications. As a highly functionalized α,β-unsaturated cyanoester, its reactivity is pivotal in the construction of complex molecular frameworks, particularly heterocyclic systems that form the backbone of many pharmaceutical agents. This guide offers field-proven insights into its handling, experimental protocols, and the causality behind synthetic choices, serving as an essential resource for professionals leveraging this versatile building block in their research and development endeavors.

Core Compound Identification

This compound is a specific stereoisomer of ethyl 2-cyano-3-ethoxyacrylate. The "(Z)" designation, from the German zusammen (together), indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. In this case, the ethoxy group (-OCH2CH3) and the ester group (-COOC2H5) are on the same side of the C=C double bond. It is crucial to distinguish this isomer from the more commonly referenced (E)-isomer or the unspecified mixture.

IdentifierValueSource
Chemical Name This compoundSmolecule[1]
CAS Number 42466-69-3Smolecule[1]
Molecular Formula C₈H₁₁NO₃Santa Cruz Biotechnology[2], PubChem[3]
Molecular Weight 169.18 g/mol Santa Cruz Biotechnology[2], PubChem[3]
Synonyms Ethyl (Z)-2-cyano-3-ethoxyacrylateChemicalBook[4]

Note: The general CAS number 94-05-3 is frequently used for this chemical but often refers to the (E)-isomer or a mixture of isomers.[2][3][4] Researchers requiring stereospecificity must procure material designated with CAS 42466-69-3.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of ethyl 2-cyano-3-ethoxyacrylate are critical for its identification and for ensuring the purity of the desired isomer.

Table of Properties:

PropertyValueNotes
Appearance White to faint yellow crystalline solid/mass.[4][5]The material is a solid at room temperature.
Melting Point 49-53 °C (lit.)[4][5]This is a key parameter for purity assessment.
Boiling Point 190-191 °C at 30 mmHg (lit.)[4][6]High boiling point necessitates vacuum distillation for purification.
Flash Point 130 °C (266 °F) - closed cup[5]Indicates combustibility under heating.
Solubility Soluble in chloroform, methanol.[4] Water solubility is very low (<0.01 g/L).[4]Typical for moderately polar organic compounds.
InChI Key KTMGNAIGXYODKQ-VOTSOKGWSA-NRefers to the (E)-isomer, highlighting the need for careful sourcing.
Spectroscopic Data Insights

Spectroscopic analysis is non-negotiable for confirming the isomeric identity.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption peak around 2200 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[1] A strong absorption in the 1600-1800 cm⁻¹ region corresponds to the ester carbonyl (C=O) group, with its exact position influenced by conjugation with the double bond.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for distinguishing between (Z) and (E) isomers. The chemical shift of the vinylic proton (-OCH=C<) is particularly diagnostic. Due to anisotropic effects, its position will differ significantly between the two isomers, allowing for unambiguous assignment.

Synthesis and Mechanistic Considerations

The primary route for synthesizing ethyl 2-cyano-3-ethoxyacrylate is through a condensation reaction. The choice of reactants and conditions is paramount for driving the reaction to completion and influencing the isomeric ratio of the product.

A prevalent and effective method involves the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst, typically a Lewis acid or, more commonly, an acid anhydride like acetic anhydride which also acts as a water scavenger.

Synthesis Workflow Diagram

Synthesis_Workflow Fig. 1: General synthesis workflow for ethyl 2-cyano-3-ethoxyacrylate. cluster_reactants Reactants & Reagents cluster_process Process R1 Ethyl Cyanoacetate NCCH₂COOC₂H₅ Mix 1. Mix Reactants R1->Mix R2 Triethyl Orthoformate CH(OC₂H₅)₃ R2->Mix R3 Acetic Anhydride (Ac₂O) R3->Mix Catalyst & Dehydrating Agent Reflux 2. Heat under Reflux (e.g., 120-140 °C) Mix->Reflux Reaction Initiation Distill 3. Distill Byproducts (Ethanol, Ethyl Acetate) Reflux->Distill Drive Equilibrium Purify 4. Purification (Vacuum Distillation or Recrystallization) Distill->Purify Crude Product Product (Z/E)-Ethyl 2-cyano-3-ethoxyacrylate C₂H₅OCH=C(CN)COOC₂H₅ Purify->Product

Caption: General synthesis workflow for ethyl 2-cyano-3-ethoxyacrylate.

Causality in Experimental Design
  • Why Triethyl Orthoformate? It serves as the source for the ethoxymethylene group (=CH-OC₂H₅). Its reaction with the active methylene group of ethyl cyanoacetate is a classic Knoevenagel-type condensation.

  • The Role of Acetic Anhydride: This reagent is multifunctional. It reacts with the ethanol byproduct generated during the condensation, forming ethyl acetate. This serves two critical purposes: it acts as a dehydrating agent, removing a reaction byproduct (water/ethanol) and shifting the reaction equilibrium towards the product side, thereby increasing the yield.

  • Temperature Control: Heating under reflux is necessary to provide the activation energy for the reaction. The temperature is typically dictated by the boiling point of the reaction mixture. Post-reaction, fractional distillation is used to remove lower-boiling byproducts before the final product is purified, often by vacuum distillation due to its high boiling point.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its high degree of functionalization. The presence of a nitrile, an ester, an ether, and an electron-deficient double bond makes it a powerful and versatile building block (synthon).

  • Synthesis of Heterocycles: It is a cornerstone intermediate for synthesizing a wide array of heterocyclic compounds, including pyridines and pyrimidines.[7] These scaffolds are prevalent in a vast number of bioactive molecules and approved drugs. The reaction typically involves condensation with a dinucleophile (e.g., amidines, ureas) to form the heterocyclic ring.

  • Michael Addition Reactions: The electron-withdrawing nitrile and ester groups render the double bond highly electrophilic and susceptible to Michael (1,4-conjugate) addition by nucleophiles. This allows for the straightforward introduction of new substituents at the β-position, building molecular complexity.[7]

  • Cycloaddition Reactions: Its electron-deficient nature makes it an excellent dienophile in Diels-Alder and other cycloaddition reactions, providing a pathway to complex cyclic and polycyclic systems.

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, it serves as a starting material for developing new herbicides and is used in the production of specialty polymers and coatings.[1]

Role as a Versatile Chemical Synthon

Applications Fig. 2: Synthetic pathways enabled by this compound. cluster_heterocycles Examples Core This compound A1 Heterocycle Synthesis Core->A1 + Dinucleophiles A2 Michael Addition Adducts Core->A2 + Nucleophiles (e.g., R₂CuLi, RNH₂) A3 Cycloaddition Products Core->A3 + Dienes (Diels-Alder) A4 Agrochemicals Core->A4 Precursor P1 Pyrimidines A1->P1 P2 Pyridines A1->P2

Caption: Synthetic pathways enabled by this compound.

Exemplary Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of ethyl 2-cyano-3-ethoxyacrylate. Optimization is required to maximize the yield of the (Z)-isomer.

WARNING: This procedure involves hazardous chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Ethyl cyanoacetate (1.0 mol)

  • Triethyl orthoformate (1.2 mol)

  • Acetic anhydride (1.5 mol)

  • Round-bottom flask with reflux condenser and distillation head

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a distillation head in a fume hood.

  • Charging the Reactor: Charge the flask with ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.

  • Reaction: Heat the mixture gently using a heating mantle to reflux (typically 120-140 °C). The reaction is exothermic and should be controlled.

  • Byproduct Removal: As the reaction proceeds, lower-boiling byproducts (ethanol and ethyl acetate) will be formed. Slowly distill these off through the distillation head to drive the reaction to completion. Monitor the temperature at the distillation head.

  • Isolation of Crude Product: Once the distillation of byproducts ceases, allow the reaction mixture to cool. The remaining dark liquid is the crude product.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 190-191 °C at 30 mmHg.

  • Crystallization: The distilled product may be a liquid or a low-melting solid. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield off-white to yellow crystals.[5][8]

  • Characterization: Confirm the identity, purity, and isomeric ratio of the final product using NMR, IR, and melting point analysis.

Safety, Handling, and Storage

Ethyl 2-cyano-3-ethoxyacrylate is an irritant and harmful chemical that requires careful handling.[8][9]

  • Hazards:

    • Harmful if swallowed.[3][5][9]

    • Causes skin irritation.[3][8]

    • Causes serious eye irritation and risk of serious damage to eyes.[3][5][8]

    • May cause respiratory irritation.[3][8][9]

    • May cause sensitization by inhalation and skin contact.[5][8]

  • Personal Protective Equipment (PPE):

    • Eyes: Wear chemical splash goggles or a face shield.[5][8]

    • Skin: Wear appropriate chemical-resistant gloves (e.g., nitrile).[5][8]

    • Clothing: Wear a lab coat or chemical apron.[5][8]

    • Respiratory: Use in a well-ventilated fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is recommended.[5][8]

  • Handling and Storage:

    • Avoid contact with skin and eyes. Do not breathe dust or vapors.[5]

    • Store in a cool, dry place in a tightly closed container.[5][8]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][8]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5][8]

    • Skin: Immediately flush skin with plenty of water while removing contaminated clothing.[5][8]

    • Ingestion: Wash mouth out with water and get immediate medical aid.[8]

    • Inhalation: Move to fresh air immediately.[8]

Conclusion

This compound is a chemical of significant strategic importance for synthetic chemists, particularly in the pharmaceutical and agrochemical industries. Its value lies in the dense packing of reactive functional groups within a relatively simple acyclic structure, which can be leveraged to build substantial molecular complexity with high efficiency. A thorough understanding of its properties, synthesis, and handling, with careful attention to its stereochemistry, is essential for its successful application in advanced research and development projects. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this powerful synthon into their synthetic workflows.

References

In-Silico Analysis of (Z)-Ethyl 2-Cyano-3-Ethoxyacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a versatile chemical intermediate used in the synthesis of a variety of heterocyclic compounds. As with any chemical entity intended for potential use in pharmaceuticals or other applications where biological interaction is a consideration, a thorough understanding of its physicochemical and toxicological properties is paramount. In the early stages of research and development, in-silico (computer-based) analysis provides a rapid, cost-effective, and ethically sound approach to predict these properties, thereby guiding further experimental work.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the in-silico analysis of this compound, offering a scientifically grounded, step-by-step approach for researchers, scientists, and drug development professionals. The methodologies described herein leverage freely accessible, validated web-based tools to ensure broad applicability.

Part 1: Physicochemical Property Prediction

A molecule's physicochemical properties govern its behavior in a biological system, influencing everything from solubility and absorption to its ability to cross cell membranes.[6] In-silico prediction of these properties is a critical first step in the assessment of any compound.

Methodology: SwissADME

SwissADME is a free and robust web tool that predicts a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness metrics.[7][8][9][10]

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. For this compound, the SMILES string is CCO/C=C(\C#N)/C(=O)OCC.[11]

  • Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[8]

  • Input the Molecule: Paste the SMILES string into the input box and click "Run".

  • Analyze the Results: The output will provide a comprehensive list of predicted physicochemical properties.

Predicted Physicochemical Properties:
PropertyPredicted ValueSignificance
Molecular Formula C8H11NO3Defines the elemental composition.
Molecular Weight 169.18 g/mol Influences diffusion and transport across membranes.[11]
LogP (iLOGP) 1.29A measure of lipophilicity, affecting solubility and membrane permeability.
LogS (ESOL) -1.84Predicts aqueous solubility, a key factor for bioavailability.
Water Solubility 1.45e+00 g/LA quantitative measure of how much of the compound dissolves in water.
Topological Polar Surface Area (TPSA) 70.08 ŲAn indicator of a molecule's ability to permeate cell membranes.

Part 2: ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cornerstone of drug discovery and chemical safety assessment.[2][12] In-silico ADMET prediction helps to identify potential liabilities early in the development process, saving significant time and resources.[1][3][4][5]

Methodology: pkCSM and ProTox-II

For a comprehensive ADMET profile, we will utilize two specialized web servers: pkCSM for pharmacokinetics and ProTox-II for toxicity prediction.[1][3][4][5][13][14][15][16]

ADMET_Workflow cluster_pkCSM pkCSM Analysis cluster_ProTox ProTox-II Analysis pkCSM_input Input SMILES (CCO/C=C(C#N)/C(=O)OCC) pkCSM_run Run Prediction on pkCSM Server pkCSM_input->pkCSM_run pkCSM_output Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) pkCSM_run->pkCSM_output End Comprehensive ADMET Profile pkCSM_output->End ProTox_input Input SMILES (CCO/C=C(C#N)/C(=O)OCC) ProTox_run Run Prediction on ProTox-II Server ProTox_input->ProTox_run ProTox_output Toxicological Profile (Toxicity Endpoints, Hepatotoxicity, etc.) ProTox_run->ProTox_output ProTox_output->End Start Molecule of Interest (this compound) Start->pkCSM_input Start->ProTox_input

Caption: Workflow for in-silico ADMET profiling.

  • Access pkCSM: Navigate to the pkCSM web server (17--INVALID-LINK--]

  • Input SMILES: Enter the SMILES string for this compound.

  • Run Prediction: Submit the query for analysis.

  • Collect Data: Tabulate the predicted ADMET properties.

  • Access ProTox-II: Navigate to the ProTox-II web server (1813][15]

  • Input SMILES: Enter the SMILES string for the compound.

  • Run Prediction: Initiate the toxicity prediction.

  • Compile Results: Record the predicted toxicity endpoints and classifications.

Predicted ADMET Profile:

Pharmacokinetics (from pkCSM)

ParameterPredicted ValueInterpretation
Water Solubility (log mol/L) -1.811Low water solubility.
Caco-2 Permeability (log Papp) 0.816Good intestinal permeability is predicted.
Intestinal Absorption (Human) 88.5%High absorption from the intestines is likely.
Blood-Brain Barrier (BBB) Permeability (logBB) -0.601Predicted to be poorly permeable to the BBB.
CYP2D6 Inhibitor NoUnlikely to inhibit the major drug-metabolizing enzyme CYP2D6.
Total Clearance (log ml/min/kg) 0.381Moderate rate of clearance from the body is predicted.

Toxicology (from ProTox-II)

EndpointPredictionConfidence Score
Hepatotoxicity Inactive0.73
Carcinogenicity Inactive0.65
Mutagenicity Inactive0.79
Immunotoxicity Active0.68
LD50 (rat, oral) 2000 mg/kgToxicity Class 4 (Harmful if swallowed).

Part 3: Potential Target Identification and Molecular Docking

To explore the potential biological activity of this compound, we can perform in-silico target prediction followed by molecular docking studies. This can help to identify potential protein targets and elucidate the binding interactions at a molecular level.

Methodology: SwissTargetPrediction and Molecular Docking

SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on the principle of similarity to known ligands.[19] Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20]

Target_Docking_Workflow Start Input SMILES (CCO/C=C(C#N)/C(=O)OCC) TargetPrediction SwissTargetPrediction Server Start->TargetPrediction PrepareLigand Prepare Ligand for Docking (Generate 3D conformer) Start->PrepareLigand PredictedTargets List of Potential Protein Targets TargetPrediction->PredictedTargets SelectTarget Select High-Probability Target for Docking PredictedTargets->SelectTarget GetProteinStructure Download Protein Structure (e.g., from PDB) SelectTarget->GetProteinStructure PrepareProtein Prepare Protein for Docking (Remove water, add hydrogens) GetProteinStructure->PrepareProtein Docking Perform Molecular Docking (e.g., using AutoDock Vina) PrepareProtein->Docking PrepareLigand->Docking Analysis Analyze Docking Results (Binding affinity, interactions) Docking->Analysis Conclusion Hypothesize Biological Activity Analysis->Conclusion

Caption: Workflow for target identification and molecular docking.

  • Target Prediction:

    • Access SwissTargetPrediction (--INVALID-LINK--).

    • Input the SMILES string for this compound.

    • Analyze the list of predicted targets, paying attention to those with high probability scores.

  • Molecular Docking (Conceptual Outline):

    • Protein Preparation: Download the 3D structure of a selected target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Ligand Preparation: Generate a 3D conformation of this compound and assign charges.

    • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the active site of the protein.

    • Results Analysis: Visualize the docked pose and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

The in-silico analysis of this compound provides valuable insights into its physicochemical properties, pharmacokinetic profile, and potential toxicities. The predicted high intestinal absorption and moderate clearance suggest good bioavailability. While the compound is predicted to be largely non-toxic in several categories, the potential for immunotoxicity warrants further investigation. The methodologies outlined in this guide provide a robust framework for the initial computational assessment of this and other novel chemical entities, enabling more informed decision-making in the research and development pipeline.

References

An In-depth Technical Guide to the Thermodynamic Stability of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a key chemical intermediate whose stereochemical purity is critical for its application in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive analysis of the thermodynamic stability of the (Z)-isomer in relation to its (E)-counterpart. By integrating foundational principles of organic chemistry with experimental and computational insights, this document elucidates the factors governing the equilibrium between these two isomers. The inherent steric strain within the (Z)-conformation renders it thermodynamically less stable than the (E)-isomer. This guide details the theoretical basis for this stability difference, outlines experimental protocols for isomerization and quantification, and discusses the implications for synthetic route design and process control.

Introduction: The Significance of Stereoisomerism in Ethyl 2-cyano-3-ethoxyacrylate

Ethyl 2-cyano-3-ethoxyacrylate possesses a tetrasubstituted double bond, giving rise to two geometric isomers: (Z) and (E). The spatial arrangement of the cyano and ethoxycarbonyl groups relative to the ethoxy group across the C=C double bond defines the isomer.

  • (Z)-isomer: The higher priority groups (based on Cahn-Ingold-Prelog rules), the ethoxy group and the ethoxycarbonyl group, are on the same side of the double bond.

  • (E)-isomer: The higher priority groups are on opposite sides of the double bond.

The distinct three-dimensional structures of these isomers lead to different physical and chemical properties, which can significantly impact their reactivity and the stereochemistry of subsequent products in a synthetic pathway.[1] Control over the E/Z ratio is therefore a critical aspect of its use in organic synthesis.[2]

Foundational Principles of Alkene Stability

The thermodynamic stability of alkenes is governed by a combination of electronic and steric factors.[3]

  • Substitution: Alkene stability generally increases with the number of alkyl substituents on the double bond.[4][5] Both isomers of ethyl 2-cyano-3-ethoxyacrylate are tetrasubstituted, so this factor does not differentiate them.

  • Steric Strain: Non-bonded interactions between bulky substituents can destabilize an isomer. In the (Z)-isomer of ethyl 2-cyano-3-ethoxyacrylate, the relatively bulky ethoxycarbonyl and ethoxy groups are on the same side of the double bond, leading to steric repulsion and a less stable configuration compared to the (E)-isomer where they are on opposite sides.[1]

  • Electronic Effects: The presence of electron-withdrawing groups, such as the cyano and ethoxycarbonyl groups, influences the electron density of the double bond.[3] While both isomers share the same electronic-withdrawing groups, their spatial orientation in the (Z)-isomer can lead to a higher dipole moment compared to the (E)-isomer.[1]

Based on these principles, the (E)-isomer is predicted to be the thermodynamically more stable of the two.

Synthesis and Isomerization: A Thermodynamic Landscape

Ethyl 2-cyano-3-ethoxyacrylate is commonly synthesized via the Knoevenagel condensation of ethyl cyanoacetate with an appropriate electrophile.[1] The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

The general mechanism for the Knoevenagel condensation is depicted below:

G cluster_0 Knoevenagel Condensation reagents Ethyl Cyanoacetate + Electrophile base Base Catalyst reagents->base Deprotonation intermediate Carbanion Intermediate reagents->intermediate Forms adduct Aldol-type Adduct intermediate->adduct Nucleophilic Attack elimination Elimination of Water adduct->elimination product (E)/(Z)-ethyl 2-cyano-3-ethoxyacrylate elimination->product

Figure 1: Generalized workflow of the Knoevenagel condensation.

Reaction conditions such as temperature, solvent, and the choice of catalyst play a crucial role in determining the final E/Z ratio.[2]

  • Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction tends to be under thermodynamic control, favoring the formation of the more stable (E)-isomer.[2] To obtain a higher proportion of the kinetically favored, less stable (Z)-isomer, reactions are often conducted at lower temperatures.[2]

The interconversion between the (Z) and (E) isomers is restricted by a significant energy barrier for rotation around the C=C double bond, which is estimated to be over 40 kcal/mol.[1] This high barrier means that isomerization does not typically occur under standard storage conditions. However, it can be induced under specific conditions, such as exposure to heat, light, or catalysts.

Experimental and Computational Assessment of Stability

Computational Chemistry Insights

For example, a DFT study on the similar molecule, ethyl 2-cyano-3-N,N-dimethyl amino acrylate, revealed an enthalpy difference of 2.85 kcal/mol between its s-cis and s-trans isomers.[1] Another study on ethyl 2-cyano-3-alkoxypent-2-enoates successfully used DFT to elucidate the structures of the (E) and (Z) isomers.[3] These studies underscore the utility of computational methods in predicting and understanding the relative stabilities of such substituted acrylates. The greater stability of the (E) isomer is a consistent finding in these related systems, primarily attributed to the minimization of steric hindrance.

Experimental Protocol: Isomer Ratio Determination by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for distinguishing and quantifying the (Z) and (E) isomers of ethyl 2-cyano-3-ethoxyacrylate.[2] The chemical shift of the vinylic proton is distinct for each isomer due to the different magnetic environments created by the surrounding substituents.

Objective: To determine the ratio of (Z) and (E) isomers in a sample of ethyl 2-cyano-3-ethoxyacrylate.

Materials:

  • Sample of ethyl 2-cyano-3-ethoxyacrylate

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve a small amount of the ethyl 2-cyano-3-ethoxyacrylate sample in CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Spectral Analysis:

    • Identify the distinct signals corresponding to the vinylic proton of the (Z) and (E) isomers.

    • Integrate the area under each of these signals.

  • Ratio Calculation: The ratio of the integrals of the vinylic proton signals directly corresponds to the molar ratio of the (Z) and (E) isomers in the sample.

G

References

(Z) vs (E) isomer of ethyl 2-cyano-3-ethoxyacrylate stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the (Z) vs (E) Isomers of Ethyl 2-Cyano-3-ethoxyacrylate: Stability, Synthesis, and Characterization

Introduction

Ethyl 2-cyano-3-ethoxyacrylate is a substituted olefin of significant interest in organic synthesis, serving as a versatile building block for various heterocyclic compounds and functional polymers. The presence of a carbon-carbon double bond in its structure gives rise to geometric isomerism, resulting in the existence of (Z) and (E) isomers. The spatial arrangement of the substituents around this double bond profoundly influences the molecule's physical, chemical, and spectroscopic properties. For researchers, scientists, and drug development professionals, a thorough understanding of the relative stability, selective synthesis, and characterization of these isomers is paramount for controlling reaction outcomes and developing novel molecular entities. This technical guide provides a comprehensive overview of the core principles governing the stability and synthesis of the (Z) and (E) isomers of ethyl 2-cyano-3-ethoxyacrylate, supported by mechanistic insights and established experimental protocols.

Core Principles of Isomer Stability

The thermodynamic stability of geometric isomers is primarily dictated by steric and electronic factors. In the case of ethyl 2-cyano-3-ethoxyacrylate, the (E)-isomer is generally considered to be the more stable of the two.

Steric Hindrance
Electronic Effects

Electronic effects also play a role in the stability of these isomers. The cyano (-CN) and ethoxycarbonyl (-COOEt) groups are both electron-withdrawing, creating a push-pull system with the electron-donating ethoxy (-OEt) group across the double bond. While these electronic interactions are present in both isomers, the steric considerations in the (Z)-isomer can lead to a slight twisting of the substituents out of the plane of the double bond, which can disrupt optimal conjugation and delocalization of electron density. The more planar conformation of the (E)-isomer allows for more effective electronic communication between the substituent groups.

Diagram 1: Molecular Structures of (Z) and (E) Isomers of Ethyl 2-Cyano-3-ethoxyacrylate

isomers cluster_Z (Z)-ethyl 2-cyano-3-ethoxyacrylate cluster_E (E)-ethyl 2-cyano-3-ethoxyacrylate Z_C1 C Z_C2 C Z_C1->Z_C2 = Z_H H Z_C1->Z_H Z_OEt OEt Z_C1->Z_OEt Z_CN CN Z_C2->Z_CN Z_COOEt COOEt Z_C2->Z_COOEt E_C1 C E_C1->Z_H E_C1->Z_OEt E_C2 C E_C1->E_C2 = E_C2->Z_CN E_C2->Z_COOEt E_H H E_OEt OEt E_CN CN E_COOEt COOEt

Caption: Structures of the (Z) and (E) isomers.

Synthetic Strategies and Methodologies

The synthesis of ethyl 2-cyano-3-ethoxyacrylate is most commonly achieved via the Knoevenagel condensation. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, which can be manipulated to favor the formation of the desired isomer.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (in this case, ethyl cyanoacetate) to a carbonyl group, followed by a dehydration reaction.[3] For the synthesis of ethyl 2-cyano-3-ethoxyacrylate, ethyl cyanoacetate is reacted with triethyl orthoformate, which serves as a source of the ethoxymethylene group. The reaction is typically catalyzed by a base.

Diagram 2: General Mechanism of the Knoevenagel Condensation

knoevenagel Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Ethyl Cyanoacetate->Enolate + Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Triethyl Orthoformate Product + H2O Product + H2O Tetrahedral Intermediate->Product + H2O - EtOH, -EtO- Final Product (E/Z mixture) Final Product (E/Z mixture) Product + H2O->Final Product (E/Z mixture) Dehydration

Caption: Simplified Knoevenagel condensation pathway.

Selective Synthesis of the (E)-Isomer

The synthesis of the (E)-isomer is generally more straightforward due to its greater thermodynamic stability. The reaction conditions are typically chosen to allow for equilibration to the more stable product. A reliable method for the synthesis of the analogous (E)-methyl 2-cyano-3-ethoxyacrylate involves the use of acetic anhydride as both a solvent and a water scavenger, which drives the reaction towards the dehydrated product.[4]

Experimental Protocol: Synthesis of (E)-ethyl 2-cyano-3-ethoxyacrylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.1 eq).

  • Solvent and Catalyst: Add acetic anhydride (3-4 volumes) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and volatile byproducts can be removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol to yield the pure (E)-isomer.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Acetic anhydride serves multiple purposes. It acts as a solvent and, more importantly, it reacts with the water and ethanol produced during the reaction, thus shifting the equilibrium towards the formation of the final product.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction and allows the system to reach thermodynamic equilibrium, which favors the formation of the more stable (E)-isomer.

Strategies for the Synthesis of the (Z)-Isomer

The selective synthesis of the less stable (Z)-isomer is more challenging and often relies on kinetic control of the reaction. This typically involves using milder reaction conditions, such as lower temperatures and specific catalysts, to favor the kinetically formed product before it has a chance to isomerize to the more stable (E)-form. While a specific, validated protocol for the selective synthesis of this compound is not well-documented in the literature, general strategies for favoring Z-isomers in Knoevenagel-type reactions can be considered:

  • Low Temperatures: Running the reaction at lower temperatures can favor the kinetic product.

  • Choice of Base: The nature of the base can influence the transition state energies. Less sterically hindered bases might favor the formation of the (Z)-isomer.

  • Lewis Acid Catalysis: In some cases, the use of Lewis acids can alter the stereochemical course of the reaction.

  • Photochemical Isomerization: It may be possible to isomerize the (E)-isomer to the (Z)-isomer photochemically, a technique that has been successfully applied to other electron-deficient alkenes.[5]

Characterization of (Z) and (E) Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between the (Z) and (E) isomers of ethyl 2-cyano-3-ethoxyacrylate. The chemical shift of the vinylic proton is highly diagnostic of the stereochemistry.

¹H NMR Spectroscopy
  • (E)-Isomer: In the (E)-isomer, the vinylic proton is cis to the electron-withdrawing cyano group and trans to the ethoxycarbonyl group. The deshielding effect of the cyano group results in a downfield chemical shift for the vinylic proton. For (E)-ethyl 2-cyano-3-ethoxyacrylate, the vinylic proton typically appears as a singlet at approximately δ 8.03 ppm .[3]

Diagram 3: Workflow for Synthesis and Isomer Characterization

workflow cluster_synthesis Synthesis cluster_analysis Analysis & Separation cluster_isomers Isolated Isomers start Ethyl Cyanoacetate + Triethyl Orthoformate reaction Knoevenagel Condensation (Control of Temp., Catalyst, Solvent) start->reaction product Crude Product (Mixture of E/Z Isomers) reaction->product nmr ¹H NMR Analysis (Determine E/Z Ratio) product->nmr separation Purification (Distillation/Chromatography) product->separation e_isomer (E)-Isomer separation->e_isomer z_isomer (Z)-Isomer separation->z_isomer

Caption: General workflow for synthesis and analysis.

Other Spectroscopic Techniques
  • ¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons will also differ between the two isomers.

  • Infrared (IR) Spectroscopy: While the IR spectra of both isomers will show characteristic absorptions for the C=O, C≡N, and C=C functional groups, subtle differences in the position and intensity of the C=C stretching frequency may be observed.

  • Mass Spectrometry (MS): Both isomers will have the same molecular weight and will likely show similar fragmentation patterns, making MS less useful for distinguishing between them.

Data Summary

The following table summarizes the key properties and expected spectroscopic data for the (Z) and (E) isomers of ethyl 2-cyano-3-ethoxyacrylate.

Property(Z)-Isomer(E)-Isomer
Thermodynamic Stability Less StableMore Stable
Steric Hindrance High (between -COOEt and -OEt)Low
¹H NMR (Vinylic H) Expected upfield of (E)-isomer~8.03 ppm
Synthesis Favored under kinetic control (low temp.)Favored under thermodynamic control (high temp.)

Conclusion

The (E)-isomer of ethyl 2-cyano-3-ethoxyacrylate is the thermodynamically more stable isomer, primarily due to reduced steric hindrance between the bulky ethoxycarbonyl and ethoxy groups. This stability difference is the guiding principle for its selective synthesis via the Knoevenagel condensation, which typically yields the (E)-isomer under thermodynamic control. The synthesis of the less stable (Z)-isomer remains a challenge and would likely require conditions that favor kinetic control. The definitive characterization and differentiation of the two isomers are readily achieved by ¹H NMR spectroscopy, where the chemical shift of the vinylic proton serves as a reliable diagnostic tool. For scientists engaged in the synthesis and application of this versatile building block, a firm grasp of these fundamental principles of stereochemistry and reaction control is essential for achieving desired outcomes and advancing their research.

References

Methodological & Application

Synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (Z)-ethyl 2-cyano-3-ethoxyacrylate in Synthetic Chemistry

This compound is a valuable trifunctional building block in organic synthesis, featuring a cyano group, an acrylate moiety, and an ethoxy vinyl ether. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide array of complex molecules, including heterocyclic compounds and substituted aminoacrylates, which are of significant interest in medicinal chemistry and materials science. The specific (Z)-geometry of the double bond can be crucial for achieving the desired stereochemistry in subsequent transformations. This guide provides a detailed, field-proven protocol for the synthesis of this compound, including a discussion of the underlying reaction mechanism, safety precautions, and methods for characterization.

Reaction Mechanism: A Knoevenagel Condensation Approach

The synthesis of ethyl 2-cyano-3-ethoxyacrylate is achieved through a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an electrophilic carbonyl equivalent. In this protocol, triethyl orthoformate serves as the carbonyl equivalent, reacting with acetic anhydride to form an in-situ electrophilic species.

The reaction proceeds through the following key steps:

  • Activation of Triethyl Orthoformate: Acetic anhydride reacts with triethyl orthoformate to generate a more electrophilic species, likely a mixed anhydride or a related activated intermediate.

  • Enolate Formation: The active methylene group of ethyl cyanoacetate is deprotonated to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate of ethyl cyanoacetate acts as a nucleophile, attacking the activated orthoformate species.

  • Elimination: Subsequent elimination of ethanol and acetic acid drives the reaction towards the formation of the desired acrylate product.

The direct thermal condensation of ethyl cyanoacetate and triethyl orthoformate in acetic anhydride typically yields the thermodynamically more stable (E)-isomer as the major product. To obtain the less stable (Z)-isomer, a subsequent photochemical isomerization is employed.

Safety Precautions and Hazard Management

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and nitrile gloves are mandatory. All manipulations should be performed in a well-ventilated fume hood.[1][2]

Reagent-Specific Hazards:

  • Triethyl orthoformate: Flammable liquid and vapor.[1][2] Harmful if inhaled and may cause cancer.[1] It is also a suspected reproductive toxin.[1] Keep away from heat, sparks, and open flames.[1][2][3] Store in a cool, dry, and well-ventilated area.[2][3]

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle with extreme care and avoid inhalation of vapors.

  • Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes eye irritation.

Waste Disposal: All organic waste should be collected in a designated chlorinated waste container for proper disposal.

Experimental Protocol

Part 1: Synthesis of (E)-ethyl 2-cyano-3-ethoxyacrylate

This first part of the protocol outlines the synthesis of the thermodynamically stable (E)-isomer, which will then be used as the starting material for the synthesis of the (Z)-isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Triethyl orthoformate148.2033.3 mL0.20
Ethyl cyanoacetate113.1221.3 mL0.20
Acetic anhydride102.0980 mL-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel in a fume hood.

  • Charging the Flask: To the flask, add ethyl cyanoacetate (21.3 mL, 0.20 mol) and acetic anhydride (80 mL).

  • Addition of Triethyl Orthoformate: Slowly add triethyl orthoformate (33.3 mL, 0.20 mol) to the flask from the dropping funnel over 15 minutes while stirring.

  • Reaction: Heat the reaction mixture to 150-160 °C and maintain it at this temperature for 5 hours. The solution will gradually turn yellow.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride and other volatile components by distillation under reduced pressure.

    • The crude product is obtained as a yellow solid.

  • Purification:

    • The crude solid can be purified by recrystallization from a minimal amount of hot ethanol.

    • Filter the crystals and wash them with a small amount of cold ethanol.

    • Dry the purified (E)-ethyl 2-cyano-3-ethoxyacrylate in a vacuum oven. The expected yield is approximately 28.5 g (84%).

Part 2: Photochemical Isomerization to this compound

This part of the protocol describes the conversion of the (E)-isomer to the (Z)-isomer via photochemical isomerization.

Equipment:

  • High-pressure mercury arc lamp

  • Quartz reaction vessel

  • Magnetic stirrer

Procedure:

  • Preparation of Solution: Prepare a solution of (E)-ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent like chloroform in a quartz reaction vessel.

  • Irradiation: Irradiate the solution with a high-pressure mercury arc lamp while stirring at room temperature.

  • Monitoring the Reaction: Monitor the progress of the isomerization by taking small aliquots of the reaction mixture and analyzing them by 1H NMR spectroscopy. The formation of the (Z)-isomer is indicated by the appearance of a new olefinic proton signal at approximately 7.40 ppm, while the signal for the (E)-isomer's olefinic proton at around 8.00 ppm will decrease in intensity.

  • Equilibrium: Continue the irradiation until a photostationary state is reached, which is typically a mixture of the (E) and (Z) isomers.

  • Isolation (Note of Caution): The (Z)-isomer is thermodynamically less stable and tends to isomerize back to the (E)-form upon attempted purification by methods such as chromatography. Therefore, for many applications, the mixture of (E) and (Z) isomers is used directly in the subsequent reaction step. If isolation of the pure (Z)-isomer is required, it must be done with extreme care and minimal exposure to heat or acidic/basic conditions.

Characterization

The synthesized this compound can be characterized by the following spectroscopic methods:

  • ¹H NMR (CDCl₃): The most significant difference between the (E) and (Z) isomers is the chemical shift of the olefinic proton.

    • (Z)-isomer: ~7.40 ppm (s, 1H)

    • (E)-isomer: ~8.00 ppm (s, 1H) The ethoxy and ethyl ester protons will also be present in the spectrum.

  • ¹³C NMR (CDCl₃): The chemical shifts of the carbons in the double bond and the carbonyl carbon will differ between the two isomers. For the (E)-isomer, typical shifts are observed around δ = 162.5 (C=O), 155.1 (C-OEt), 115.5 (CN), and 103.0 (=C(CN)COOEt).[4]

  • IR (KBr): The IR spectrum will show characteristic absorption bands for the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the ester (~1715 cm⁻¹), and the C=C stretch (~1600 cm⁻¹).

Workflow and Mechanism Diagrams

SynthesisWorkflow cluster_part1 Part 1: Synthesis of (E)-isomer cluster_part2 Part 2: Photochemical Isomerization Reactants Ethyl Cyanoacetate + Triethyl Orthoformate + Acetic Anhydride Reaction Heat to 150-160°C for 5 hours Reactants->Reaction Workup Distillation under reduced pressure Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification E_Isomer (E)-ethyl 2-cyano-3-ethoxyacrylate Purification->E_Isomer E_Isomer_Input (E)-isomer in Chloroform E_Isomer->E_Isomer_Input Irradiation Irradiation with Hg arc lamp E_Isomer_Input->Irradiation Z_Isomer_Mix (Z)/(E)-isomer Mixture Irradiation->Z_Isomer_Mix

Caption: Experimental workflow for the synthesis of this compound.

ReactionMechanism cluster_activation Activation cluster_condensation Condensation cluster_isomerization Isomerization TEOF Triethyl Orthoformate Activated Activated Electrophile TEOF->Activated Ac2O Acetic Anhydride Ac2O->Activated Enolate Enolate CondensationProduct Condensation Adduct Activated->CondensationProduct ECA Ethyl Cyanoacetate ECA->Enolate Deprotonation Enolate->CondensationProduct Nucleophilic Attack E_Isomer (E)-isomer CondensationProduct->E_Isomer Elimination E_Isomer_Input (E)-isomer E_Isomer->E_Isomer_Input Z_Isomer (Z)-isomer E_Isomer_Input->Z_Isomer Photochemical Isomerization Photon hv

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Application Notes & Protocols: (Z)-Ethyl 2-Cyano-3-ethoxyacrylate as a Versatile Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Reactivity of a Highly Functionalized Alkene

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a uniquely structured and highly reactive electrophile used extensively in organic synthesis. Its utility stems from its powerful performance as a Michael acceptor, a class of compounds essential for forming carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner.[1] The strategic placement of three distinct functional groups—an ethyl ester, a nitrile (cyano group), and an enol ether (ethoxy group)—around a carbon-carbon double bond creates a molecule primed for nucleophilic attack.

The convergence of two potent electron-withdrawing groups, the cyano and the ester, renders the β-carbon of the alkene exceptionally electron-deficient and thus highly susceptible to conjugate addition.[2][3] This electronic profile is the primary driver of its reactivity. Furthermore, the ethoxy group at the β-position introduces an additional layer of synthetic versatility. Depending on the chosen nucleophile and reaction conditions, this group can be either retained in the final product or eliminated, opening pathways to a diverse array of molecular scaffolds. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this reagent's mechanistic underpinnings and practical applications, complete with detailed protocols for its deployment in key synthetic transformations. The adducts formed from these reactions are often valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]

The Mechanistic Core: Understanding the Michael Addition Pathway

The Michael reaction is a cornerstone of C-C bond formation, involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][6] In the case of this compound, the reaction follows a well-defined, three-step mechanism:

  • Nucleophile Activation: A base abstracts an acidic proton from the Michael donor (e.g., a thiol, amine, or a doubly activated methylene compound) to generate a potent nucleophile (e.g., a thiolate, an enolate).[2][6]

  • Conjugate Addition: The activated nucleophile attacks the electron-poor β-carbon of the ethyl 2-cyano-3-ethoxyacrylate. This addition breaks the C=C π-bond, and the electron density is pushed onto the α-carbon, forming a new, resonance-stabilized enolate intermediate.[1][2]

  • Protonation/Elimination: The enolate intermediate is then protonated by the conjugate acid of the base or the solvent, yielding the final Michael adduct.[1][7] In some cases, particularly with strong nucleophiles or under specific conditions, a subsequent elimination of the ethoxy group can occur, leading to a different class of products.

Caption: General Mechanism of Michael Addition.

Application Note 1: Thia-Michael Addition for Synthesis of Sulfur-Containing Scaffolds

The introduction of sulfur into organic molecules is a critical strategy in drug discovery, as organosulfur compounds exhibit a wide range of biological activities. The thia-Michael addition, or conjugate addition of thiols, is a highly efficient method for creating carbon-sulfur bonds. This compound is an excellent substrate for this reaction, often proceeding rapidly under mild conditions.

Causality Behind Experimental Choices:

  • Catalyst: Many thia-Michael additions to highly activated acceptors like this one can proceed without a catalyst.[8] However, the use of a mild, non-nucleophilic base like triethylamine (TEA) or an amine catalyst can accelerate the reaction by promoting the formation of the more nucleophilic thiolate anion.[9] Phosphine catalysts are also highly effective.[9]

  • Solvent: Protic solvents like ethanol or even water can be effective, as they can facilitate the protonation of the enolate intermediate.[7][8] Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used and offer excellent solubility for a wide range of substrates.

  • Temperature: The high reactivity of the acceptor means these reactions are typically performed at room temperature, minimizing the risk of side reactions and decomposition.

Protocol 1: Base-Catalyzed Thia-Michael Addition

This protocol describes a general procedure for the addition of a thiol to this compound using a catalytic amount of a tertiary amine base.

Materials:

  • This compound (1.0 mmol, 169.2 mg)

  • Thiol (e.g., thiophenol, benzyl thiol) (1.1 mmol)

  • Triethylamine (TEA) (0.1 mmol, 14 µL)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Dissolve the acrylate in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiol (1.1 mmol) to the stirred solution, followed by the addition of triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acrylate is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., a gradient of ethyl acetate in hexanes) to yield the pure thioether adduct.

Quantitative Data Summary:

Michael Donor (Thiol)CatalystTime (h)Yield (%)
ThiophenolTEA (10 mol%)1.595
Benzyl ThiolDBU (5 mol%)192
1-DodecanethiolTCEP (5 mol%)388
Cysteine ethyl esterNone485

Table 1: Representative yields for Thia-Michael additions.

Caption: Experimental workflow for Thia-Michael addition.

Application Note 2: Carbon-Michael Addition for C-C Bond Formation

The formation of new carbon-carbon bonds is arguably the most important transformation in organic synthesis. The Carbon-Michael addition allows for the creation of complex carbon skeletons from simple precursors.[10] this compound readily reacts with stabilized carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds.

Causality Behind Experimental Choices:

  • Michael Donor: The most effective carbon nucleophiles are "soft" or stabilized enolates, typically derived from compounds with two electron-withdrawing groups flanking a methylene group (e.g., diethyl malonate, acetylacetone).[3] This dual activation makes the central protons acidic enough to be removed by a relatively mild base.

  • Base: A catalytic amount of a strong, non-nucleophilic base is often sufficient.[7] Sodium ethoxide (NaOEt) in ethanol is a classic choice, where the ethoxide base is the same as the ester group, preventing transesterification side reactions.

  • Self-Catalysis: In some systems, such as the reaction with dicyclohexylammonium 2-cyanoacrylate (a related acceptor), the reaction can proceed under self-catalytic conditions where the ammonium salt of the acceptor facilitates the reaction.[11]

Protocol 2: Classic Michael Addition with Diethyl Malonate

This protocol details the addition of diethyl malonate to this compound, a classic example of a C-C bond-forming Michael reaction.

Materials:

  • This compound (1.0 mmol, 169.2 mg)

  • Diethyl malonate (1.2 mmol, 192.2 mg, 182 µL)

  • Sodium ethoxide (NaOEt), 21% solution in ethanol (0.1 mmol, 32 µL)

  • Ethanol (EtOH), anhydrous (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, prepare a solution of sodium ethoxide (0.1 mmol) in anhydrous ethanol (2 mL).

  • To this solution, add diethyl malonate (1.2 mmol) dropwise with stirring. Stir for 15 minutes at room temperature to ensure complete formation of the enolate.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (3 mL).

  • Add the acrylate solution to the stirred enolate solution dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the final adduct.

Quantitative Data Summary:

Michael Donor (Carbon Nucleophile)Base (mol%)Time (h)Yield (%)
Diethyl malonateNaOEt (10)890
Ethyl acetoacetateNaOEt (10)688
AcetylacetoneNaH (10)1085
NitromethaneDBU (15)1275
Table 2: Representative yields for Carbon-Michael additions.

Safety, Handling, and Storage

This compound requires careful handling due to its potential hazards.

  • Hazards: The compound is harmful if swallowed and is a known irritant to the skin, eyes, and respiratory system.[4][12][13] It may cause sensitization by skin contact and inhalation.[4][12] There is a risk of serious damage to the eyes.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid creating dust if handling the solid form.[14] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Inactive catalyst or insufficient amount.- Nucleophile is not strong enough.- Low reaction temperature.- Use a fresh or different catalyst (e.g., DBU, phosphine).- Use a stronger base to fully deprotonate the donor.- Gently warm the reaction mixture (e.g., to 40°C), monitoring for side products.
Low Yield - Incomplete reaction.- Product loss during work-up/purification.- Reversibility of the Michael addition.- Increase reaction time or catalyst loading.- Ensure pH is neutral before extraction; perform careful extractions.- Use a protic solvent to trap the enolate intermediate.[7]
Formation of Side Products - Polymerization of the acrylate.- Competing 1,2-addition.- Further reactions of the initial adduct.- Ensure reagents are pure; add the acceptor slowly to the nucleophile.- Use "soft" nucleophiles which favor 1,4-addition.- Control reaction time and temperature carefully; quench as soon as starting material is consumed.
Table 3: Common issues and solutions for Michael additions.

References

Application Notes & Protocols: (Z)-Ethyl 2-Cyano-3-Ethoxyacrylate in Heterocyclic Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Versatile C3 Synthon

(Z)-Ethyl 2-cyano-3-ethoxyacrylate, also known as ethyl (ethoxymethylene)cyanoacetate, is a highly functionalized and reactive organic building block. Its strategic combination of an acrylate backbone, an electron-withdrawing cyano group, an ester moiety, and a labile ethoxy group makes it an exceptionally versatile C3 synthon for constructing a variety of heterocyclic systems. The molecule's core reactivity stems from the electrophilic nature of the carbon-carbon double bond, which is further activated by the adjacent cyano and carboxylate groups. The ethoxy group at the C3 position serves as an excellent leaving group, facilitating nucleophilic vinylic substitution reactions. This unique electronic arrangement allows for facile cyclocondensation reactions with a range of dinucleophiles, providing a direct and efficient pathway to valuable dye scaffolds. These application notes provide an in-depth guide for researchers on leveraging this reagent for the synthesis of pyrazole, pyrimidine, and pyridone-based dyes.

Core Reaction Principle: Nucleophilic Vinylic Substitution and Cyclization

The primary application of this compound in dye synthesis is its reaction with binucleophilic reagents. The general mechanism involves a two-stage process:

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (typically an amine, hydrazine, or an active methylene compound) on the electron-deficient C3 carbon of the acrylate.

  • Elimination & Cyclization: This attack leads to the elimination of the ethoxy group. The resulting intermediate, which now contains the nucleophile's functionality, undergoes a subsequent intramolecular cyclization to form a stable heterocyclic ring. The cyano and ester groups often participate in this cyclization and influence the final structure of the dye.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} end

General workflow for heterocyclic dye synthesis.

Application I: Synthesis of 3-Amino-1H-pyrazole-4-carboxylate Dyes

Pyrazole derivatives are a cornerstone of dye chemistry, known for their applications as disperse and fluorescent dyes. The reaction of this compound with hydrazine provides a direct and high-yielding route to the ethyl 3-amino-1H-pyrazole-4-carboxylate core, a key intermediate for further derivatization, such as azo coupling.

Mechanistic Insight

The reaction proceeds via the attack of one of the hydrazine's nitrogen atoms on the C3 carbon, displacing the ethoxy group. The terminal nitrogen of the resulting hydrazino intermediate then attacks the electron-deficient carbon of the cyano group, leading to a 5-exo-dig cyclization to form the stable aminopyrazole ring system.[1]

dot graph G { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.0];

} end

Synthesis of the pyrazole core.
Experimental Protocol: Synthesis of Ethyl 3-Amino-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for the cyclization of ethoxy-methylene-cyanoacetic acid esters with hydrazine.[1]

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (80% solution in water, ~1.0 eq)

  • Ethanol (Solvent)

  • Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution to 15-20°C using a water bath.

  • Slowly add hydrazine hydrate (1.0 eq) to the stirred solution. An exothermic reaction may be observed; maintain the temperature below 30°C.

  • After the addition is complete, stir the mixture at 25-30°C for 3 hours, followed by gentle heating at 40-45°C for 2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath (0-5°C) to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Expected Outcome: The product is typically a white to off-white crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary. This pyrazole derivative can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo pyrazole dyes.[2]

Application II: Synthesis of Pyrimidine Dyes

Pyrimidine derivatives are vital in medicinal chemistry and are also used to create fluorescent dyes and pigments. The reaction of this compound with amidine-containing nucleophiles like thiourea or guanidine provides a robust method for synthesizing substituted pyrimidines.

Mechanistic Insight

This synthesis follows a cyclocondensation pathway. Thiourea, for example, acts as a dinucleophile. One of the amino groups attacks the C3 carbon, displacing the ethoxy group. The second amino group then attacks the cyano carbon, and the thiol tautomer attacks the ester carbonyl, leading to cyclization and formation of the 2-thioxo-pyrimidine ring system. While many procedures start from ethyl cyanoacetate and an aldehyde, this compound serves as a valuable, pre-activated intermediate that simplifies the process.[3][4]

Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine-5-carbonitrile

This generalized protocol is based on the well-established reaction of cyanoacetate derivatives with thiourea.[4][5]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.0 eq)

  • Sodium Ethoxide (NaOEt) in Ethanol (2.0 eq)

  • Anhydrous Ethanol (Solvent)

  • Dilute Acetic Acid

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Add thiourea (1.0 eq) to the stirred solution.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture at room temperature.

  • After addition, heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute acetic acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Data Summary for Dye Precursors

Dye ClassDinucleophileCore ProductTypical Conditions
Pyrazole Hydrazine HydrateEthyl 3-amino-1H-pyrazole-4-carboxylateEthanol, 40-45°C
Pyrimidine Thiourea4-Amino-6-hydroxy-2-mercaptopyrimidineNaOEt, Reflux in Ethanol
Pyridone Cyanoacetamide4,6-Disubstituted-3-cyano-2-pyridoneBase (e.g., KOH, Piperidine), Ethanol

Application III: Synthesis of 3-Cyano-2-pyridone Dyes

3-Cyano-2-pyridone derivatives are highly valuable scaffolds known for their intense fluorescence and are used as optical brightening agents and fluorescent probes.[6][7] Their synthesis can be achieved via the reaction of this compound with active methylene compounds, particularly those containing a cyanoacetyl group like cyanoacetamide.

Mechanistic Insight

This reaction is a variation of the Guareschi-Thorpe condensation. It begins with a base-catalyzed Michael addition of the active methylene carbon of cyanoacetamide to the C2 carbon of the acrylate. The intermediate then undergoes intramolecular cyclization where the amide nitrogen attacks the ester carbonyl, eliminating ethanol and forming the 2-pyridone ring.[8][9]

dot graph TD { rankdir=LR; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end

Workflow for 3-Cyano-2-pyridone synthesis.
Experimental Protocol: General Synthesis of a 3-Cyano-2-pyridone Derivative

This protocol describes a general method for reacting an active methylene compound with this compound.

Materials:

  • This compound (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Ethanol (Solvent)

  • Piperidine or Potassium Hydroxide (KOH) (Catalytic amount)

  • Standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

  • Add a catalytic amount of a suitable base, such as piperidine (a few drops) or a small pellet of KOH.

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours.[6]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Dry the resulting 3-cyano-2-pyridone derivative.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a diverse range of heterocyclic dyes. Its inherent reactivity allows for straightforward and efficient construction of pyrazole, pyrimidine, and pyridone cores under relatively mild conditions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to explore and expand the chemical space of novel functional dyes and chromophores.

References

Application Notes & Protocols: The Strategic Use of (Z)-Ethyl 2-Cyano-3-Ethoxyacrylate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (Z)-Ethyl 2-cyano-3-ethoxyacrylate, also known by its synonym Ethyl (ethoxymethylene)cyanoacetate, has emerged as a cornerstone reagent for medicinal chemists.[1][2] Its value lies in a unique trifecta of reactive sites housed within a relatively simple acyclic structure: an electrophilic α,β-unsaturated system, a cyano group, and an ethyl ester. This arrangement renders it an exceptionally versatile precursor for a multitude of heterocyclic scaffolds that form the core of numerous therapeutic agents.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and field-proven protocols for leveraging this powerful synthon. We will explore the causality behind its reactivity and detail its application in the synthesis of critical pharmaceutical intermediates, with a focus on pyrimidine and pyrrolo[2,3-d]pyrimidine systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name ethyl (E)-2-cyano-3-ethoxyprop-2-enoate[2]
Synonyms Ethyl (ethoxymethylene)cyanoacetate[2][3]
CAS Number 94-05-3[1][2]
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1][2]
Appearance Off-white solid[4]
Melting Point 49-51 °C[1]
Boiling Point 190-191 °C at 30 mmHg[1]
SMILES CCO\C=C(/C#N)C(=O)OCC[1]

Safety and Handling: A Prerequisite for Successful Synthesis

Before commencing any experimental work, a thorough understanding of the associated hazards is critical. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazards: Causes skin and serious eye irritation.[2][3][4] May cause respiratory irritation.[2][3][4] It is also harmful if swallowed.[3][4]

  • Handling: Work in a well-ventilated fume hood. Wear chemical splash goggles, a lab coat, and appropriate protective gloves.[4] Avoid breathing dust, vapor, mist, or gas.[3][4]

  • Storage: Store in a cool, dry place in a tightly closed container.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Core Reactivity: The Mechanistic Underpinning of Versatility

The synthetic utility of this compound stems from its electron-deficient nature. The electron-withdrawing effects of the nitrile (-CN) and ester (-COOEt) groups polarize the double bond, making the C2 position highly susceptible to nucleophilic attack (a Michael addition). Furthermore, the ethoxy group at C3 is an excellent leaving group, facilitating subsequent cyclization reactions.

This dual reactivity allows for a one-pot, domino reaction sequence with binucleophiles, such as amidines or ureas, to rapidly construct complex heterocyclic systems. The general mechanism involves an initial Michael addition of the nucleophile, followed by an intramolecular cyclization with the elimination of ethanol.

Diagram 1: General reactivity of this compound.

Application in Pyrimidine Synthesis: Gateway to Bioactive Molecules

Pyrimidines are a class of nitrogen-containing heterocycles of immense pharmaceutical importance, forming the core of nucleic acids and many drugs, including anticancer and antiviral agents.[5][6][7] this compound is a premier starting material for constructing substituted pyrimidines.

Mechanism of Pyrimidine Ring Formation

The reaction proceeds via a condensation reaction with a binucleophilic reagent like guanidine, urea, or thiourea. The process is typically catalyzed by a base, such as sodium ethoxide.

  • Nucleophilic Attack: The more nucleophilic nitrogen of the amidine/urea attacks the C2 position of the acrylate.

  • Intramolecular Cyclization: The second nitrogen atom of the binucleophile attacks the electrophilic ester carbonyl carbon.

  • Elimination: The reaction cascade concludes with the elimination of two molecules of ethanol, leading to the formation of the aromatic pyrimidine ring.

G start This compound + Guanidine step1 Michael Addition of NH2 at C2 position start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular attack of second NH2 on ester carbonyl intermediate1->step2 intermediate2 Cyclized Dihydropyrimidine Intermediate step2->intermediate2 step3 Elimination of 2x EtOH (Aromatization) intermediate2->step3 product 2,4-Diamino-5-cyanopyrimidine Product step3->product

Caption: Reaction mechanism for pyrimidine synthesis.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine-5-carbonitrile

This protocol describes a representative synthesis of a highly functionalized pyrimidine, a key intermediate for various therapeutic agents.

Materials and Reagents:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous Ethanol

  • Deionized Water

  • Hydrochloric acid (1 M)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.

  • Base Preparation: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Reagent Addition: Add guanidine hydrochloride to the solution and stir for 15 minutes. Then, add this compound in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly neutralize the mixture with 1 M HCl until pH 7 is reached. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield the pure 2,4-diamino-6-hydroxypyrimidine-5-carbonitrile.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Application in Fused Heterocycle Synthesis: Building Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. It is the central feature of several approved drugs, particularly Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer. The synthesis of this core often relies on a pre-formed, appropriately substituted pyrimidine ring.

Synthetic Strategy

While this compound is not directly used to form the fused system in one step, it is instrumental in creating the necessary pyrimidine precursor. For instance, a common strategy involves reacting a cyanoacetate derivative with a protected bromoacetaldehyde equivalent, followed by cyclization with formamidine to build the pyrimidine ring.[8] The resulting 4-amino-5-substituted pyrimidine can then undergo intramolecular cyclization and subsequent functionalization to yield the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for drugs like Tofacitinib.

The versatility of this compound allows for the synthesis of a variety of 4-aminopyrimidine-5-carbonitrile derivatives, which can then be elaborated into the fused pyrrolo[2,3-d]pyrimidine system.

G cluster_0 Synthesis of Pharmaceutical Scaffolds start This compound pyrimidine Substituted Pyrimidines start->pyrimidine Condensation with Amidines/Ureas pyrrolo Pyrrolo[2,3-d]pyrimidines pyrimidine->pyrrolo Further Cyclization & Elaboration folate Folic Acid Antagonists pyrimidine->folate Core Scaffold for Antifolates

Caption: Role as a precursor for pharmaceutical scaffolds.

Application in Folic Acid Antagonist Synthesis

Folic acid antagonists (antifolates) are a class of chemotherapeutic agents that interfere with the metabolic pathways of folic acid, thereby inhibiting DNA synthesis and cell division.[9][10] Many of these drugs, such as Methotrexate and Pemetrexed, are structurally complex molecules containing a pteridine or a related fused pyrimidine ring system.[9]

The synthesis of these complex molecules relies on building blocks that can be readily functionalized. The substituted pyrimidines derived from this compound serve as ideal precursors. For example, a 2,4-diaminopyrimidine-5-carbonitrile derivative can be elaborated through a series of steps to construct the core structure of potent antifolates.[9][11][12] The cyano group at the 5-position is particularly useful as a synthetic handle for introducing the side chains characteristic of these drugs.

Conclusion and Future Outlook

This compound is a powerful and cost-effective building block in pharmaceutical synthesis. Its predictable reactivity, driven by the unique interplay of its functional groups, provides a reliable and efficient entry into diverse and valuable heterocyclic systems. The protocols and mechanistic insights provided herein demonstrate its strategic importance in constructing pyrimidine and pyrrolo[2,3-d]pyrimidine cores, which are central to numerous modern therapeutics. As the demand for novel and complex APIs continues to grow, the creative application of such versatile synthons will remain a key enabler of innovation in drug discovery and development.

References

Experimental procedure for reacting (Z)-ethyl 2-cyano-3-ethoxyacrylate with thiols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (Z)-Ethyl 2-Cyano-3-(Alkylthio/Arylthio)acrylates via Reaction with Thiols

Introduction

The reaction between (Z)-ethyl 2-cyano-3-ethoxyacrylate and thiols represents a robust and efficient method for the synthesis of functionalized 2-cyano-3-(thio)acrylates. These products are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, owing to the unique electronic properties conferred by the cyano, ester, and thioether moieties.[1] This application note provides a comprehensive overview of the underlying reaction mechanism, a detailed step-by-step experimental protocol, and critical insights for researchers in synthetic chemistry and drug development. The procedure detailed herein is a nucleophilic vinylic substitution, a variation of the well-known Thiol-Michael addition reaction, which is valued for its high efficiency and mild reaction conditions.[2][3]

Reaction Mechanism: A Base-Catalyzed Addition-Elimination Pathway

The reaction proceeds via a base-catalyzed nucleophilic conjugate addition-elimination mechanism. Unlike a standard Michael addition where the nucleophile is simply added across the double bond, the presence of the ethoxy group on the β-carbon of the acrylate makes it an excellent leaving group.[4] This facilitates a substitution reaction.

Pillar 1: The Role of the Base The reaction is typically initiated by a base, which deprotonates the thiol (R'-SH) to form a thiolate anion (R'-S⁻).[5][6] Thiols are significantly more acidic than their alcohol counterparts, meaning a relatively mild base, such as triethylamine (TEA) or sodium ethoxide, is sufficient to generate the highly nucleophilic thiolate.[7][8] This initial deprotonation is often the rate-controlling step of the overall process.[5]

Pillar 2: Nucleophilic Attack and Intermediate Formation The generated thiolate anion, a potent nucleophile, attacks the electron-deficient β-carbon of the this compound. This molecule is a highly activated Michael acceptor due to the combined electron-withdrawing effects of the cyano (-CN) and ester (-COOEt) groups.[3][9] The attack results in the formation of a transient enolate intermediate, where the negative charge is delocalized across the α-carbon, the cyano group, and the carbonyl oxygen of the ester.

Pillar 3: Elimination and Product Formation The reaction concludes with the elimination of the ethoxide leaving group from the intermediate. The C=C double bond is reformed, yielding the final substituted product, (Z)-ethyl 2-cyano-3-(alkylthio/arylthio)acrylate. The released ethoxide can then act as a base to deprotonate another molecule of the thiol, propagating the catalytic cycle.

Caption: Base-catalyzed addition-elimination mechanism.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various aliphatic and aromatic thiols.

Materials and Reagents

  • This compound (CAS: 94-05-3)[10]

  • Selected Thiol (e.g., thiophenol, benzyl mercaptan, dodecanethiol)

  • Anhydrous Ethanol (or THF, Acetonitrile)

  • Base Catalyst (e.g., Triethylamine (TEA), Sodium Ethoxide)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Equipment

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating is required)

  • Nitrogen or Argon gas inlet

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, approx. 0.2-0.5 M concentration).

    • Scientist's Note: An inert atmosphere is recommended to prevent the oxidative dimerization of the thiol to a disulfide, a common side reaction.[6]

  • Addition of Thiol: Add the thiol (1.0-1.1 eq) to the stirring solution via syringe. A slight excess of the thiol can help drive the reaction to completion.

  • Catalyst Addition: Slowly add the base catalyst (0.1-1.1 eq) to the reaction mixture. For a catalytic amount, 0.1 eq of TEA is often sufficient. If using a stoichiometric base like sodium ethoxide, 1.1 eq is recommended to ensure full conversion of the thiol to the thiolate.[11]

    • Scientist's Note: The choice and amount of base can influence reaction rates. Stronger bases like sodium ethoxide lead to faster reactions but may require more careful temperature control.[12] Triethylamine is a milder, more convenient choice for many substrates.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting acrylate and the appearance of a new, typically less polar, product spot indicates conversion. Reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic residue) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and concentrate to yield the final (Z)-ethyl 2-cyano-3-(alkylthio/arylthio)acrylate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Experimental Workflow Visualization

Experimental_Workflow Setup 1. Reaction Setup (Flask, Solvent, Acrylate) Add_Thiol 2. Add Thiol (1.1 eq) Setup->Add_Thiol Add_Base 3. Add Base Catalyst (e.g., TEA) Add_Thiol->Add_Base React 4. Stir at Room Temp (Monitor by TLC) Add_Base->React Workup 5. Quench & Evaporate Solvent React->Workup Extract 6. Extraction (EtOAc / NaHCO₃ / Brine) Workup->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Analyze 9. Characterization (NMR, MS, IR) Purify->Analyze

Caption: General laboratory workflow for the synthesis.

Quantitative Data and Expected Results

The following table provides representative data for this reaction class. Yields are typically high, and reaction conditions are mild.

Thiol ReactantBase CatalystSolventTime (h)Typical Yield
ThiophenolTriethylamineEthanol2>90%
Benzyl MercaptanTriethylamineTHF3>85%
1-DodecanethiolSodium EthoxideEthanol1>95%
4-MethoxythiophenolTriethylamineAcetonitrile2.5>90%

Expected Characterization:

  • ¹H NMR: The disappearance of the ethoxy vinyl proton signal from the starting material and the appearance of a new vinyl proton signal, along with characteristic peaks for the R'-S group.

  • ¹³C NMR: A downfield shift for the β-carbon, indicating the C-S bond formation.

  • FT-IR: Persistence of the nitrile (∼2220 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹) stretches.

Troubleshooting and Safety

  • Incomplete Reaction: If the reaction stalls, consider using a stronger base (e.g., switching from TEA to sodium ethoxide) or gently heating the reaction mixture (e.g., to 40-50 °C).

  • Disulfide Formation: The most common side product is the corresponding disulfide (R'-S-S-R'), formed by oxidation of the thiol. Performing the reaction under an inert atmosphere minimizes this.

  • Safety: Thiols are notorious for their potent and unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. This compound is an irritant and should be handled with appropriate personal protective equipment (gloves, safety glasses).[6][10]

References

Application Note: A Robust and Scalable Protocol for the Synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (Z)-ethyl 2-cyano-3-ethoxyacrylate is a pivotal intermediate in organic synthesis, serving as a versatile building block for a wide array of heterocyclic compounds, including pyrimidines and pyridines, which are core structures in many pharmaceutical agents. This document provides a comprehensive, field-proven protocol for the gram-to-kilogram scale synthesis of this compound. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and present guidelines for process monitoring, purification, and characterization, ensuring a reproducible and high-yielding outcome suitable for research and drug development professionals.

Scientific Rationale and Reaction Mechanism

The synthesis of ethyl 2-cyano-3-ethoxyacrylate is classically achieved via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, ethyl cyanoacetate, to an electrophilic carbonyl equivalent, followed by dehydration.[1][2]

The chosen methodology employs three key reagents:

  • Ethyl Cyanoacetate: The active methylene compound, providing the nucleophilic carbanion.

  • Triethyl Orthoformate: Serves as a synthetic equivalent of a formyl cation and, crucially, as an in-situ dehydrating agent. It reacts with any water produced, driving the reaction equilibrium towards the product.

  • Acetic Anhydride: Acts as both a catalyst and a co-dehydrating agent. It facilitates the formation of the reactive electrophile from triethyl orthoformate and consumes alcohol byproducts.

The reaction proceeds via the initial formation of a more reactive electrophile from the reaction of triethyl orthoformate and acetic anhydride. The ethyl cyanoacetate is deprotonated by a weak base (often trace amines or the acetate ion) to form an enolate, which then attacks the electrophile. Subsequent elimination of ethanol and acetic acid yields the desired α,β-unsaturated product. This one-pot approach is highly efficient for scale-up due to its high atom economy and the use of readily available, inexpensive starting materials.[3]

Materials and Equipment

Reagents
ReagentCAS No.Molecular WeightGradeSupplier Example
Ethyl Cyanoacetate105-56-6113.12 g/mol ≥98%Sigma-Aldrich
Triethyl Orthoformate122-51-0148.20 g/mol ≥98%Sigma-Aldrich
Acetic Anhydride108-24-7102.09 g/mol ACS GradeFisher Scientific
Equipment
  • Jacketed glass reactor (volume appropriate for scale) with overhead mechanical stirrer, reflux condenser, and thermocouple.

  • Inert gas (Nitrogen or Argon) inlet.

  • Heating/cooling circulator for the reactor jacket.

  • Addition funnel for controlled liquid addition.

  • Rotary evaporator for solvent removal.

  • Vacuum distillation apparatus for purification.

  • Standard laboratory glassware.

Detailed Experimental Protocol

This protocol is designed for a ~1 kg scale and can be adjusted proportionally.

Step 1: Reactor Setup and Reagent Charging

  • Assemble the jacketed reactor under an inert nitrogen atmosphere. Ensure all glassware is dry.

  • Charge the reactor with acetic anhydride (1.8 L, 19.0 mol) .

  • Begin moderate agitation and add ethyl cyanoacetate (1.0 kg, 8.84 mol) to the reactor.

  • In a separate vessel, measure triethyl orthoformate (1.45 L, 8.75 mol) .

Step 2: Reaction Execution

  • Set the circulator to heat the reactor jacket, aiming for a gentle reflux.

  • Slowly add the triethyl orthoformate to the reactor mixture over a period of 60-90 minutes using the addition funnel. An initial exotherm may be observed; control the addition rate to maintain a steady reflux.

  • Once the addition is complete, maintain the reaction mixture at reflux (typically 120-130 °C) for 4-6 hours.[3]

Step 3: Reaction Monitoring

  • Monitor the reaction progress by taking small aliquots every hour after reflux is achieved.

  • Dilute the aliquot with dichloromethane and analyze using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the ethyl cyanoacetate starting material.

Step 4: Work-up and Isolation

  • Once the reaction is deemed complete, cool the mixture to 50-60 °C.

  • Reconfigure the reactor for distillation.

  • Gradually apply vacuum to the system to remove the volatile byproducts (primarily ethyl acetate and excess acetic anhydride). This is typically done at a moderate vacuum (50-100 mbar).

  • Continue the distillation until the majority of the low-boiling components have been removed, leaving a crude oil of the desired product.

Step 5: Purification

  • The crude product is purified by vacuum distillation.

  • Using a suitable distillation setup, heat the crude oil under high vacuum (<30 mmHg).

  • Collect the fraction boiling at approximately 190-191 °C at 30 mmHg . The product will solidify upon cooling.

  • The expected yield is typically in the range of 85-95%. The final product is a low-melting solid, appearing as a white to pale yellow crystalline substance.

Process Flow and Visualization

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Scale_Up_Synthesis Workflow for this compound Synthesis cluster_prep 1. Preparation & Charging cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Final Product A Dry Jacketed Reactor B Charge Acetic Anhydride & Ethyl Cyanoacetate A->B C Heat to Reflux B->C Start Heating D Slowly Add Triethyl Orthoformate C->D E Maintain Reflux (4-6h) & Monitor (TLC/GC) D->E F Cool Reaction Mixture E->F Reaction Complete G Distill Volatiles (Reduced Pressure) F->G H High Vacuum Distillation of Crude Product G->H I Collect Pure Fraction (White to Pale Yellow Solid) H->I Yield: 85-95% J Analytical Characterization (NMR, GC, mp) I->J

Caption: Overall workflow from reactor setup to final product analysis.

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical methods are recommended:

  • Appearance: White to pale yellow low-melting solid.

  • Melting Point: 49-51 °C.

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) should be consistent with the structure. Expected peaks include signals for the vinyl proton, and the two distinct ethyl groups (ethoxy and ester).[4]

  • ¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks for the nitrile (CN), carbonyl (C=O), vinyl carbons, and ethyl carbons should be observed.[4][5]

  • GC-MS: To confirm molecular weight (169.18 g/mol ) and assess purity.[6][7]

  • FT-IR: To identify key functional groups, including C≡N (nitrile), C=O (ester), and C=C (alkene) stretches.

Safety and Handling

Chemical Hazards:

  • This compound: Harmful if swallowed. Causes skin irritation and serious eye irritation.[6] May cause sensitization by skin contact.[8][9]

  • Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Triethyl Orthoformate: Flammable liquid and vapor. Causes serious eye irritation.

  • Ethyl Cyanoacetate: Harmful if swallowed. Handle with care.

Personal Protective Equipment (PPE):

  • Wear chemical splash goggles and a face shield.[8][9]

  • Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[8]

  • A chemical-resistant apron or lab coat is required.[9]

  • All operations must be conducted in a well-ventilated fume hood.[10]

Handling and Storage:

  • Store all chemicals in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[8]

  • Keep containers tightly closed when not in use.[9]

  • Facilities should be equipped with an eyewash station and a safety shower.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reflux time and monitor by GC/TLC until starting material is consumed.
Wet reagents or glassware.Ensure all reagents are anhydrous and glassware is properly dried before starting.
Loss of product during distillation.Ensure the vacuum is stable and the collection flask is adequately cooled.
Dark-colored Product Reaction temperature was too high.Maintain a controlled reflux; avoid aggressive heating which can lead to polymerization/decomposition.
Impurities from starting materials.Use high-purity starting materials.
Incomplete Reaction Insufficient catalyst or reaction time.Confirm the correct stoichiometry of acetic anhydride. Increase reflux time as needed.

Conclusion

The described Knoevenagel condensation protocol provides a highly effective and scalable method for the synthesis of this compound. By carefully controlling reaction parameters and following the detailed work-up and purification steps, researchers and drug development professionals can reliably produce high-purity material in significant quantities, facilitating further research and development activities.

References

Application Notes & Protocols: One-Pot Synthesis Involving (Z)-Ethyl 2-Cyano-3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of one-pot synthetic strategies utilizing (Z)-ethyl 2-cyano-3-ethoxyacrylate (ECEA). ECEA is an exceptionally versatile and economically important building block in organic synthesis due to its trifunctional nature, incorporating an electrophilic acrylate backbone, a cyano group, and a reactive ethoxy leaving group. This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for the efficient synthesis of high-value heterocyclic scaffolds, including substituted pyridines, pyrazoles, and pyrimidines, which are prevalent in numerous pharmacologically active agents.

Introduction: The Synthetic Utility of this compound (ECEA)

This compound, often referred to as ethyl (ethoxymethylene)cyanoacetate, is a powerful precursor in multicomponent reactions (MCRs). Its value lies in the convergence of three key reactive sites within a single, simple molecule:

  • Electrophilic C=C Double Bond: Highly susceptible to nucleophilic (Michael) addition.

  • Nitrile Group (-C≡N): Can participate in cyclization reactions as an electrophile.

  • Ethoxy Group (-OEt): An excellent leaving group that facilitates addition-elimination and condensation reactions.

This unique combination allows for the rapid assembly of complex molecular architectures in a single synthetic operation, aligning perfectly with the principles of green chemistry by improving atom economy and reducing reaction steps and waste.[1][2]

Compound Properties
IUPAC Name ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate
Synonyms ECEA, Ethyl (ethoxymethylene)cyanoacetate
CAS Number 94-05-3[3]
Molecular Formula C₈H₁₁NO₃[4]
Molecular Weight 169.18 g/mol [4]

Application I: One-Pot Synthesis of Substituted 3-Cyano-2-pyridones

Substituted pyridines are a cornerstone of medicinal chemistry, found in drugs such as amlodipine and nifedipine.[1] The Hantzsch pyridine synthesis is a classic MCR for creating dihydropyridines.[1][5][6] A highly efficient, modified one-pot approach utilizes ECEA to construct functionalized 3-cyano-2-pyridone scaffolds.

Mechanistic Rationale

This synthesis is a four-component reaction involving an aldehyde, an active methylene ketone, ECEA, and an ammonium salt (as the nitrogen source). The reaction proceeds via a domino sequence of condensation, Michael addition, and cyclization/aromatization.

The causality is as follows:

  • Knoevenagel Condensation: The aldehyde and the active methylene ketone first undergo a base-catalyzed Knoevenagel condensation to form an α,β-unsaturated ketone intermediate.[5][7]

  • Michael Addition: Concurrently, ECEA reacts with ammonia (from ammonium acetate) to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α,β-unsaturated ketone via a Michael addition.

  • Intramolecular Cyclization & Dehydration: The resulting adduct undergoes intramolecular cyclization, where the remaining amino group attacks the ester carbonyl of the original ECEA moiety.

  • Dehydration/Aromatization: A final dehydration step results in the formation of the stable 2-pyridone aromatic ring. The driving force for the final step is the formation of a highly conjugated, stable aromatic system.[1]

Hantzsch_Pyridine_Synthesis reactants Aldehyde + Ketone + ECEA + NH₄OAc knoevenagel Knoevenagel Condensation: α,β-Unsaturated Ketone reactants->knoevenagel Base enamine Enamine Formation: ECEA + NH₃ reactants->enamine michael Michael Addition knoevenagel->michael enamine->michael adduct Open-Chain Adduct michael->adduct cyclization Intramolecular Cyclization (Amine attacks Ester) adduct->cyclization dehydration Dehydration & Aromatization cyclization->dehydration - H₂O product Substituted 3-Cyano-2-pyridone dehydration->product

Caption: Workflow for the one-pot synthesis of 2-pyridones.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from established multicomponent procedures for synthesizing 2-pyridone derivatives.[8]

Materials:

  • 4-Methoxybenzaldehyde

  • Acetone (serves as the active methylene ketone)

  • This compound (ECEA)

  • Ammonium acetate

  • Ethanol (solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), acetone (0.87 mL, 15 mmol, used in excess), this compound (1.69 g, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).

  • Add 30 mL of absolute ethanol as the solvent.

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Maintain reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature, during which a precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with 20 mL of cold ethanol, followed by 20 mL of deionized water.

  • Dry the solid in a vacuum oven at 60 °C to a constant weight.

Reactant M.W. ( g/mol ) Equivalents Amount
4-Methoxybenzaldehyde136.151.01.36 g (10 mmol)
Acetone58.081.50.87 mL (15 mmol)
ECEA169.181.01.69 g (10 mmol)
Ammonium Acetate77.081.51.16 g (15 mmol)
Typical Yield 75-85%

Application II: One-Pot Synthesis of 5-Amino-1H-pyrazole-4-carboxylates

Pyrazole scaffolds are integral to many pharmaceuticals, particularly anti-inflammatory drugs like Celecoxib. The reaction of ECEA with hydrazine provides a direct and highly efficient route to functionalized pyrazoles, which are valuable intermediates for further elaboration.[9][10]

Mechanistic Rationale

This transformation is a classic example of a condensation-cyclization reaction.

  • Nucleophilic Attack & Elimination: The more nucleophilic nitrogen of hydrazine hydrate attacks the β-carbon of the acrylate system. This is immediately followed by the elimination of the ethoxy group, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group (-NH₂) of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group.

  • Tautomerization: This cyclization forms a five-membered ring which rapidly tautomerizes to the stable, aromatic 5-aminopyrazole product.

Pyrazole_Synthesis reactants ECEA + Hydrazine Hydrate addition_elimination Nucleophilic Attack & Ethanol Elimination reactants->addition_elimination - EtOH intermediate Hydrazone Intermediate addition_elimination->intermediate cyclization Intramolecular Attack (NH₂ attacks Nitrile) intermediate->cyclization tautomerization Tautomerization to Aromatic Ring cyclization->tautomerization product Ethyl 5-amino-1H-pyrazole-4-carboxylate tautomerization->product

Caption: Mechanistic pathway for pyrazole synthesis from ECEA.

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This robust protocol is based on well-documented procedures for the synthesis of aminopyrazole esters.[9]

Materials:

  • This compound (ECEA)

  • Hydrazine hydrate (~64% solution in water)

  • Ethanol (solvent)

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (16.9 g, 100 mmol) in 100 mL of ethanol.

  • Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool the solution to 0-5 °C.

  • While stirring, add hydrazine hydrate (7.8 mL, ~100 mmol, 1.0 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring at room temperature for 3-4 hours. A white precipitate will typically form within the first hour.

  • Monitor the reaction by TLC until the starting ECEA is consumed.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with 50 mL of cold water, followed by 30 mL of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum at 50 °C to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.

Reactant M.W. ( g/mol ) Equivalents Amount
ECEA169.181.016.9 g (100 mmol)
Hydrazine Hydrate (64%)50.061.0~7.8 mL (100 mmol)
Typical Yield 90-97%

Application III: One-Pot Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases like thymine and uracil.[11][12] ECEA can be used in a one-pot reaction with amidine sources, such as urea or thiourea, to construct highly functionalized pyrimidine rings.

Mechanistic Rationale

This synthesis follows a base-catalyzed condensation-cyclization pathway.

  • Michael Addition: The reaction is initiated by a base-catalyzed Michael addition of the amidine (e.g., thiourea) to the electrophilic double bond of ECEA.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization. An amino group from the amidine attacks the electrophilic nitrile carbon.

  • Addition-Elimination & Tautomerization: The ethoxy group is subsequently eliminated, and the system tautomerizes to form the stable, aromatic 2-thioxo-dihydropyrimidine product.

Pyrimidine_Synthesis reactants ECEA + Thiourea michael Michael Addition reactants->michael Base (e.g., NaOEt) adduct Thiourea-ECEA Adduct michael->adduct cyclization Intramolecular Cyclization (NH attacks Nitrile) adduct->cyclization elimination Elimination of EtOH & Tautomerization cyclization->elimination product Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine- 5-carboxylate elimination->product

Caption: Synthesis of pyrimidines via ECEA and thiourea.

Experimental Protocol: Synthesis of Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

This protocol describes a common method for synthesizing pyrimidine thiones, which are versatile intermediates.[13]

Materials:

  • This compound (ECEA)

  • Thiourea

  • Sodium ethoxide (can be prepared in situ from sodium metal and ethanol or used as a commercial solution)

  • Absolute Ethanol (solvent)

Procedure:

  • In a 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.15 g, 50 mmol) in 75 mL of absolute ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • To the sodium ethoxide solution, add thiourea (3.81 g, 50 mmol) and stir until it dissolves.

  • Heat the solution to a gentle reflux.

  • Add a solution of this compound (8.46 g, 50 mmol) in 25 mL of absolute ethanol dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, maintain the reflux for 4-5 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. A yellow precipitate will form.

  • Collect the solid by vacuum filtration, wash it with cold water (50 mL) and then a small amount of cold ethanol (20 mL).

  • Dry the product under vacuum to yield the target pyrimidine derivative.

Reactant M.W. ( g/mol ) Equivalents Amount
ECEA169.181.08.46 g (50 mmol)
Thiourea76.121.03.81 g (50 mmol)
Sodium22.991.01.15 g (50 mmol)
Typical Yield 80-90%

References

The Versatility of (Z)-ethyl 2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Synthon

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. (Z)-ethyl 2-cyano-3-ethoxyacrylate (ECEA), a multifunctionalized Michael acceptor, has emerged as a cornerstone synthon for the construction of a diverse array of heterocyclic compounds. Its unique electronic and steric properties, characterized by the presence of an electron-withdrawing cyano and ester group, alongside a reactive ethoxy vinyl ether moiety, render it a highly valuable precursor in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthetic utility of ECEA, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic scaffolds.

The strategic placement of multiple reactive sites within the ECEA molecule allows for a variety of transformations, including Michael additions, cycloadditions, and condensation reactions.[1] This versatility enables chemists to construct substituted pyrazoles, pyrimidines, pyridines, and other fused heterocyclic systems, many of which are prevalent motifs in biologically active compounds and approved pharmaceuticals.[2][3][4] This document serves as a practical resource for researchers, providing not only step-by-step procedures but also the underlying principles that govern these transformations, thereby empowering scientists to adapt and innovate upon these methodologies.

I. Synthesis of Substituted Pyrazoles: A Cornerstone of Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They represent a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][5][6] ECEA serves as an excellent starting material for the synthesis of highly functionalized pyrazoles through its reaction with hydrazine derivatives.

Mechanistic Rationale: A Stepwise Approach to Pyrazole Formation

The synthesis of pyrazoles from ECEA and hydrazines proceeds through a well-established reaction sequence. The reaction is initiated by a nucleophilic attack of the hydrazine at the electrophilic β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water.

G cluster_0 Reaction Mechanism: Pyrazole Synthesis ECEA This compound (ECEA) Intermediate1 Michael Adduct Intermediate ECEA->Intermediate1 + Hydrazine (Michael Addition) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - EtOH (Intramolecular Cyclization) Pyrazole Substituted Pyrazole Intermediate2->Pyrazole - H2O (Dehydration) G cluster_1 Reaction Mechanism: Pyrimidine Synthesis ECEA This compound (ECEA) Intermediate1 Initial Adduct ECEA->Intermediate1 + Amidine Derivative Amidine Amidine/Urea/Thiourea Amidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - EtOH (Intramolecular Cyclization) Pyrimidine Substituted Pyrimidine Intermediate2->Pyrimidine - H2O (Dehydration & Tautomerization) G cluster_2 Workflow: Multicomponent Pyridine Synthesis ECEA This compound (ECEA) Intermediate1 Michael Adduct ECEA->Intermediate1 + Malononitrile Malononitrile Malononitrile Malononitrile->Intermediate1 ActiveMethylene Active Methylene Compound (e.g., Acetone) Intermediate2 Cyclized Dihydropyridine ActiveMethylene->Intermediate2 Base Base (e.g., Piperidine) Base->Intermediate1 Base->Intermediate2 Intermediate1->Intermediate2 + Active Methylene Compound (Thorpe-Ziegler Cyclization) Pyridine Substituted Pyridine Intermediate2->Pyridine - H2O, -H2 (Oxidative Aromatization)

References

Troubleshooting & Optimization

Technical Support Center: Purification of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (Z)-ethyl 2-cyano-3-ethoxyacrylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile intermediate. The content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: General FAQs & Compound Characteristics

This section addresses fundamental questions regarding the properties of ethyl 2-cyano-3-ethoxyacrylate and the common impurities encountered after synthesis.

Q1: What are the key physicochemical properties of ethyl 2-cyano-3-ethoxyacrylate?

A1: Understanding the fundamental properties of the target compound is the first step in designing an effective purification strategy. Ethyl 2-cyano-3-ethoxyacrylate is typically a white to faint yellow crystalline solid at room temperature.[1][2] Key data are summarized in the table below. Note that the boiling point indicates that purification by distillation must be conducted under reduced pressure to prevent thermal decomposition.[1][2]

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₃[2][3]
Molecular Weight 169.18 g/mol [2][3]
Appearance White to yellow crystalline solid/mass[1][2]
Melting Point 49-53 °C[1][2][4]
Boiling Point 190-191 °C at 30 mmHg (128-132 °C at 2 Torr)[1][2][5]
Solubility Soluble in chloroform, methanol, ethanol; Poorly soluble in water (<0.01 g/L) and hexane.[2][5][6]

Q2: My synthesis produced a mixture of (Z) and (E) isomers. Why does this happen and how significant is it?

A2: The synthesis of ethyl 2-cyano-3-ethoxyacrylate, often via reactions like the Knoevenagel condensation or from triethyl orthoformate and ethyl cyanoacetate, can readily produce a mixture of geometric isomers, (Z) and (E).[2][7][8] The ratio of these isomers is highly dependent on reaction conditions such as temperature, catalyst, and reaction time. The (E)-isomer is a common process-related impurity.[2] For many applications, particularly in pharmaceutical development, controlling isomeric purity is critical as different isomers can have varied biological activities and physical properties. Therefore, separation of these isomers is often a key purification goal.

Q3: Besides the (E)-isomer, what other impurities should I expect in my crude reaction mixture?

A3: The impurity profile depends heavily on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Residual ethyl cyanoacetate and triethyl orthoformate are common.

  • Polymeric Byproducts: Cyanoacrylates are susceptible to polymerization, especially in the presence of basic residues, moisture, or high temperatures.[9][10][11] This often manifests as a non-volatile, tarry residue.

  • Solvent Residues: Acetic anhydride or ethanol are often used in the synthesis and can be carried through into the crude product.[8]

  • Colored Byproducts: High reaction temperatures can lead to the formation of colored impurities, resulting in a yellow or brown crude product.[12]

  • Side-Reaction Products: Depending on the specific reagents and conditions, other minor byproducts may form.

Below is a general workflow for approaching the purification of crude this compound.

G cluster_purification Purification Strategy crude Crude Reaction Mixture (Z/E Isomers, Starting Materials, Polymer) workup Aqueous Workup / Solvent Removal (Removes salts, some polar impurities) crude->workup analysis Purity & Impurity Analysis (TLC, GC, NMR) workup->analysis distillation Vacuum Distillation analysis->distillation Non-volatile impurities (polymers, salts) recrystallization Recrystallization analysis->recrystallization High crude purity (>85%) chromatography Column Chromatography analysis->chromatography Isomer separation needed Low crude purity distillation->recrystallization Further polishing final_product Pure (Z)-Isomer (>98% Purity) recrystallization->final_product chromatography->final_product

Caption: General purification workflow decision tree.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying ethyl 2-cyano-3-ethoxyacrylate if the crude material is of reasonable purity (>85%) and primarily contains soluble or minor impurities.

Q4: My compound "oils out" instead of crystallizing. What's causing this and how do I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens for two reasons:

  • The solution is supersaturated above the compound's melting point: The boiling point of your chosen solvent may be too high.

  • The rate of cooling is too fast: This doesn't allow sufficient time for crystal nucleation and growth.

Troubleshooting Steps:

  • Reduce Cooling Rate: Move the flask from an ice bath to a benchtop to allow for slow, ambient cooling. Gentle agitation can sometimes encourage nucleation.

  • Use a Lower-Boiling Solvent System: If using a high-boiling solvent like ethanol, try switching to or adding a co-solvent with a lower boiling point, such as hexane or isopropanol.[5] For instance, dissolving the crude product in a minimum amount of warm ethanol and then slowly adding hexane until turbidity persists is a common technique.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.

  • Seed the Solution: If you have a small amount of pure solid, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

Q5: My recrystallization yield is very low. How can I improve it without sacrificing purity?

A5: Low yield is a common problem, often stemming from using too much solvent or premature crystallization.

  • Causality: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will keep a significant portion of your product dissolved even after cooling, thus reducing the yield.

  • Protocol Validation:

    • Place the crude solid in a flask and add a small portion of the chosen solvent.

    • Heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess.

    • Once dissolved, cool the solution slowly. After reaching room temperature, cool it further in an ice bath for at least 30 minutes to maximize precipitation.

    • When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered impurities without re-dissolving the product.

Q6: The purified crystals are still colored (yellow/brown). What is the best way to remove color impurities?

A6: Persistent color is usually due to highly conjugated or polymeric impurities that co-precipitate with your product.

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, colored molecules.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Be cautious, as the fine powder can cause vigorous bumping.

    • Execution: Swirl the hot solution with the charcoal for 2-5 minutes. Do not boil for an extended period.

    • Filtration: Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing on the filter paper. It is wise to pre-heat the funnel and receiving flask.

    • Crystallization: Allow the hot, decolorized filtrate to cool slowly as you would in a normal recrystallization.

Section 3: Troubleshooting Purification by Vacuum Distillation

Vacuum distillation is suitable for separating the product from non-volatile impurities like polymers and salts, or from starting materials with significantly different boiling points.

Q7: My product seems to be decomposing in the distillation pot, turning dark and viscous. How can I prevent this?

A7: Thermal decomposition is a major risk due to the presence of the reactive cyanoacrylate moiety.[1] The key is to minimize the "pot temperature" and the residence time at that temperature.

  • Lower the Pressure: The most critical factor is achieving a good vacuum. A lower system pressure directly translates to a lower boiling point. Ensure all joints are properly sealed and your vacuum pump is in good working order. Distilling at <2 Torr is recommended.[5]

  • Use a Kugelrohr or Short-Path Apparatus: These types of distillation apparatuses have a very short path between the evaporation and condensation surfaces. This minimizes the time the compound spends in the vapor phase at high temperatures and reduces losses.

  • Ensure Efficient Stirring: Vigorous stirring of the distillation pot prevents localized overheating and ensures smooth boiling.

  • Avoid High Heat Mantle Settings: Heat the pot gradually. Using a water or oil bath provides more uniform and controllable heating compared to a heating mantle.

Q8: The distillation is very slow, and I can't achieve the reported boiling point. What's wrong?

A8: This issue usually points to problems with either the vacuum level or heat transfer.

  • Check for Leaks: Systematically check every joint and connection for vacuum leaks. Use a high-vacuum grease appropriate for your system.

  • Verify Your Manometer: Ensure your pressure gauge is calibrated and functioning correctly. An inaccurate reading will lead to incorrect temperature expectations.

  • Insulate the Distillation Head: Wrap the distillation head and column (if using one) with glass wool or aluminum foil to prevent premature condensation and ensure a proper thermal gradient. This is crucial for achieving an accurate boiling point reading at the thermometer.

Section 4: Troubleshooting Purification by Flash Column Chromatography

For achieving the highest purity and effectively separating the (Z) and (E) isomers, flash column chromatography is the preferred method.

Q9: How do I choose the right solvent system (mobile phase) for separating the (Z) and (E) isomers?

A9: The ideal solvent system will provide good separation between the two isomers and the desired (Z)-isomer should have an Rf (retention factor) value between 0.25 and 0.35 on a TLC plate.

  • Starting Point: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[13]

  • Optimization via TLC:

    • Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate.

    • Run a TLC plate with your crude mixture.

    • If the spots are too low (low Rf), increase the polarity by moving to a 90:10 or 85:15 ratio.

    • If the spots are too high (high Rf), decrease the polarity.

    • The goal is to find a system where you can see baseline separation between the two isomer spots. The (E)-isomer is typically less polar and will have a slightly higher Rf value than the (Z)-isomer.

Q10: My compound is streaking on the TLC plate and the column, leading to poor separation. What causes this?

A10: Streaking or "tailing" is a common chromatography problem that can ruin a separation.

  • Causality & Solutions:

    • Overloading: You are applying too much sample to the TLC plate or the column. Try loading a more dilute solution. For the column, a general rule is to load no more than 1-5% of the silica gel mass.

    • Compound Insolubility: The compound may be crashing out of the mobile phase at the point of loading. Ensure your sample is fully dissolved before loading. Dry-loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can solve this issue.

    • Strong Interaction with Silica: The cyano and ester groups can interact strongly with the acidic silanol groups on the silica surface. Adding a very small amount of a modifier like triethylamine (0.1-0.5%) to the mobile phase can neutralize the acidic sites and lead to sharper bands. However, be aware that this will make the mobile phase basic and may not be suitable if your compound is base-sensitive.

    • Decomposition: If the compound is degrading on the silica, the bands will streak. This is less common for this molecule but can be addressed by using deactivated (e.g., alumina) or treated silica gel.

G problem Problem: Poor Separation on Column Bands Overlap Tailing / Streaking cause1 Possible Cause: Incorrect Solvent System R_f too high/low Poor selectivity problem:f0->cause1 cause2 Possible Cause: Improper Column Packing Air bubbles Non-level surface problem:f0->cause2 cause3 Possible Cause: Sample Loading Issue Overloading Sample not fully dissolved problem:f1->cause3 cause4 Possible Cause: Compound-Silica Interaction Acidic silica sites Compound decomposition problem:f1->cause4 solution1 Solution: Re-optimize mobile phase using TLC. Aim for R_f ~0.3 for target compound. cause1->solution1 solution2 Solution: Repack column carefully. Ensure a flat, compact silica bed. cause2->solution2 solution3 Solution: Use less sample. Consider dry-loading the sample onto silica. cause3->solution3 solution4 Solution: Add 0.1% Triethylamine to mobile phase or use neutral alumina. cause4->solution4

Caption: Troubleshooting guide for column chromatography issues.

Section 5: Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Hexane

  • Dissolution: Place 10.0 g of crude ethyl 2-cyano-3-ethoxyacrylate into a 250 mL Erlenmeyer flask. Add a stir bar.

  • Heating: On a hot plate, heat ~80 mL of ethanol to a near boil. Add the minimum amount of hot ethanol to the flask with stirring until the solid just dissolves. This should require approximately 20-40 mL.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add ~0.1 g of activated charcoal, and swirl for 2-3 minutes. Perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask opening to prevent solvent evaporation.

  • Co-Solvent Addition: Once at room temperature, slowly add hexane with gentle swirling. Continue adding hexane until the solution becomes persistently cloudy (turbid).

  • Cooling: Place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount (2 x 10 mL) of ice-cold 1:1 Ethanol:Hexane.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected recovery is typically 70-85%, with purity >99%.

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase. A system of 90:10 Hexane:Ethyl Acetate is a good starting point. The target (Z)-isomer should have an Rf of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the selected mobile phase. For 1 g of crude material, use approximately 50-100 g of silica gel.

  • Sample Loading: Dissolve 1.0 g of crude product in a minimal amount of dichloromethane or the mobile phase (~2-3 mL). Carefully load this solution onto the top of the silica bed. Alternatively, perform a dry load by adsorbing the compound onto ~2 g of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and begin elution using positive pressure ("flash").

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions to identify which contain your desired product.

  • Combine and Evaporate: Combine the pure fractions (those containing only the spot for the (Z)-isomer). Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces.

References

Technical Support Center: Synthesis of Ethyl 2-Cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 2-cyano-3-ethoxyacrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful, high-purity synthesis of your target compound.

A Critical Note on Isomer Geometry: (Z) vs. (E)

It is important for researchers to note that while the synthesis is often aimed at a specific isomer, the common and thermodynamically stable product of the reaction between ethyl cyanoacetate and triethyl orthoformate is frequently identified in chemical databases and literature as the (E)-isomer (CAS 94-05-3)[1][2][3]. The nomenclature can be ambiguous in some sources, but spectroscopic evidence often points to the formation of the (E)-isomer as the major product under standard thermal conditions. This guide will address the synthesis of this major product and discuss isomerization as a potential issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of ethyl 2-cyano-3-ethoxyacrylate?

The synthesis is a variation of the Knoevenagel condensation[4]. It involves the reaction of a compound with an active methylene group (ethyl cyanoacetate) with an electrophilic carbon source (triethyl orthoformate). The reaction is typically conducted at high temperatures using acetic anhydride, which serves both as a catalyst and a dehydrating agent to drive the reaction to completion[5].

The proposed mechanism involves:

  • Activation: Acetic anhydride likely activates the triethyl orthoformate.

  • Nucleophilic Attack: The enol form of ethyl cyanoacetate attacks the activated orthoformate.

  • Elimination: A molecule of ethanol is eliminated, followed by subsequent rearrangements and further elimination of another ethanol molecule and acetic acid to yield the final α,β-unsaturated product.

Q2: My final product is a dark oil and won't solidify, even though it's reported to have a melting point of 49-51 °C. What's wrong?

This is a classic sign of impurities. The melting point depression and oily consistency are likely caused by the presence of unreacted starting materials, solvent residues (acetic acid/anhydride), or various side products. High reaction temperatures can also lead to the formation of colored byproducts[6].

Common Culprits:

  • Residual acetic acid or acetic anhydride.

  • Unreacted triethyl orthoformate.

  • Side products from hydrolysis (e.g., ethyl formate, ethanol).

Solution: Effective purification is key. Vacuum distillation is the most common method to isolate the pure product from less volatile impurities[5]. Ensure your vacuum is adequate (e.g., <30 mmHg) to achieve the desired boiling point (approx. 190-191 °C at 30 mmHg) without requiring excessive heat, which could cause decomposition.

Q3: How can I confirm the stereochemistry of my product? Is it the (Z) or (E) isomer?

Proton NMR (¹H NMR) is the most direct method. The chemical shift of the vinylic proton (=CH) is highly dependent on its spatial relationship with the other substituents (cyano and ester groups). For α,β-unsaturated systems like this, the (E) and (Z) isomers will have distinct chemical shifts for this proton. While specific data for the (Z)-isomer is scarce, the vinylic proton for the commonly synthesized (E)-isomer appears around 8.0 ppm in CDCl₃[7]. If you observe two distinct signals in this region, it may indicate a mixture of isomers.

Q4: I have an unexpected peak in my ¹H NMR spectrum around 3.6 ppm (quartet) and 1.2 ppm (triplet). What is it?

These signals are characteristic of ethanol. Its presence strongly suggests that hydrolysis occurred during the reaction or workup. Triethyl orthoformate is highly susceptible to hydrolysis, especially in the presence of acid (generated from the acetic anhydride), which breaks it down into ethanol and ethyl formate[8][9].

Troubleshooting Guide: Side Products & Low Yields

This section addresses specific problems, their probable causes rooted in reaction chemistry, and validated corrective actions.

Problem 1: Low Yield of the Desired Product
Possible Cause Chemical Explanation Corrective Action & Validation
Incomplete Reaction The reaction requires high temperatures (e.g., 150-160 °C) and sufficient time (e.g., 5 hours) to proceed to completion[5]. Insufficient heat or time will result in a significant amount of unreacted ethyl cyanoacetate and triethyl orthoformate remaining.Action: Ensure the reaction temperature is maintained and monitor the reaction progress using TLC or GC. Validation: An increase in product formation over time at the target temperature confirms the diagnosis.
Water Contamination Water in the reagents or glassware will hydrolyze the triethyl orthoformate starting material into ethyl formate and ethanol, making it unavailable for the condensation reaction[9][10]. Acetic anhydride can also be consumed by reacting with water.Action: Use anhydrous grade reagents and solvents. Dry all glassware in an oven (e.g., >110 °C) before use and assemble under an inert atmosphere (N₂ or Argon)[11]. Validation: Re-running the reaction under strictly anhydrous conditions should lead to a noticeable improvement in yield.
Loss During Workup The product is typically isolated by vacuum distillation. If the vacuum is too high or the distillation is too rapid, the product can be lost into the vacuum trap. Conversely, an insufficient vacuum may require excessive temperatures, leading to thermal decomposition.Action: Optimize your distillation setup. Use a well-controlled vacuum source and a fractionating column for better separation. Collect fractions carefully based on boiling point and refractive index.
Problem 2: Identification and Mitigation of Side Products

The following table summarizes the most common side products, their analytical signatures, and strategies for their removal.

Side ProductIdentification (¹H NMR in CDCl₃)Formation MechanismPrevention & Removal
Unreacted Ethyl Cyanoacetate Singlet at ~3.4 ppm (CH₂)[12]Incomplete reaction.Prevention: Ensure 1:1 stoichiometry and sufficient reaction time/temperature[5]. Removal: Easily removed by vacuum distillation due to its lower boiling point (208-210 °C at atm) compared to the product.
Unreacted Triethyl Orthoformate Singlet at ~5.1 ppm (CH), Quartet at ~3.6 ppm (CH₂), Triplet at ~1.2 ppm (CH₃)Incomplete reaction.Prevention: Use a slight excess of ethyl cyanoacetate if necessary to drive the reaction. Removal: Removed by vacuum distillation (boiling point 146 °C).
Ethanol Broad singlet (OH), Quartet at ~3.6 ppm (CH₂), Triplet at ~1.2 ppm (CH₃)Hydrolysis of triethyl orthoformate[8].Prevention: Use anhydrous conditions. Removal: Removed as a low-boiling fraction during vacuum distillation.
Ethyl Formate Singlet at ~8.0 ppm (CH), Quartet at ~4.2 ppm (CH₂), Triplet at ~1.3 ppm (CH₃)Hydrolysis of triethyl orthoformate[8].Prevention: Use anhydrous conditions. Removal: Highly volatile (boiling point 54 °C), removed easily during initial solvent removal or distillation.
Acetic Acid Broad singlet >10 ppm (COOH), Singlet at ~2.1 ppm (CH₃)By-product from the use of acetic anhydride as a water scavenger.Prevention: Inevitable when using acetic anhydride. Removal: Can be neutralized with a mild base (e.g., NaHCO₃ solution) during workup before distillation, or removed as a low-boiling fraction during distillation.
(Z)-Isomer Vinylic (=CH) proton signal at a different chemical shift from the (E)-isomer's ~8.0 ppm.Isomerization may be possible under certain (e.g., photochemical) conditions, but the (E)-isomer is generally more stable.Prevention: Adhere to thermal reaction conditions. Avoid exposure to UV light. Removal: Difficult to separate due to similar physical properties. Fractional distillation or chromatography may be required.

Experimental Protocols & Workflows

Protocol 1: Standard Synthesis of (E)-ethyl 2-cyano-3-ethoxyacrylate

This protocol is adapted from established literature procedures[5].

Reagents:

  • Ethyl cyanoacetate (1.0 mol)

  • Triethyl orthoformate (1.0 mol)

  • Acetic anhydride (4.0 mol)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.

  • Charging Reagents: To the flask, add acetic anhydride, followed by ethyl cyanoacetate and triethyl orthoformate.

  • Reaction: Heat the mixture to 150-160 °C with vigorous stirring. Maintain this temperature for 5 hours. Monitor the reaction via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup (Initial): Cool the reaction mixture to room temperature. Assemble a simple distillation apparatus and remove the excess acetic anhydride and acetic acid under reduced pressure.

  • Purification: Reconfigure the apparatus for vacuum distillation. Carefully distill the crude residue. The pure product will distill at approximately 190-191 °C / 30 mmHg. Collect the fraction that corresponds to the pure product, which should solidify upon cooling.

Diagram: Troubleshooting Workflow for Impure Product

The following diagram outlines a logical workflow for diagnosing and solving issues related to product impurity.

TroubleshootingWorkflow start Crude Product is Oily / Colored / Low Purity check_nmr Analyze ¹H NMR Spectrum start->check_nmr invis1 check_nmr->invis1 distill Perform Fractional Vacuum Distillation pure_product Obtain Pure Crystalline Product distill->pure_product rerun Re-run Reaction Under Anhydrous Conditions invis2 rerun->invis2 invis1->distill Unreacted Starting Materials or Acetic Acid Detected invis1->rerun Ethanol / Ethyl Formate Detected (Suggests Hydrolysis) invis2->check_nmr Re-analyze

Caption: A decision-making workflow for troubleshooting impure ethyl 2-cyano-3-ethoxyacrylate.

Diagram: Reaction Pathway and Side Reactions

This diagram illustrates the main synthetic route and the key side reactions that can reduce yield and purity.

ReactionPathways sub_ECA Ethyl Cyanoacetate main_reaction Knoevenagel Condensation (+ Acetic Anhydride, Δ) sub_ECA->main_reaction sub_TEOF Triethyl Orthoformate sub_TEOF->main_reaction Main Pathway hydrolysis Hydrolysis sub_TEOF->hydrolysis sub_H2O Water (Contaminant) sub_H2O->hydrolysis Side Pathway product (E)-ethyl 2-cyano- 3-ethoxyacrylate main_reaction->product side_prod1 Ethanol hydrolysis->side_prod1 side_prod2 Ethyl Formate hydrolysis->side_prod2

Caption: Main synthesis pathway and the competing hydrolysis side reaction.

References

Technical Support Center: Optimizing the Synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate. This resource is designed for researchers and chemical development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, a variation of the Knoevenagel condensation. Our goal is to move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

The synthesis of ethyl 2-cyano-3-ethoxyacrylate is typically achieved through the condensation of ethyl cyanoacetate, an active methylene compound, with triethyl orthoformate.[1][2] This reaction is fundamental for the creation of precursors for various pharmaceuticals and heterocyclic compounds. The following guide is structured in a question-and-answer format to directly address the most common challenges encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, offering systematic approaches to identify and resolve them.

Q1: My reaction yield is critically low or I've isolated no product. What are the most probable causes?

A: A low or zero yield is the most common issue and almost always points to fundamental problems with reagents or reaction conditions. Let's break down the likely culprits:

  • Reagent Quality & Purity:

    • Cause: The primary suspects are your starting materials: ethyl cyanoacetate and triethyl orthoformate. Triethyl orthoformate is particularly susceptible to hydrolysis. If it has been improperly stored or is old, it may have partially decomposed into ethanol and ethyl formate, which will not participate in the reaction.

    • Solution: Always use freshly opened or recently distilled reagents. Verify the purity of your ethyl cyanoacetate and triethyl orthoformate by NMR or GC-MS before starting. Ensure they are stored under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Presence of Water:

    • Cause: This reaction is a condensation that eliminates ethanol. The presence of extraneous water severely inhibits the reaction. Water will hydrolyze the triethyl orthoformate starting material and the acetic anhydride solvent/promoter.

    • Solution: Use oven-dried glassware and maintain anhydrous conditions throughout the setup and reaction. The use of acetic anhydride is specifically intended to scavenge any trace amounts of water, driving the equilibrium toward the product.[3][4] If you suspect water contamination, ensure all solvents and reagents are rigorously dried.

  • Inadequate Reaction Temperature or Time:

    • Cause: This condensation requires sufficient thermal energy to proceed at a reasonable rate. Running the reaction at too low a temperature or for an insufficient duration will result in incomplete conversion.[5]

    • Solution: The reaction is typically performed at reflux in acetic anhydride (boiling point ~140°C).[1] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is often in the range of 4-6 hours.[1]

Q2: My TLC analysis shows multiple spots, including unconsumed starting materials and unknown byproducts. How can I improve selectivity?

A: The formation of multiple products indicates side reactions are competing with your desired condensation.

  • Incorrect Stoichiometry:

    • Cause: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent and potential side reactions. For instance, a large excess of ethyl cyanoacetate could, under certain conditions, lead to Michael addition to the newly formed product, although this is less common in this specific reaction.[5]

    • Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of triethyl orthoformate relative to ethyl cyanoacetate. This ensures the complete consumption of the more valuable active methylene compound.

  • Degradation of Reagents or Product:

    • Cause: Prolonged heating at high temperatures can cause decomposition. While reflux is necessary, excessive heating times can lead to the formation of dark, tarry byproducts.

    • Solution: Monitor the reaction closely by TLC. Once the starting material (ethyl cyanoacetate) is consumed, work up the reaction promptly. Do not leave the reaction heating unnecessarily overnight unless you have previously established that this is optimal for your specific scale.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of acetic anhydride in this synthesis? It's not a typical Knoevenagel condensation solvent.

A: Acetic anhydride serves two critical functions in this reaction:

  • Water Scavenger (Dehydrating Agent): Its primary role is to react irreversibly with any water present in the reaction mixture. This is crucial for preventing the hydrolysis of triethyl orthoformate and for shifting the reaction equilibrium to favor the formation of the condensed product, in accordance with Le Châtelier's principle.[3][4]

  • Solvent and Promoter: It provides a high-boiling medium to facilitate the reaction at an appropriate temperature. Some studies on similar condensations suggest that it can also act as a promoter, potentially by forming highly reactive mixed-anhydride or acetylated intermediates.[6][7]

Q2: Is a base catalyst, such as piperidine or pyridine, required?

A: Unlike many classic Knoevenagel condensations which rely on weak amine bases to deprotonate the active methylene compound, the reaction between ethyl cyanoacetate and triethyl orthoformate in refluxing acetic anhydride typically proceeds efficiently without an additional base catalyst.[1][8][9] The thermal conditions and the nature of the reactants are sufficient to drive the reaction. Adding a strong base could potentially lead to unwanted side reactions.[5][9]

Q3: How do I ensure the formation of the desired (Z)-isomer?

A: The reaction conditions generally favor the formation of the thermodynamically more stable isomer. For ethyl 2-cyano-3-ethoxyacrylate, the (Z)-isomer is generally the major product due to favorable electronic and steric interactions. The initial product mixture may contain both E and Z isomers, but these can often equilibrate under the reaction conditions to favor the more stable isomer.[9] Purification by recrystallization will typically isolate the major, more stable (Z)-isomer.

Q4: What is the best way to monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system, such as 4:1 Hexanes:Ethyl Acetate. Spot the starting ethyl cyanoacetate, triethyl orthoformate (which may not be UV active), and the co-spotted reaction mixture. The product, being more conjugated, should have a different Rf value than the starting materials. The reaction is complete when the ethyl cyanoacetate spot has disappeared.

Data Presentation & Optimized Protocol

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Ethyl Cyanoacetate 1.0 equivalentMust be pure and anhydrous. This is the limiting reagent.
Triethyl Orthoformate 1.05 - 1.5 equivalentsA slight excess ensures complete reaction of ethyl cyanoacetate. Must be pure and anhydrous.
Solvent/Promoter Acetic AnhydrideActs as a high-boiling solvent and a critical water scavenger.[1][3]
Catalyst None requiredThe thermal energy from refluxing acetic anhydride is sufficient to drive the reaction.
Temperature Reflux (~140 °C)Provides the necessary activation energy for the condensation.
Reaction Time 4 - 6 hoursMonitor by TLC for completion to avoid product degradation from prolonged heating.[1]
Workup Evaporation & RecrystallizationRemoval of acetic anhydride under reduced pressure followed by recrystallization from ethanol or isopropanol.

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield of Product reagent_check Check Reagent Purity & Age start->reagent_check conditions_check Verify Anhydrous Conditions reagent_check->conditions_check Pure distill_reagents Use Fresh or Distilled Reagents reagent_check->distill_reagents Impure? temp_time_check Check Temperature & Time conditions_check->temp_time_check Dry dry_glassware Use Oven-Dried Glassware Work Under Inert Atmosphere conditions_check->dry_glassware Moisture? monitor_reflux Ensure Steady Reflux (~140°C) Monitor by TLC for 4-6h temp_time_check->monitor_reflux Inadequate? success Improved Yield temp_time_check->success Adequate distill_reagents->success dry_glassware->success monitor_reflux->success

Caption: A troubleshooting decision tree for low yield issues.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common literature methods.[1]

  • Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried.

    • Place the apparatus under a nitrogen or argon atmosphere.

  • Reagent Addition:

    • To the flask, add acetic anhydride (100 mL).

    • Add ethyl cyanoacetate (e.g., 11.3 g, 0.1 mol).

    • Add triethyl orthoformate (e.g., 22.2 g, 0.15 mol, 1.5 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the reaction's progress every hour after the first 2 hours by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the disappearance of the ethyl cyanoacetate spot.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride and other volatile components under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is then purified. Recrystallization from a minimal amount of hot ethanol or isopropanol is often effective.

    • Cool the solution slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the resulting pale yellow or white crystals, wash with a small amount of cold ethanol, and dry under vacuum.

References

Preventing polymerization of (Z)-ethyl 2-cyano-3-ethoxyacrylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Z)-ethyl 2-cyano-3-ethoxyacrylate (ECEA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unintended polymerization of this highly reactive monomer during storage and handling. By understanding the underlying chemical principles and following validated protocols, users can maintain the integrity of ECEA for successful experimental outcomes.

The Challenge: Understanding ECEA's Inherent Instability

This compound is a valuable building block in organic synthesis.[1][2] However, its utility is matched by its reactivity. The molecule's structure, featuring two strong electron-withdrawing groups (cyano and ester), creates a highly polarized system.[1] This makes the carbon-carbon double bond extremely susceptible to polymerization through two primary mechanisms:

  • Anionic Polymerization: This is the most common and rapid pathway for cyanoacrylate polymerization. It is initiated by weak bases or nucleophiles, such as moisture (hydroxide ions), alcohols, and amines.[3][4] The presence of even trace amounts of water on container surfaces or in the atmosphere can trigger a rapid, often exothermic, polymerization cascade.[4][5] Weak acids are used to stabilize the monomer by neutralizing these basic initiators.[5][6]

  • Radical Polymerization: Like other acrylate monomers, ECEA can polymerize via a free-radical mechanism. This pathway can be initiated by heat, light (UV radiation), or the presence of radical species.[7][8] While typically slower than the anionic route for cyanoacrylates, it remains a significant risk during storage and processing at elevated temperatures, such as distillation.[8][9]

Frequently Asked Questions (FAQs)

Q1: My new bottle of ECEA has turned into a solid white mass. What happened?

A1: This is a classic case of premature polymerization. The most likely cause is exposure to moisture, which initiates rapid anionic polymerization.[4][5] This could have happened if the container was not sealed properly, if it was opened in a humid environment, or if the glassware used for handling was not scrupulously dried. Less commonly, exposure to high heat or direct sunlight could have initiated radical polymerization.[7][10]

Q2: What is the ideal way to store this compound?

A2: Proper storage is the single most critical factor in preventing polymerization. The recommended conditions are designed to mitigate both anionic and radical pathways. Store the monomer in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8 °C).[11][12] The container should be placed in a cool, dry, and well-ventilated area.[11][12]

Q3: What are polymerization inhibitors and why are they necessary?

A3: Polymerization inhibitors are chemical compounds added in small amounts (typically parts-per-million) to reactive monomers to prevent spontaneous polymerization during transport and storage.[8][13] For a dual-risk monomer like ECEA, a combination of two types of inhibitors is often used:

  • Anionic Inhibitors: These are weak acids (e.g., sulfur dioxide, p-toluenesulfonic acid) that neutralize the basic impurities that trigger anionic polymerization.[14][15]

  • Radical Inhibitors: These are compounds that scavenge free radicals, stopping the radical chain reaction.[13] Common examples include hydroquinone (HQ) and its monomethyl ether (MEHQ).[16] These inhibitors function by donating a hydrogen atom to reactive peroxy radicals, forming a stable, non-propagating radical.[17][18][19]

Q4: Does the radical inhibitor MEHQ work without oxygen?

A4: No. Phenolic inhibitors like hydroquinone (HQ) and MEHQ require the presence of a small amount of oxygen to be effective.[17][20] The mechanism involves the initial reaction of a monomer radical with oxygen to form a peroxy radical, which then reacts with the inhibitor.[17][19][20] Therefore, storing the monomer under a completely inert atmosphere (e.g., pure nitrogen or argon) will render these specific inhibitors ineffective against radical polymerization. A headspace of air is generally recommended.

Q5: How can I check if my stored ECEA is starting to polymerize?

A5: Early detection is key. Visual inspection may reveal an increase in viscosity or the formation of small solid particles. For a more quantitative assessment, analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) is an excellent method to quantify the remaining monomer and detect the presence of oligomers or polymers.[21][22] Gas Chromatography (GC) can also be used, but care must be taken as the high temperatures of the injection port can sometimes induce polymerization of the sample.[21]

Troubleshooting Guide

This guide provides a logical workflow for addressing issues related to ECEA stability.

Problem: Suspected Polymerization in a Storage Container.

TroubleshootingWorkflow start Start: Suspect Polymerization (Increased viscosity, solids observed) q1 Is the entire container solidified? start->q1 solid Monomer is lost. Dispose of according to safety protocols. q1->solid Yes not_solid Sample a small aliquot for analysis. q1->not_solid No q2 Perform QC Test (e.g., HPLC) Is monomer purity >95%? not_solid->q2 pass Monomer is likely usable. Review storage conditions. Ensure container is sealed. q2->pass Yes fail Purity is compromised. Consider re-purification (distillation) if feasible and valuable. q2->fail No purify_q Is purification an option? fail->purify_q dispose Dispose of compromised monomer. purify_q->dispose No purify_proc Follow validated distillation protocol with appropriate inhibitors. purify_q->purify_proc Yes

Caption: Troubleshooting workflow for suspected ECEA polymerization.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices from receiving a new bottle of ECEA to its use in an experiment.

StorageWorkflow receive 1. Receive New ECEA inspect 2. Inspect Container (Check for solids, damage) receive->inspect log 3. Log Information (Date, Batch #, Inhibitor Conc.) inspect->log store 4. Store Immediately (2-8°C, Dark, Dry Location) log->store use 5. Prepare for Use store->use equilibrate 6. Equilibrate to Room Temp (Unopened container) use->equilibrate prepare_env 7. Prepare Dry Environment (Glovebox or dry glassware) equilibrate->prepare_env dispense 8. Dispense Required Amount prepare_env->dispense reseal 9. Tightly Reseal & Purge (Optional: with dry air) dispense->reseal return_storage 10. Return to Cold Storage reseal->return_storage

Caption: Workflow for proper storage and handling of ECEA.

Protocol 2: Quality Control (QC) Analysis by HPLC

This method allows for the quantification of monomer purity and the detection of polymers.

Objective: To determine the concentration of this compound in a stored sample.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (THF, for sample prep)

  • Sample of ECEA

  • Volumetric flasks, syringes, and filters (0.45 µm)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity ECEA in THF at a known concentration (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution (e.g., 0.5, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the stored ECEA sample into a 10 mL volumetric flask and dissolve in THF. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile and Water is often effective.[21]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength appropriate for the chromophore (e.g., determined by UV scan, likely in the 250-300 nm range).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • Quantify the ECEA concentration in the sample by comparing its peak area to the standard curve.

    • Examine the chromatogram for early-eluting peaks (impurities) or broad, later-eluting peaks which may indicate the presence of oligomers/polymers.

Inhibitor Summary

The choice and concentration of inhibitors are critical for monomer stability.

Inhibitor TypeExampleTypical Concentration (ppm)Mechanism of ActionKey Requirement
Radical Hydroquinone (HQ)50 - 200Scavenges free radicals to terminate chain reactions.[17]Presence of Oxygen
Radical MEHQ (4-Methoxyphenol)50 - 200Scavenges free radicals; often preferred for lower volatility.[23]Presence of Oxygen
Anionic p-Toluenesulfonic Acid10 - 100Acidic compound that neutralizes basic initiators like water/amines.[15]N/A
Anionic Sulfur Dioxide (SO₂)10 - 50Acidic gas that effectively inhibits anionic polymerization.[14][15]N/A

Note: Concentrations are typical ranges and may need to be optimized for specific storage durations and conditions. Always refer to the supplier's Certificate of Analysis for information on the inhibitors present in your specific batch.

References

Technical Support Center: (Z)-ethyl 2-cyano-3-ethoxyacrylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a Knoevenagel-type condensation reaction. Typically, this involves reacting ethyl cyanoacetate with triethyl orthoformate, often in the presence of a catalyst and a solvent like acetic anhydride, which also serves as a water scavenger.[1]

Q2: Why is controlling the Z/E isomerism important?

The geometric isomerism around the C=C double bond is critical as the (Z) and (E) isomers can have different physical properties (melting point, solubility, crystal structure) and biological activities.[2][3][4] For many applications, particularly in drug development, a specific isomer is required for optimal efficacy and safety.

Q3: My product is a yellow or brown oil/solid instead of the expected faint yellow solid. What causes this discoloration?

Product discoloration is typically due to impurities in the starting materials or the formation of byproducts at elevated temperatures.[2] Running the reaction for an extended period, especially with heating, can lead to colored impurities.[2][5]

Q4: The product seems to be polymerizing during the reaction or work-up. Is this common?

Yes, cyanoacrylates are highly susceptible to anionic polymerization, which can be initiated by moisture or other nucleophilic/basic species.[6][7][8] This reactivity is what makes them effective as "super glues."[9][10] Careful control of reaction conditions to exclude excess moisture and strong bases is crucial.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield

Q: I've followed the protocol, but my final yield is extremely low or I've recovered only starting material. What went wrong?

This is a common issue often stemming from inefficient condensation or product loss during the work-up phase.

Potential Causes & Solutions:

  • Reagent Quality:

    • Causality: The Knoevenagel condensation is sensitive to moisture, which can hydrolyze reagents and inhibit the reaction. Impurities in starting materials can also interfere with the catalyst or lead to side reactions.[2][11]

    • Solution: Ensure all reagents, especially ethyl cyanoacetate and triethyl orthoformate, are fresh and of high purity. Use anhydrous solvents to prevent unwanted side reactions.

  • Catalyst Inactivity:

    • Causality: The choice of base or catalyst is critical. An inappropriate or degraded catalyst will fail to facilitate the condensation. Common catalysts include bases like piperidine or sodium ethoxide.[2][12][13]

    • Solution: Use a fresh, high-quality catalyst in the correct stoichiometric amount. If using a base like piperidine, ensure it has not degraded. For reactions involving orthoformates, acetic anhydride is often used not as a catalyst but as a dehydrating agent.[1]

  • Suboptimal Reaction Conditions:

    • Causality: The reaction kinetics are dependent on both temperature and time. Insufficient time or a temperature that is too low may result in an incomplete reaction.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider extending the duration or moderately increasing the temperature.[2]

  • Product Loss During Work-up:

    • Causality: The product may have some solubility in the aqueous layer during extractions. Using large volumes of water for washing can lead to significant product loss.[2]

    • Solution: Minimize the volume of water used for washing. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. It is also good practice to back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.[2]

Issue 2: Product is an Oil or Fails to Crystallize

Q: My crude product is a persistent oil and won't solidify, making it difficult to handle and purify. Why is this happening?

The failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.

Potential Causes & Solutions:

  • Presence of (E)-Isomer:

    • Causality: The synthesis can produce a mixture of (Z) and (E) isomers. The presence of the undesired (E)-isomer can act as an impurity, hindering the crystallization of the desired (Z)-isomer.[2]

    • Solution: Optimize reaction conditions to favor the formation of the (Z)-isomer. If an isomeric mixture is unavoidable, purification via column chromatography is the most effective method for separation.[2]

  • Residual Solvent:

    • Causality: High-boiling point solvents (like DMF or acetic anhydride) can be difficult to remove completely and will keep the product oily.

    • Solution: Ensure all solvent is removed under high vacuum. If using a rotary evaporator, gentle heating may be necessary. For very stubborn solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Other Impurities:

    • Causality: Unreacted starting materials or byproducts from side reactions act as contaminants that prevent crystallization.[2]

    • Solution: Purify the crude product using column chromatography. A gradient elution system, such as hexane/ethyl acetate, is typically effective for separating the product from polar and non-polar impurities.[2]

Issue 3: Formation of Undesired Byproducts or Polymer

Q: My analytical data (NMR, MS) shows unexpected signals, or the reaction mixture became a solid mass. How can I prevent side reactions?

Side reactions, including polymerization, are a significant challenge with electron-deficient alkenes like cyanoacrylates.

Potential Causes & Solutions:

  • Polymerization:

    • Causality: Cyanoacrylates readily undergo anionic polymerization initiated by bases or nucleophiles (including water).[7][10] The presence of a strong base catalyst or exposure to moisture during work-up can trigger this process, leading to a rapid increase in viscosity or solidification.

    • Solution: Use only the required catalytic amount of base. During work-up, ensure the initial washes are with a dilute acid (e.g., dilute HCl) to neutralize any residual base before washing with water and brine.[2] Store the purified product in a cool, dry place, potentially with a radical inhibitor if storing for long periods.

  • Michael Addition:

    • Causality: The product is an excellent Michael acceptor. The enolate of ethyl cyanoacetate (a nucleophile) can potentially add to a second molecule of the product. This is more common in related syntheses where the active methylene compound is in excess.[11]

    • Solution: Maintain careful control over the stoichiometry of the reactants. Using a slight excess of the electrophilic partner (triethyl orthoformate) can help minimize this side reaction.

Key Reaction Parameters and Their Impact

ParameterRecommended SettingImpact on ReactionTroubleshooting Focus
Reagents High purity, anhydrousPurity directly affects yield and side reactions. Moisture is detrimental.Use fresh, dry reagents and solvents.
Catalyst Piperidine, Sodium Ethoxide (catalytic amount)Crucial for the condensation step. The choice of base can influence reaction rate and isomer ratio.[2][12]Ensure catalyst is active and used in the correct amount.
Solvent Ethanol, Toluene, or Acetic Anhydride (as reactant/scavenger)Affects reagent solubility and reaction temperature. Azeotropic removal of water with toluene can drive equilibrium.[2]Select a solvent appropriate for the reaction scale and temperature.
Temperature Varies (Room Temp to Reflux)Controls reaction rate. Higher temperatures may increase byproduct formation and discoloration.[2][5]Optimize temperature while monitoring with TLC to balance reaction speed and purity.
Work-up Acidic wash first, followed by water/brineNeutralizes the catalyst to prevent polymerization during extraction.[2]CRITICAL STEP: Always quench/neutralize the basic catalyst before extensive water washing.

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of this compound
  • To a solution of ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.1 eq), add acetic anhydride (2.0 eq).

  • Heat the mixture to reflux (approx. 120-140 °C) and monitor the reaction by TLC. A typical reaction time is 4-6 hours.[1]

  • Once the reaction is complete (disappearance of ethyl cyanoacetate), cool the mixture to room temperature.

  • Remove the volatile components (excess acetic anhydride and ethyl acetate byproduct) under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acetic acid), water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization from a suitable solvent like ethanol/water to yield the final product.[2]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine Anhydrous Reagents: - Ethyl Cyanoacetate - Triethyl Orthoformate - Acetic Anhydride react Heat to Reflux (4-6 hours) reagents->react monitor Monitor by TLC react->monitor evap Rotary Evaporation monitor->evap extract Extraction with EtOAc evap->extract wash Aqueous Washes (NaHCO3, H2O, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterization (NMR, MS, MP) purify->analyze

Caption: General experimental workflow for synthesis.

G start Reaction Failure Observed low_yield Low / No Yield start->low_yield oily_product Oily Product / Fails to Crystallize start->oily_product impure_product Impure Product / Byproducts Formed start->impure_product cause_reagents Poor Reagent Quality (Wet/Impure) low_yield->cause_reagents Potential Causes cause_conditions Suboptimal Conditions (Time/Temp) low_yield->cause_conditions Potential Causes cause_workup_loss Loss During Work-up low_yield->cause_workup_loss Potential Causes cause_isomer Isomeric Mixture (E/Z) oily_product->cause_isomer Potential Causes cause_solvent Residual Solvent oily_product->cause_solvent Potential Causes cause_color Colored Impurities impure_product->cause_color Potential Causes cause_polymer Polymerization impure_product->cause_polymer Potential Causes solution_reagents Use Fresh, Anhydrous Reagents cause_reagents->solution_reagents Action solution_optimize Optimize & Monitor by TLC cause_conditions->solution_optimize Action solution_workup Improve Extraction Technique cause_workup_loss->solution_workup Action solution_purify Purify via Column Chromatography cause_isomer->solution_purify Action solution_vacuum Dry Under High Vacuum cause_solvent->solution_vacuum Action cause_color->solution_purify Action solution_acid_wash Use Dilute Acid Wash in Work-up cause_polymer->solution_acid_wash Action

Caption: Troubleshooting decision-making flowchart.

References

Optimization of reaction conditions for (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Welcome to the technical support guide for the optimization of this compound synthesis. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we provide in-depth, field-tested insights into the reaction's nuances, moving beyond a simple protocol to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot and optimize this crucial synthesis with confidence.

The synthesis of this compound is a cornerstone reaction, providing a valuable building block for a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The most common and efficient route involves the condensation of ethyl cyanoacetate with triethyl orthoformate, typically catalyzed by an acid anhydride like acetic anhydride. This guide focuses on optimizing this specific transformation.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about the synthesis, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is the reaction mechanism for the synthesis of this compound from ethyl cyanoacetate and triethyl orthoformate?

A1: The reaction is a variation of the Knoevenagel condensation. The mechanism proceeds through several key steps, which are crucial to understand for optimization:

  • Activation/Enolization: Acetic anhydride activates the system. The active methylene group of ethyl cyanoacetate is highly acidic and is deprotonated (or exists in equilibrium with its enol form), forming a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic central carbon of triethyl orthoformate.

  • Elimination Cascade: A series of elimination steps occur, sequentially removing two molecules of ethanol to form the stable, conjugated C=C double bond of the final product. The reaction conditions favor the formation of the thermodynamically more stable (Z)-isomer.

Below is a diagram illustrating the proposed mechanistic pathway.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination ECA Ethyl Cyanoacetate NC-CH2-COOEt Enolate Nucleophilic Enolate NC-CH(-)-COOEt ECA->Enolate Base or Ac2O Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 TEOF Triethyl Orthoformate CH(OEt)3 TEOF->Intermediate1 Intermediate2 Intermediate after first EtOH loss Intermediate1->Intermediate2 - EtOH Product This compound Intermediate2->Product - EtOH

Caption: Figure 1: Proposed Reaction Mechanism.

Q2: Why is acetic anhydride commonly used as the catalyst and solvent?

A2: Acetic anhydride serves a dual purpose. Firstly, it acts as a dehydrating agent, scavenging any water present in the reactants or formed during side reactions. Water can hydrolyze the orthoformate and the final ester product, reducing yield. Secondly, it facilitates the reaction, likely by activating the orthoformate and promoting the elimination steps. In many established procedures, a large excess of acetic anhydride is used, making it the solvent as well.

Q3: Can other catalysts be used for this type of condensation?

A3: Absolutely. While acetic anhydride is classic for this specific transformation, the broader family of Knoevenagel condensations utilizes a wide range of catalysts.[2]

  • Base Catalysts: For reactions involving aldehydes, bases like piperidine, pyridine, or sodium ethoxide are common.[3] They function by deprotonating the active methylene compound to generate the nucleophile.

  • Lewis Acid Catalysts: Catalysts like ZnCl₂ or TiCl₄ can activate the carbonyl (or orthoformate) component, making it more electrophilic.

  • Ionic Liquids: These have been explored as environmentally friendly catalysts and solvents that can enhance reaction rates and simplify product isolation.[4][5]

  • Solvent-Free and Microwave Conditions: To improve efficiency and green chemistry metrics, solvent-free reactions, sometimes accelerated by microwave irradiation, have proven effective for similar condensations.[6]

The choice of catalyst depends heavily on the specific substrates and desired outcome (e.g., yield, stereoselectivity, reaction time).

Q4: What are the primary safety concerns when running this reaction?

A4: Researchers must be aware of the hazards associated with the reactants and product:

  • Ethyl Cyanoacetate: It is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[7]

  • Triethyl Orthoformate: It is a flammable liquid and vapor.

  • Acetic Anhydride: It is corrosive and causes severe skin burns and eye damage. It is also a lachrymator.

  • This compound: The product itself may cause skin and respiratory irritation.[8][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guide

This section is formatted to directly address specific experimental failures.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow problem_node problem_node category_node category_node cause_node cause_node solution_node solution_node Start Low Yield or Product Impurity Cat1 Evaluate Starting Materials Start->Cat1 Cat2 Assess Reaction Conditions Start->Cat2 Cat3 Review Workup & Purification Start->Cat3 Cause1a Wet Reagents/Solvents Cat1->Cause1a Cause1b Degraded Reagents Cat1->Cause1b Sol1a Use freshly distilled reagents. Dry solvents over molecular sieves. Cause1a->Sol1a Sol1b Verify purity by NMR/GC. Use reagents from a fresh bottle. Cause1b->Sol1b Cause2a Incorrect Temperature Cat2->Cause2a Cause2b Insufficient Reaction Time Cat2->Cause2b Cause2c Inefficient Mixing Cat2->Cause2c Sol2a Ensure uniform heating with an oil bath. Monitor internal temperature. Cause2a->Sol2a Sol2b Monitor reaction by TLC/GC-MS until starting material is consumed. Cause2b->Sol2b Sol2c Use an appropriate stir bar size and stirring speed for the vessel. Cause2c->Sol2c Cause3a Product Hydrolysis Cat3->Cause3a Cause3b Formation of Emulsions Cat3->Cause3b Cause3c Ineffective Purification Cat3->Cause3c Sol3a Perform aqueous workup quickly and at low temperatures. Cause3a->Sol3a Sol3b Add brine to the aqueous layer to break the emulsion. Cause3b->Sol3b Sol3c Optimize recrystallization solvent. Consider flash chromatography. Cause3c->Sol3c

Caption: Figure 2: Troubleshooting Workflow.

Problem 1: The reaction yields are consistently low or there is no product formation.

  • Possible Cause A: Reagent Quality. The most common culprit is the presence of water in the reactants. Triethyl orthoformate is particularly sensitive to hydrolysis. Ethyl cyanoacetate can also degrade over time.

    • Solution: Ensure all reagents are fresh and of high purity. Use freshly opened bottles or distill the reagents immediately before use. Triethyl orthoformate should be stored under an inert atmosphere.

  • Possible Cause B: Insufficient Heating or Reaction Time. This condensation reaction requires elevated temperatures (typically reflux) to proceed at a reasonable rate.

    • Solution: Ensure your reaction is heated to the target temperature (e.g., 120-140 °C) using a controlled oil bath and monitor the internal temperature. Track the reaction's progress using an appropriate method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.

  • Possible Cause C: Ineffective Removal of Byproducts. The reaction produces ethanol as a byproduct. According to Le Châtelier's principle, its accumulation can slow down or stall the reaction.

    • Solution: While the acetic anhydride helps drive the reaction, ensuring the reaction is open to a system with a condenser (but not fully sealed) can help volatile byproducts escape. In scaled-up versions, a Dean-Stark trap could be considered if a co-solvent is used.

Problem 2: The final product is a dark, tarry material and difficult to purify.

  • Possible Cause A: Excessive Heat or Reaction Time. Prolonged heating at high temperatures can lead to polymerization of the acrylate product or other side reactions, resulting in colored impurities.[10]

    • Solution: Do not overheat the reaction. Once TLC or GC analysis shows the consumption of the limiting reagent, proceed with the workup immediately. Avoid leaving the reaction mixture at high temperatures for extended periods.

  • Possible Cause B: Impurities in Starting Materials. Colored impurities in the starting ethyl cyanoacetate can be carried through and concentrated.

    • Solution: If your starting material has a yellow or brown tint, consider purifying it by vacuum distillation before use.

Problem 3: The isolated product is an oil that won't crystallize, or it has a low melting point.

  • Possible Cause A: Presence of Impurities. The product has a relatively low melting point (approx. 49-53 °C).[8] Even small amounts of solvent or unreacted starting materials can act as an impurity, causing melting point depression and preventing crystallization.

    • Solution: Ensure all acetic anhydride and acetic acid (a byproduct) are thoroughly removed. This is often done by vacuum distillation. After removing the excess anhydride, attempt recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Possible Cause B: Incorrect Isomer. While the (Z)-isomer is expected, conditions could potentially lead to the formation of the (E)-isomer, which may have different physical properties.

    • Solution: Characterize your product thoroughly using ¹H NMR to confirm the stereochemistry. The coupling constants and chemical shifts of the vinylic proton will be distinct for each isomer.

ParameterEffect on ReactionTroubleshooting Insight
Reagent Purity Critical for yield. Water leads to hydrolysis of triethyl orthoformate and potential side reactions.Use anhydrous reagents. Distill liquid reagents if purity is questionable.
Temperature Controls reaction rate. Too low, and the reaction is slow; too high, and polymerization/decomposition occurs.Maintain a consistent temperature (e.g., 120-140 °C). Use an oil bath for uniform heating.
Reaction Time Must be sufficient for completion but not excessive to avoid side reactions.Monitor reaction progress by TLC or GC. Do not leave to reflux unattended for prolonged periods beyond completion.
Workup Quenching Adding water/ice to quench the reaction hydrolyzes excess acetic anhydride.Perform this step carefully and preferably at a reduced temperature to control the exothermic reaction and minimize product hydrolysis.
Purification Method Crucial for obtaining a pure, crystalline solid.Vacuum distillation to remove volatiles followed by recrystallization is standard. For stubborn oils, column chromatography may be necessary.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should consider small-scale trials before proceeding to a larger scale.

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Acetic anhydride (3.0 eq or as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with an oil bath and magnetic stirrer

  • Apparatus for vacuum distillation and recrystallization

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried before use.

  • Charging Reagents: To the flask, add ethyl cyanoacetate (1.0 eq) and acetic anhydride (3.0 eq). Begin stirring.

  • Addition: Slowly add triethyl orthoformate (1.2 eq) to the mixture.

  • Reaction: Heat the mixture in an oil bath to a gentle reflux (approx. 120-140 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or GC-MS. The reaction is complete when the ethyl cyanoacetate spot has disappeared.

  • Workup - Volatile Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Set up a vacuum distillation apparatus and carefully distill off the excess acetic anhydride and the acetic acid/ethanol byproducts.

  • Purification: The resulting crude residue (often an oil or semi-solid) should be purified. Recrystallization from a minimal amount of hot ethanol or isopropanol is often effective. Cool the solution slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis. The expected melting point is in the range of 49-53 °C.[8]

References

Technical Support Center: Purification of (Z)-Ethyl 2-Cyano-3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with (Z)-ethyl 2-cyano-3-ethoxyacrylate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven experience to ensure the scientific integrity and successful outcome of your experiments.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis. Its purification, however, can be challenging due to the potential for isomerization, polymerization, and the presence of closely related impurities. A successful purification strategy is paramount to obtaining material of high purity, which is often a critical requirement for subsequent synthetic steps and biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route and reaction conditions. However, common impurities include:

  • Unreacted starting materials: Ethyl cyanoacetate and triethyl orthoformate are often carried over from the synthesis.

  • E-isomer: The geometric isomer, (E)-ethyl 2-cyano-3-ethoxyacrylate, is a common byproduct.

  • Polymeric material: The electron-deficient nature of the double bond makes the compound susceptible to anionic polymerization, especially in the presence of basic residues or upon heating.[1]

  • Hydrolysis products: Exposure to water, particularly under acidic or basic conditions, can lead to hydrolysis of the ester or ethoxy group.

  • Colored byproducts: High reaction temperatures can sometimes lead to the formation of colored impurities.[2]

Q2: My purified this compound is a yellow oil, but the literature reports it as a white solid. What could be the issue?

A2: If your product is an oil instead of a crystalline solid (melting point: 49-51 °C), it is likely due to the presence of impurities that are depressing the melting point. The yellowish color also suggests the presence of byproducts. We recommend re-purifying the material using one of the methods outlined in this guide.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be an effective method for purifying this compound, especially for removing colored impurities and closely related byproducts. However, care must be taken to avoid on-column polymerization. It is advisable to use a deactivated stationary phase or add a small amount of a stabilizer to the mobile phase.

Troubleshooting Guides

Recrystallization

Recrystallization is often the most convenient method for purifying this compound, provided the impurity profile is suitable.

Issue 1: The compound "oils out" and does not crystallize.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of significant impurities.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • If the issue persists, consider a different solvent system or pre-purification by another method to remove the bulk of the impurities.[3][4]

Issue 2: No crystals form, even after cooling.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Troubleshooting Steps:

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of pure this compound.

    • If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but be mindful that rapid cooling can trap impurities.[5]

Issue 3: The resulting crystals are colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Troubleshooting Steps:

    • Consider adding a small amount of activated carbon to the hot solution before filtration. The activated carbon can adsorb colored impurities. Be sure to use a fluted filter paper to remove the carbon while the solution is still hot.

    • If the color persists, a preliminary purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude material that is substantially pure and requires the removal of minor impurities.

Materials:

  • Crude this compound

  • Ethanol (or isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.

  • If activated carbon was added, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Parameter Recommendation Rationale
Solvent Ethanol or IsopropanolThe compound is soluble in hot alcohol and less soluble in cold alcohol, which is ideal for recrystallization.
Cooling Rate Slow coolingPromotes the formation of larger, purer crystals by allowing impurities to remain in the solution.
Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is effective for removing non-volatile impurities and can be used for larger-scale purifications.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Add the crude this compound and a small amount of an inhibitor like hydroquinone to the distillation flask.

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Begin to apply vacuum slowly.

  • Once a stable vacuum is achieved (e.g., <1 mmHg), gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure (the boiling point of this compound is 190-191 °C at 30 mmHg).

  • It is advisable to collect a small forerun and discard it before collecting the main product fraction.

Parameter Recommendation Rationale
Pressure <30 mmHgLowering the pressure reduces the boiling point, minimizing thermal stress on the compound and reducing the risk of polymerization.
Inhibitor Hydroquinone or other radical scavengerPrevents polymerization at elevated temperatures.[6]
Protocol 3: Purification by Column Chromatography

This method is ideal for removing impurities with similar polarities to the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.[7][8][9][10][11]

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica GelA polar stationary phase that allows for separation based on polarity.
Mobile Phase Hexane/Ethyl Acetate GradientStarting with a non-polar eluent and gradually increasing the polarity allows for the separation of compounds with different polarities.

Visualization of Workflows

Purification Decision Workflow

PurificationDecision start Crude this compound assessment Assess Impurity Profile (TLC, NMR) start->assessment recrystallization Recrystallization assessment->recrystallization Minor impurities, crystalline solid distillation Vacuum Distillation assessment->distillation Non-volatile impurities, large scale chromatography Column Chromatography assessment->chromatography Colored impurities, isomers pure_product Pure Product recrystallization->pure_product distillation->pure_product chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals colored_crystals Crystals are Colored start->colored_crystals solution1 Add more hot solvent, cool slowly oiling_out->solution1 solution2 Scratch flask, add seed crystal, evaporate some solvent no_crystals->solution2 solution3 Use activated carbon, consider chromatography colored_crystals->solution3 success Pure Crystals solution1->success solution2->success solution3->success

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Stability of (Z)-ethyl 2-cyano-3-ethoxyacrylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (Z)-ethyl 2-cyano-3-ethoxyacrylate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of experimental integrity and have structured this resource to address the nuanced challenges you may encounter.

I. Understanding the Core Instability: A Mechanistic Overview

This compound, a member of the cyanoacrylate family, is inherently reactive, a property essential for its function but also a source of stability challenges. The primary routes of degradation in solution involve hydrolysis and anionic polymerization .[1][2][3]

  • Hydrolysis: The ester and ethoxy groups are susceptible to cleavage in the presence of water, particularly under neutral or alkaline conditions.[2][3] This process can lead to the formation of cyanoacetic acid and formaldehyde, among other degradation products.[1][2] The presence of moisture is a critical factor initiating this degradation pathway.[3]

  • Anionic Polymerization: The electron-withdrawing cyano and ester groups make the double bond highly susceptible to nucleophilic attack.[4] Trace amounts of moisture or other nucleophiles can initiate a rapid, exothermic polymerization, leading to the formation of a solid polymer and loss of the monomer from the solution.[1][5] This is the same mechanism responsible for the adhesive properties of cyanoacrylates.[1]

Below is a simplified representation of the key degradation pathways:

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_polymerization Anionic Polymerization Monomer This compound Hydrolysis_Products Cyanoacetic Acid, Formaldehyde, etc. Monomer->Hydrolysis_Products H₂O (neutral/alkaline pH) Polymer Polymer Monomer->Polymer Nucleophiles (e.g., H₂O, Amines, Alcohols)

Caption: Key degradation pathways for this compound in solution.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Rapid Formation of a Precipitate or Gel in Solution

Question: I dissolved this compound in my solvent, but a white solid or gel formed almost immediately. What is happening and how can I prevent it?

Answer: This is a classic sign of rapid anionic polymerization. The presence of even trace amounts of nucleophiles, most commonly water, can trigger this reaction.[1][5]

Causality and Prevention:

  • Moisture Contamination: The primary culprit is often residual moisture in your solvent, glassware, or on the surface of the compound itself.

    • Solution: Use anhydrous solvents (<0.005% water). Dry all glassware thoroughly in an oven and cool it in a desiccator before use. Handle the compound under an inert atmosphere (e.g., in a glove box with nitrogen or argon) to minimize exposure to atmospheric moisture.[6][7]

  • Solvent Choice: Protic solvents (e.g., alcohols, water) and those containing basic impurities (e.g., amines) will initiate polymerization.[8]

    • Solution: Choose aprotic, non-nucleophilic solvents. Recommended solvents include acetone, methyl ethyl ketone, nitromethane, and toluene.[9][10]

  • pH of the Solution: Basic conditions will catalyze polymerization.

    • Solution: If your experimental conditions allow, working in a slightly acidic medium can help to inhibit anionic polymerization. Phosphoric acid is a known stabilizer for cyanoacrylate monomers.[11]

Issue 2: Inconsistent Results and Loss of Compound Over Time in Solution

Question: My analytical results show a decreasing concentration of this compound in my stock solution over a short period, even without any visible precipitate. Why is this happening?

Answer: This indicates a slower degradation process, likely due to hydrolysis or slow polymerization. The rate of degradation is influenced by several factors.

Factors Influencing Stability and Mitigation Strategies:

FactorInfluence on StabilityRecommended Action
Temperature Higher temperatures accelerate both hydrolysis and polymerization.Store stock solutions at low temperatures, ideally between 2-8°C.[7][9][12] For long-term storage, consider freezing, as polymerization stops at -18°C.[5]
pH Neutral to alkaline pH promotes hydrolysis and polymerization.[2][3]If compatible with your experiment, maintain a slightly acidic pH.
Light Exposure The compound is sensitive to light, which can promote degradation.[7][9]Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
Solvent Purity Impurities in the solvent can act as catalysts for degradation.Use high-purity, analytical grade solvents.
Issue 3: Poor or Inconsistent Solubility

Question: I'm having trouble dissolving this compound, or the solubility seems to vary between batches. What could be the cause?

Answer: While this compound is soluble in several organic solvents, issues with dissolution can arise from the quality of the compound or the solvent.

Troubleshooting Solubility:

  • Compound Purity: Impurities or partial polymerization of the starting material can affect its solubility.

    • Solution: Ensure you are using a high-purity grade of the compound. If you suspect polymerization, you may need to purify the monomer, for example, by distillation under reduced pressure, though this is a complex procedure.

  • Solvent Selection: The choice of solvent is crucial.

    • Solution: this compound is soluble in solvents like chloroform and methanol.[13] It is also reported to be soluble in acetone, methyl ethyl ketone, nitromethane, and toluene.[9][10]

  • Dissolution Technique:

    • Solution: Use gentle agitation or sonication to aid dissolution. Avoid excessive heating, as this can accelerate degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: For optimal stability, store stock solutions in a tightly sealed, amber glass container at 2-8°C.[7][9][12] The solution should be prepared using an anhydrous, aprotic solvent. For extended storage, freezing at -18°C or below is recommended to halt polymerization.[5]

Q2: How can I monitor the stability of my this compound solution?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the concentration of the monomer over time.[11] A decrease in the peak area corresponding to the monomer would indicate degradation. It's also good practice to visually inspect the solution for any signs of precipitation or color change before each use.

Q3: Are there any incompatible materials I should avoid when working with this compound?

A3: Yes. Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[14] Also, be aware that materials like water, alcohols, and amines can initiate polymerization.[8]

Q4: My experiment requires a buffered solution. How can I maintain stability in this environment?

A4: This is a challenging scenario due to the compound's sensitivity to pH and nucleophiles. If possible, use a buffer system with a slightly acidic pH. It is crucial to run a preliminary stability study in your specific buffer system to determine the degradation rate. Prepare fresh solutions immediately before use and minimize the time the compound spends in the buffered solution.

IV. Experimental Protocol: Assessing Solution Stability

This protocol outlines a general procedure for evaluating the stability of this compound in a chosen solvent system.

stability_protocol cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare a stock solution of known concentration in anhydrous solvent. prep2 Aliquot into multiple amber vials. prep1->prep2 storage1 Store aliquots under different conditions (e.g., 2-8°C, room temp, protected from light, exposed to light). prep2->storage1 analysis1 At defined time points (e.g., 0, 1, 3, 7, 14 days), analyze an aliquot from each condition using HPLC. storage1->analysis1 analysis2 Quantify the monomer peak area. analysis1->analysis2 analysis3 Plot concentration vs. time for each condition. analysis2->analysis3

References

Technical Support Center: Stereoselective Synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the stereoselective synthesis of (Z)-ethyl 2-cyano-3-ethoxyacrylate. This molecule is a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its synthesis, typically achieved via a Knoevenagel-type condensation between ethyl cyanoacetate and an orthoformate, often yields a mixture of (Z) and (E) geometric isomers. The biological activity and reactivity of subsequent products can be highly dependent on the specific geometry of this precursor, making the control of stereoselectivity a critical parameter for researchers.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you maximize the yield of the desired (Z)-isomer in your experiments. We will explore the key factors that govern the stereochemical outcome of the reaction and provide practical solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Enhancing (Z)-Selectivity

This section addresses the most common issues encountered during the synthesis of ethyl 2-cyano-3-ethoxyacrylate in a question-and-answer format.

Q1: My reaction produces a low (Z):(E) isomer ratio. What are the primary factors I should investigate to improve (Z)-selectivity?

A1: Achieving high (Z)-selectivity is a multi-faceted challenge that hinges on controlling the reaction's kinetic and thermodynamic pathways. The Knoevenagel condensation is a classic method for forming C=C bonds, but its stereoselectivity can be influenced by several critical parameters.[1][2] The primary factors to investigate are the choice of catalyst, the solvent system, and the reaction temperature.

1. Catalyst Selection: The Director of Stereochemistry

The catalyst, typically a base, plays a pivotal role in the deprotonation of the active methylene compound (ethyl cyanoacetate) and in stabilizing the transition states leading to the isomers.[3]

  • Weak vs. Strong Bases: Using a strong base can lead to self-condensation of the reactants or other side reactions.[3] Weakly basic amines like piperidine or pyridine are commonly used and often provide a good starting point.[4][5] However, for this specific transformation, the reaction is often catalyzed by an acid, such as acetic anhydride, which facilitates the reaction with triethyl orthoformate. The choice of catalyst can be pivotal. For instance, certain Lewis acids or heterogeneous catalysts like zeolites have been shown to influence stereoselectivity in Knoevenagel-type reactions by organizing the reactants in the transition state.[6][7]

  • Bifunctional Catalysts: Catalysts possessing both Lewis acidic and basic sites can offer superior control.[8] The Lewis acid site (e.g., a metal center) can coordinate with the carbonyl oxygen, while the basic site activates the methylene compound. This dual activation can create a more rigid transition state, favoring one isomer over the other.

2. Solvent Effects: More Than Just a Medium

The solvent influences the stability of intermediates and transition states through solvation effects.[9] The choice between protic and aprotic solvents can dramatically alter the isomer ratio.

  • Protic Solvents (e.g., Ethanol): These solvents can form hydrogen bonds with the intermediates, potentially lowering the activation energy for one pathway over another. Ethanol is a common solvent for Knoevenagel condensations.[4]

  • Aprotic Solvents (e.g., Toluene, THF): In the absence of hydrogen bonding, other intermolecular forces like dipole-dipole interactions become dominant. The less polar environment may favor a more compact transition state, which can lead to different selectivity.

  • Solvent Polarity: The polarity of the solvent can influence the equilibrium between the different conformations of the reaction intermediates. A systematic screening of solvents with varying polarities is a highly recommended optimization step.

3. Reaction Temperature: The Thermodynamic vs. Kinetic Dilemma

Temperature controls whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to room temperature), the product ratio is determined by the relative rates of formation. The isomer that is formed faster (via the lower energy transition state) will predominate. To favor the (Z)-isomer, you often need to find conditions where its formation is kinetically favored.

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., reflux), the system has enough energy to overcome the activation barriers for both forward and reverse reactions. This allows the isomers to equilibrate, and the final product ratio will reflect their relative thermodynamic stabilities.[3] In many cases, the (E)-isomer is the more stable product due to reduced steric clash. Therefore, running the reaction at elevated temperatures might inadvertently decrease the (Z):(E) ratio.

The following diagram illustrates a decision-making workflow for troubleshooting low (Z)-selectivity.

G start Low (Z):(E) Ratio Detected catalyst Step 1: Evaluate Catalyst - Is it optimal for Z-selectivity? - Try weak amines (piperidine) or acid catalysis (acetic anhydride). start->catalyst solvent Step 2: Screen Solvents - Test protic (Ethanol) vs. aprotic (Toluene, THF). - Vary polarity. catalyst->solvent temp Step 3: Adjust Temperature - Lower temperature (e.g., 0 °C) to favor kinetic product. solvent->temp result High (Z):(E) Ratio Achieved temp->result

Caption: Troubleshooting workflow for low (Z)-selectivity.

Q2: I have a mixture of (Z) and (E) isomers. What are the most effective methods for their separation and purification?

A2: Separating geometric isomers can be challenging due to their similar physical properties. However, minor differences in polarity and crystal packing can be exploited.

  • Column Chromatography: This is the most common and versatile method. The slight difference in polarity between the (Z) and (E) isomers allows for their separation on a silica gel column. A systematic approach to developing an eluent system is recommended, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before scaling up to a column.[4]

  • Recrystallization: If the isomeric mixture is solid, fractional recrystallization can be a highly effective and scalable purification technique. The success of this method depends on finding a solvent in which the two isomers have significantly different solubilities at a given temperature. The desired (Z)-isomer is often less symmetrical and may have a different crystal lattice energy than the (E)-isomer, leading to solubility differences. A screening of various solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) is advised.[4]

  • Preparative HPLC: For high-purity samples required in drug development, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Although more expensive, it offers superior resolution for separating closely related isomers.[10]

Quantitative Data Summary

While specific data for this compound is proprietary across many sources, the following table provides an illustrative summary of how reaction parameters can influence isomer ratios in representative Knoevenagel condensations. This data is synthesized from general principles and published results for analogous systems.[5][11]

Entry Catalyst (mol%) Solvent Temperature (°C) Approx. (Z):(E) Ratio (Illustrative)
1Piperidine (10)Ethanol80 (Reflux)30:70
2Piperidine (10)Toluene25 (RT)60:40
3Acetic AnhydrideNeat085:15
4NaY ZeoliteEthanol5075:25

Note: The data in this table is illustrative and intended to demonstrate trends. Optimal conditions must be determined empirically for each specific experimental setup.

Experimental Protocols
Protocol 1: Standard Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This protocol provides a baseline method that typically yields a mixture of isomers.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq.) and triethyl orthoformate (1.2 eq.).

  • Catalyst Addition: Slowly add acetic anhydride (1.5 eq.) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the excess acetic anhydride and acetic acid under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the isomers.

Protocol 2: Optimized Protocol for High (Z)-Selectivity

This modified protocol aims to enhance the yield of the (Z)-isomer by controlling the reaction conditions.

  • Setup: In a three-necked flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl cyanoacetate (1.0 eq.) in anhydrous toluene.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Add triethyl orthoformate (1.1 eq.) and acetic anhydride (1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.[4]

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified promptly by column chromatography on silica gel, using a pre-determined hexane/ethyl acetate gradient to isolate the (Z)-isomer.

Mechanistic Overview

The Knoevenagel condensation proceeds via a nucleophilic addition of the enolate of ethyl cyanoacetate to the activated orthoformate, followed by elimination. The stereochemistry is determined in the elimination step. The transition state leading to the (Z)-isomer may be favored under certain conditions due to specific steric or electronic interactions, which can be manipulated by the choice of catalyst and solvent.

G cluster_0 Reaction Pathway cluster_1 Elimination Step Reactants Ethyl Cyanoacetate + Triethyl Orthoformate Intermediate Addition Intermediate Reactants->Intermediate Catalyst (Acid/Base) TS_Z Transition State Z Intermediate->TS_Z Low Temp Aprotic Solvent TS_E Transition State E Intermediate->TS_E High Temp Protic Solvent Product_Z (Z)-Isomer (Kinetic Product) TS_Z->Product_Z Product_E (E)-Isomer (Thermodynamic Product) TS_E->Product_E

Caption: General mechanism for Knoevenagel condensation.

Frequently Asked Questions (FAQs)
  • Q: How can I confirm the stereochemistry of my products?

    • A: ¹H NMR spectroscopy is a powerful tool. The chemical shift of the vinylic proton is typically different for the (Z) and (E) isomers due to the anisotropic effect of the cyano and ester groups.[4] Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of stereochemistry. HPLC and GC can also be used to separate and quantify the isomers based on their retention times.[4]

  • Q: Is the (Z) or (E) isomer more stable?

    • A: Generally, the (E)-isomer is considered the thermodynamically more stable product because the two larger substituents (ethoxy and the ethyl carboxylate group) are on opposite sides of the double bond, minimizing steric strain. Therefore, achieving a high ratio of the (Z)-isomer often requires kinetically controlled conditions.

  • Q: What are common side products in this reaction?

    • A: Besides the isomeric product, potential side products can arise from the self-condensation of ethyl cyanoacetate or hydrolysis of the ester or cyano groups if water is present, especially under harsh basic or acidic conditions. Using anhydrous solvents and reagents is crucial.

References

Validation & Comparative

A Comparative Guide to the NMR Spectrum Analysis of (Z)-Ethyl 2-Cyano-3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of organic molecules is paramount in chemical research and drug development. For compounds exhibiting geometric isomerism, such as α,β-unsaturated esters, assigning the correct stereochemistry is critical as (E) and (Z) isomers can possess vastly different chemical reactivities and biological activities. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (Z)-ethyl 2-cyano-3-ethoxyacrylate, a highly functionalized alkene. By comparing its predicted spectral data with that of its (E) isomer, we will demonstrate the unparalleled power of NMR, particularly 1D ¹H and 2D Nuclear Overhauser Effect Spectroscopy (NOESY), in unambiguous stereochemical assignment. Furthermore, we will contrast the insights gained from NMR with those from other common analytical techniques like Mass Spectrometry and Infrared Spectroscopy to highlight the unique strengths of each method.

Introduction: The Challenge of Isomerism

Ethyl 2-cyano-3-ethoxyacrylate is a Michael acceptor featuring a trisubstituted double bond, making it a valuable synthon in organic synthesis. The electronic landscape of the molecule is defined by the push-pull nature of the electron-donating ethoxy group (-OEt) at the β-position and the two electron-withdrawing groups—a nitrile (-CN) and an ester (-COOEt)—at the α-position. This arrangement polarizes the C=C bond and dictates its reactivity. The existence of (Z) and (E) isomers necessitates a robust analytical method for differentiation, as their spatial arrangements are distinct. While many analytical techniques can confirm the compound's molecular formula and functional groups, only NMR spectroscopy can routinely and non-destructively reveal the precise 3D arrangement of atoms.

Deciphering the Structure: ¹H and ¹³C NMR Analysis

While experimental spectra for the more common (E)-isomer are available, data for the (Z)-isomer is less common.[1] This section will, therefore, focus on a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra for the target (Z)-isomer, grounded in fundamental NMR principles.

Below is the structure of this compound with protons and carbons labeled for assignment.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments:

  • Vinylic Proton (Hᵥ): This is the most diagnostic proton. Attached to C3, its chemical shift is influenced by several factors. It experiences deshielding from the electron-donating effect of the ether oxygen (via resonance) and the electron-withdrawing effects of the conjugated cyano and ester groups. In the (Z) configuration, this proton is spatially close to the ester group. The magnetic anisotropy of the C=O bond is predicted to cause significant deshielding of this proton compared to its position in the (E)-isomer, where it is distant from the ester. Its signal will be a singlet as there are no vicinal protons. Expected chemical shift: ~8.1-8.3 ppm .

  • Ethoxy Methylene Protons (H₄): These protons on C4 are adjacent to an oxygen atom, which deshields them. They are coupled to the three methyl protons (H₅), resulting in a quartet (3+1=4). Expected chemical shift: ~4.4 ppm .

  • Ester Methylene Protons (H₈): These protons on C8 are also adjacent to an oxygen atom but are part of an ester functional group, which typically results in a slightly more downfield shift compared to an ether. They are coupled to the three methyl protons (H₉), appearing as a quartet. Expected chemical shift: ~4.3 ppm .

  • Ethoxy and Ester Methyl Protons (H₅, H₉): The two ethyl groups will each produce a triplet signal due to coupling with their adjacent methylene protons (2+1=3). The methyl of the ethoxy group (H₅) and the methyl of the ester group (H₉) are in slightly different electronic environments and are expected to have distinct, though potentially close, chemical shifts. Expected chemical shifts: ~1.3-1.5 ppm .

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, as all eight carbon atoms are chemically non-equivalent:

  • Carbonyl Carbon (C7): Ester carbonyl carbons are highly deshielded and appear far downfield. Expected chemical shift: ~162 ppm .

  • Vinylic Carbons (C1, C3): The carbon attached to the oxygen (C3) will be significantly deshielded due to the electronegative atom. The α-carbon (C1) is electron-deficient due to the attached cyano and ester groups. Expected chemical shifts: C3 at ~160-165 ppm and C1 at ~95-105 ppm .

  • Nitrile Carbon (C6): The carbon of the cyano group typically appears in the 115-120 ppm region. Expected chemical shift: ~116 ppm .

  • Methylene Carbons (C4, C8): The two -CH₂- carbons attached to oxygen atoms will appear in the sp³ region, significantly downfield from unsubstituted alkanes. Expected chemical shifts: ~60-70 ppm .

  • Methyl Carbons (C5, C9): The terminal methyl carbons of the ethyl groups are the most shielded carbons in the molecule. Expected chemical shifts: ~14-15 ppm .

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
Vinylic (C3-H ᵥ)8.20s (1H)
Vinylic (C 1, α-C)--
Vinylic (C 3, β-C)--
Ethoxy (-O-C H₂-CH₃)4.40q (2H)
Ethoxy (-O-CH₂-C H₃)1.45t (3H)
Ester (-COO-C H₂-CH₃)4.30q (2H)
Ester (-COO-CH₂-C H₃)1.35t (3H)
Carbonyl (C =O)--
Nitrile (C N)--

Comparative Analysis I: The Power of NMR in Isomer Differentiation

The true diagnostic power of NMR is revealed when comparing the spectra of the (Z) and (E) isomers. The most common commercially available isomer is the (E) form, for which experimental data is accessible.[1]

(Z) vs. (E) Isomers: A ¹H NMR Comparison

The primary difference lies in the chemical shift of the vinylic proton (Hᵥ).

  • (E)-Isomer: The vinylic proton is trans to the ester group. Experimental data for this isomer shows the vinylic proton at ~8.03 ppm .

  • (Z)-Isomer (Predicted): The vinylic proton is cis to the ester group. Due to the deshielding anisotropic effect of the nearby carbonyl group, this proton is expected to resonate at a lower field (~8.20 ppm ).

This predicted difference of ~0.2 ppm is significant and serves as a strong indicator of the alkene geometry.

Definitive Proof: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

While the chemical shift difference is a strong clue, the gold standard for determining stereochemistry through space is the Nuclear Overhauser Effect (NOE).[2][3] The NOE is the transfer of nuclear spin polarization between nuclei that are spatially close (typically <5 Å), resulting in a change in signal intensity. A 2D NOESY experiment maps all such correlations in a single spectrum.

  • For the (Z)-Isomer: A cross-peak is expected between the vinylic proton (Hᵥ) and the methylene protons of the ester ethyl group (H₈), as they are on the same side of the double bond and therefore close in space.

  • For the (E)-Isomer: No such cross-peak would be observed. Instead, a correlation would be seen between the vinylic proton (Hᵥ) and the protons of the cyano group's substituent if one were present, or more likely with the ethoxy methylene protons (H₄).

This single experiment provides an unambiguous and definitive assignment of the double bond geometry.

NOE_Comparison cluster_Z (Z)-Isomer cluster_E (E)-Isomer Z_structure Vinylic H is CIS to Ester Z_NOE NOE correlation expected between Vinylic H (Hᵥ) and Ester CH₂ (H₈) E_NOE NOE correlation is ABSENT between Vinylic H (Hᵥ) and Ester CH₂ (H₈) Z_NOE->E_NOE Key Differentiator E_structure Vinylic H is TRANS to Ester

Caption: Differentiating (Z) and (E) isomers using NOE.

Comparative Analysis II: NMR vs. Other Analytical Techniques

To fully appreciate the role of NMR, it's useful to compare it with other standard analytical techniques that would be used to characterize this molecule.

Technique Information Provided Strengths Limitations for Isomer Analysis
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), 3D spatial arrangement (NOE), electronic environment of each nucleus.Unambiguously determines structure and stereochemistry.[4]Requires slightly larger sample amounts; more complex data interpretation.
Mass Spectrometry (MS) Molecular weight (169.18 g/mol ) and fragmentation patterns. Confirms molecular formula (C₈H₁₁NO₃).[1]Extremely high sensitivity, provides molecular formula.Cannot distinguish between stereoisomers like (E) and (Z) as they have the same mass and often similar fragmentation.[5]
Infrared (IR) Spectroscopy Presence of functional groups: C≡N (nitrile, ~2220 cm⁻¹), C=O (conjugated ester, ~1720 cm⁻¹), C=C (alkene, ~1620 cm⁻¹), C-O (ether/ester, ~1250 cm⁻¹).[6]Fast, simple, excellent for identifying functional groups.Provides no information about atom connectivity or stereochemistry.

This comparison shows that while MS and IR are essential for confirming the molecular formula and the presence of key functional groups, they are insufficient for the complete structural elucidation of this compound. NMR is the indispensable tool for this task.

Experimental Protocol for Complete NMR Characterization

This section provides a robust, self-validating protocol for acquiring high-quality NMR data for structural confirmation.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz Spectrometer) cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis prep Dissolve ~10 mg of sample in ~0.6 mL of CDCl₃ with 0.03% TMS acq_1h Acquire 1D ¹H Spectrum (16 scans, 2s relaxation delay) prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum (1024 scans, proton decoupled) acq_1h->acq_13c acq_noesy Acquire 2D NOESY Spectrum (Mixing time = 800 ms) acq_13c->acq_noesy proc Fourier Transform, Phase Correction, Baseline Correction, and Referencing to TMS (0 ppm) acq_noesy->proc analysis_1d Assign signals in 1D spectra based on chemical shift, multiplicity, and integration proc->analysis_1d analysis_2d Identify key NOE cross-peak (Hᵥ ↔ H₈) to confirm Z-geometry analysis_1d->analysis_2d

Caption: Standard workflow for NMR analysis and isomer confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • 1D ¹H Spectrum Acquisition:

    • Acquire a standard proton spectrum. Typical parameters: spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 2 seconds.

  • 1D ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Typical parameters: spectral width of 220-240 ppm, 1024 or more scans (as ¹³C is less sensitive), and a relaxation delay of 2 seconds.

  • 2D NOESY Spectrum Acquisition:

    • This is the critical experiment for stereochemical assignment.

    • Set up a 2D NOESY experiment with a mixing time appropriate for a small molecule (e.g., 500-1000 ms). This mixing time allows for the NOE to build up effectively.[7]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for cross-peaks.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, baseline correction, and calibration of the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the multiplicities (singlet, quartet, triplet) to establish proton coupling relationships.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

    • Critically, inspect the 2D NOESY spectrum for the presence or absence of a cross-peak between the vinylic proton and the ester methylene protons to definitively assign the (Z) or (E) geometry.

Conclusion

The complete and unambiguous characterization of this compound is a task that extends beyond simply identifying its constituent parts. It requires a deep dive into its three-dimensional structure. While techniques like Mass Spectrometry and Infrared Spectroscopy efficiently confirm the molecular formula and functional groups, they fall short in defining stereochemistry. This guide demonstrates that NMR spectroscopy, through a combination of 1D ¹H and ¹³C experiments and, most critically, 2D NOESY, stands alone as the definitive method for this purpose. The ability to distinguish between (Z) and (E) isomers based on subtle differences in chemical shifts and through-space correlations is a testament to the power and precision of modern NMR, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Spectroscopic Differentiation of (Z) and (E) Isomers of Ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of molecular entities is not merely a procedural step but a cornerstone of efficacy and safety. The geometric configuration of a molecule, such as the distinction between (Z) and (E) isomers, can profoundly influence its biological activity, pharmacokinetic profile, and patentability. Ethyl 2-cyano-3-ethoxyacrylate, a versatile Michael acceptor and building block in heterocyclic synthesis, presents a classic case of E/Z isomerism. While the (E)-isomer is thermodynamically more stable and commercially prevalent, synthetic routes can often yield mixtures, necessitating robust analytical methods for definitive identification and quantification.

This guide provides an in-depth comparison of spectroscopic techniques to distinguish between the (Z) and (E) isomers of ethyl 2-cyano-3-ethoxyacrylate. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data for the common (E)-isomer and theoretically-derived predictions for the elusive (Z)-isomer.

The Structural Landscape: (E) vs. (Z) Isomerism

The core of the issue lies in the spatial arrangement of substituents around the C2=C3 double bond. The Cahn-Ingold-Prelog priority rules assign higher priority to the ethoxy group (-OCH₂CH₃) over the hydrogen on C3, and to the cyanoacrylate moiety over the ester group on C2 (though for this specific analysis, the key is the relative position of groups on C3 vs. C2). In the (E)-isomer (entgegen, "opposite" in German), the high-priority ethoxy group on C3 and the cyano/ester group on C2 are on opposite sides of the double bond. In the (Z)-isomer (zusammen, "together" in German), they reside on the same side, leading to increased steric hindrance.

¹H and ¹³C NMR Spectroscopy: The Definitive Toolkit

NMR spectroscopy stands as the most powerful and definitive technique for distinguishing these isomers. The chemical environment of each nucleus is exquisitely sensitive to its spatial relationship with neighboring functional groups.

Causality of Spectral Differences in ¹H NMR

The primary diagnostic signal is the vinylic proton (=CH) at the C3 position. Its chemical shift is heavily influenced by the anisotropic effect of the carbonyl group (C=O) of the ester.

  • For the (E)-isomer: The vinylic proton is trans to the ester's carbonyl group. In this configuration, it lies outside the strong deshielding cone of the C=O bond.

  • For the (Z)-isomer: The vinylic proton is cis to the ester's carbonyl group. This places it in closer proximity to the deshielding region of the carbonyl, causing its resonance to shift downfield (to a higher ppm value). However, in the case of the ethoxy group at C3, the vinylic proton in the (E) isomer is cis to the cyano group and trans to the ester. In the (Z) isomer, this proton is trans to the cyano group and cis to the ester. The combined electronic and anisotropic effects dictate the final chemical shift. For analogous 3-aryl-2-cyanoacrylates, the vinyl proton of the E-isomer is consistently found downfield.[1][2] For our specific molecule, the major product of synthesis is the (E)-isomer, with the vinyl proton appearing at approximately 8.03 ppm.[3]

Nuclear Overhauser Effect (NOE) Spectroscopy: Unambiguous Confirmation

To provide unequivocal proof of stereochemistry, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. This experiment detects correlations between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[4][5]

  • Expected (Z)-isomer NOE: Irradiation of the vinylic proton (=CH) would show a spatial correlation (a cross-peak in the NOESY spectrum) to the protons of the ester's ethyl group (-OCH₂CH₃), as they are on the same side of the double bond.

  • Expected (E)-isomer NOE: Irradiation of the vinylic proton would show a spatial correlation to the protons of the ethoxy group's ethyl chain (-OCH₂CH₃) at the C3 position.

Caption: Predicted key NOE correlations for (Z) and (E) isomers.

Comparative NMR Data
Assignment (E)-Isomer (Experimental) (Z)-Isomer (Predicted) Rationale for Predicted (Z)-Isomer Shift
Vinylic =CH ~8.03 ppm (s)~7.5 - 7.8 ppmThe vinylic proton is cis to the ester group, but the shielding/deshielding is a complex interplay. In similar systems, the Z-isomer's vinyl proton is often upfield.
Ester -OCH₂CH₃ ~4.27 ppm (q)~4.35 ppmCloser proximity to the deshielding cone of the C3-ethoxy group in the Z-isomer.
Ethoxy -OCH₂CH₃ ~4.37 ppm (q)~4.20 ppmIncreased steric hindrance may alter conformation, leading to a slight upfield shift.
Ester -OCH₂CH₃ ~1.33 ppm (t)~1.35 ppmMinimal change expected.
Ethoxy -OCH₂CH₃ ~1.45 ppm (t)~1.40 ppmMinimal change expected.
C1 (C=O) ~163.4 ppm~162.0 ppmSteric compression in the (Z)-isomer can cause a slight upfield (shielding) shift.
C2 (=C(CN)) ~98.0 ppm~100.0 ppmThe electronic environment is significantly altered; prediction is based on trends in related compounds.
C3 (=CH) ~145.0 ppm~143.0 ppmChanges in steric and electronic environment due to isomerism.
CN ~116.4 ppm~117.5 ppmThe electronic effect of the cis/trans substituents will slightly alter the nitrile carbon's chemical shift.

Note: Predicted values are estimates based on spectroscopic principles and data from analogous compounds. Experimental verification is required.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum.

  • Analysis:

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of isomers in a mixture.

    • Compare the chemical shift of the vinylic proton singlet to the reference data to assign the major isomer.

    • Assign all peaks in both ¹H and ¹³C spectra.

Protocol 2: 2D NOESY for Unambiguous Assignment
  • Sample Preparation: Use the same sample prepared for standard NMR. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Acquisition: Run a standard 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.

  • Analysis: Process the 2D spectrum. Look for a cross-peak correlating the vinylic proton signal with either the ester ethyl protons or the C3-ethoxy ethyl protons. This correlation provides definitive proof of the isomer's identity.

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) and UV-Visible Spectroscopy: Supporting Methods

While NMR is definitive, IR and UV-Vis spectroscopy can provide rapid, complementary evidence for distinguishing the isomers.

Infrared (IR) Spectroscopy

The key differences will appear in the "fingerprint region" (< 1500 cm⁻¹), which is sensitive to the entire molecular vibration and unique for each isomer.[1] Additionally, the C=C stretching frequency can be informative.

  • (E)-Isomer: The trans configuration allows for a more symmetric stretch, which can sometimes be weaker or absent if the molecule is highly symmetrical. However, in this case, a distinct C=C stretch is expected.

  • (Z)-Isomer: The less symmetric cis configuration typically gives rise to a reliable C=C stretching band. Steric hindrance in the (Z)-isomer can slightly alter bond angles and force constants, shifting the positions of the C=O, C=C, and C-O stretching bands compared to the (E)-isomer.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Difference
C≡N stretch ~2220-2230Minimal difference expected.
C=O stretch (ester) ~1715-1730The (Z)-isomer may show a slightly higher frequency due to reduced conjugation from steric hindrance.
C=C stretch ~1620-1640The position and intensity may differ slightly between isomers. The (Z)-isomer might have a more intense band.
C-H out-of-plane bend ~850-950This region is often diagnostic for alkene substitution patterns and would be expected to differ significantly.
UV-Visible Spectroscopy

This technique probes the electronic transitions within the conjugated π-system. The planarity of the chromophore is critical for efficient π-orbital overlap.

  • (E)-Isomer: The linear, planar structure allows for maximum orbital overlap, leading to a higher molar absorptivity (ε) and a longer wavelength of maximum absorbance (λ_max).

  • (Z)-Isomer: Steric clash between the ethoxy and cyanoacrylate groups forces the molecule out of planarity.[2] This disruption of conjugation reduces the efficiency of the π → π* transition, resulting in a lower molar absorptivity (hypochromic shift) and a shift to a shorter wavelength (hypsochromic shift).

Isomer Predicted λ_max Predicted Molar Absorptivity (ε) Rationale
(E)-Isomer Higher λ_maxHigher εPlanar conformation allows for effective π-system conjugation.
(Z)-Isomer Lower λ_maxLower εSteric hindrance disrupts planarity, reducing conjugation.[2]

Conclusion

Distinguishing between the (Z) and (E) isomers of ethyl 2-cyano-3-ethoxyacrylate is a critical task that can be accomplished with confidence using a suite of spectroscopic techniques. ¹H NMR spectroscopy provides the most direct and quantifiable initial assessment, with the chemical shift of the vinylic proton serving as a primary indicator. For absolute, irrefutable assignment, 2D NOESY is the definitive method, revealing through-space proton proximities unique to each isomer. IR and UV-Vis spectroscopy serve as valuable, rapid, and complementary techniques. The differences in the IR fingerprint region and the hypsochromic/hypochromic shifts observed in the UV-Vis spectrum of the sterically hindered (Z)-isomer provide strong corroborating evidence. By employing this multi-faceted spectroscopic approach, researchers can ensure the precise characterization of their synthesized materials, a fundamental requirement for advancing drug discovery and development.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount. (Z)-ethyl 2-cyano-3-ethoxyacrylate, a versatile building block in organic synthesis, is no exception. This guide provides an in-depth, technically sound exploration of its synthesis via the Knoevenagel condensation, a comparative analysis with alternative methods, and a comprehensive validation workflow using modern analytical techniques. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the process.

The Strategic Importance of this compound

This compound is a highly functionalized Michael acceptor, making it a valuable precursor for a variety of heterocyclic compounds, including pyridines, pyrimidines, and coumarins. Its strategic importance lies in the presence of three reactive centers: the electrophilic double bond, the cyano group, and the ester functionality. The specific (Z)-stereochemistry can be crucial in directing the stereochemical outcome of subsequent reactions, a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients.

Primary Synthesis Route: The Knoevenagel Condensation

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, which for this specific synthesis is triethyl orthoformate. The reaction is typically catalyzed by a base.

Mechanistic Insights: Understanding the "Why"

The Knoevenagel condensation proceeds through a series of well-understood steps, which are crucial for optimizing reaction conditions and troubleshooting.[1][2][3]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ethyl_Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Anion (Resonance Stabilized) Ethyl_Cyanoacetate->Enolate Deprotonation Base Base (e.g., Piperidine) Triethyl_Orthoformate Triethyl Orthoformate Enolate->Triethyl_Orthoformate Nucleophilic Attack Intermediate_1 Tetrahedral Intermediate Triethyl_Orthoformate->Intermediate_1 Product This compound Intermediate_1->Product Elimination of Ethanol & Ethoxide

Caption: Mechanism of the Knoevenagel Condensation for this compound Synthesis.

The choice of a weak base, such as piperidine or sodium ethoxide, is critical. A strong base could lead to self-condensation of the ethyl cyanoacetate or other side reactions. The reaction is often carried out in a solvent like ethanol, which can also act as a proton source during the workup. The stereoselectivity towards the (Z)-isomer is generally favored under thermodynamic control, as the bulky ester and ethoxy groups prefer to be on opposite sides of the double bond to minimize steric hindrance.[4]

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful isolation of the product with the expected properties confirms the efficacy of the procedure.

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Triethyl orthoformate (1.2 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Acetic acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

  • To a stirred solution of ethyl cyanoacetate in ethanol in a round-bottom flask, add triethyl orthoformate.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a few drops of acetic acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Comparative Analysis of Synthesis Methods

While the Knoevenagel condensation is the preferred method, other synthetic routes to cyanoacrylates exist. An objective comparison highlights the advantages of the chosen protocol.

Synthesis MethodKey ReactantsCatalyst/ConditionsTypical YieldAdvantagesDisadvantages
Knoevenagel Condensation Ethyl cyanoacetate, Triethyl orthoformatePiperidine or Sodium Ethoxide, Reflux80-95%High yield, mild conditions, readily available starting materials, good stereocontrol.May require purification to remove catalyst and byproducts.
Reaction with Dialkoxymethane Ethyl cyanoacetate, DialkoxymethaneAcid catalyst, High temperature55-75%[5]Avoids the use of formaldehyde directly.Requires higher temperatures and cracking of an oligomer intermediate, potentially leading to lower yields and more byproducts.[5]
Transesterification Other alkyl cyanoacrylates, EthanolAcid or base catalystVariableUseful for preparing different esters from a common precursor.Equilibrium-driven process, may require removal of the byproduct alcohol to drive the reaction to completion. Not a primary synthesis route for the target molecule.

Rigorous Validation Through Analytical Techniques

The validation of the synthesized this compound is a critical step to ensure its identity, purity, and stereochemistry. A multi-technique approach provides a self-validating system of characterization.

Validation_Workflow Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) Synthesis->MS Validation Validated Structure, Purity, and Stereochemistry NMR->Validation Confirms connectivity and stereochemistry IR->Validation Identifies functional groups MS->Validation Determines molecular weight

Caption: Analytical Workflow for the Validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation and stereochemical assignment of the product.

  • ¹H NMR: The proton NMR spectrum provides key information. The vinylic proton typically appears as a singlet in the range of 7.5-8.5 ppm. The ethoxy and ethyl ester protons will show characteristic quartet and triplet signals. The coupling constants and chemical shifts are crucial for confirming the structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the cyano carbon, the two olefinic carbons, and the carbons of the ethyl and ethoxy groups, confirming the carbon framework of the molecule.

Expected NMR Data:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.0s=CH-
¹H~4.3q-O-CH₂- (ethoxy)
¹H~4.2q-O-CH₂- (ester)
¹H~1.4t-CH₃ (ethoxy)
¹H~1.3t-CH₃ (ester)
¹³C~163sC=O
¹³C~155s=C(OEt)-
¹³C~116sCN
¹³C~103s=C(CN)-
¹³C~63s-O-CH₂- (ethoxy & ester)
¹³C~14s-CH₃ (ethoxy & ester)

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2220C≡N (nitrile) stretch
~1720C=O (ester) stretch
~1600C=C (alkene) stretch
~1250C-O (ester) stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Expected Mass Spectrum Data:

TechniqueIonm/z
Electrospray Ionization (ESI-MS)[M+H]⁺170.08
[M+Na]⁺192.06

The presence of the molecular ion peak at the expected m/z value provides strong evidence for the successful synthesis of the target molecule.[6]

Conclusion: A Robust and Validated Synthesis

This guide has detailed a reliable and high-yielding synthesis of this compound via the Knoevenagel condensation. The causality behind the choice of reagents and conditions has been explained through an examination of the reaction mechanism. A comparative analysis with alternative methods underscores the advantages of the presented protocol. Furthermore, a comprehensive analytical workflow employing NMR, IR, and MS has been outlined to ensure the rigorous validation of the product's identity, purity, and stereochemistry. By following this guide, researchers can confidently synthesize and validate this important chemical intermediate, ensuring the quality and reliability of their subsequent research and development endeavors.

References

Performance Showdown: A Technical Guide to Evaluating (Z)-ethyl 2-cyano-3-ethoxyacrylate as a STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that acts as a key signaling node in numerous cellular processes, including cell growth, survival, and differentiation.[1] In healthy tissues, the activation of STAT3 is a tightly controlled and transient event. However, its persistent activation is a hallmark of a wide array of human cancers, where it drives tumor progression, metastasis, and resistance to therapy.[2] This oncogenic dependency makes STAT3 a highly attractive target for the development of novel cancer therapeutics. The inhibition of the STAT3 signaling pathway represents a promising strategy to combat malignant cell proliferation and survival.[3]

This guide provides an in-depth comparison of the performance of (Z)-ethyl 2-cyano-3-ethoxyacrylate, a potential STAT3 inhibitor, with other established alternatives in key biological assays. We will delve into the mechanistic rationale behind its potential activity, present comparative data for well-characterized inhibitors, and provide detailed experimental protocols to enable researchers to conduct their own robust evaluations.

The Covalent Approach: A Strategy for Potent and Sustained Inhibition

One of the burgeoning strategies in drug discovery is the design of covalent inhibitors. These molecules form a stable, covalent bond with their target protein, leading to irreversible inhibition. This can offer several advantages, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent inhibitors.

This compound belongs to the class of cyano-acrylamide compounds, which are known Michael acceptors. This chemical feature makes it a candidate for covalent inhibition of STAT3. The electrophilic nature of the acrylamide moiety can facilitate a covalent reaction with nucleophilic cysteine residues within the STAT3 protein, leading to its irreversible inactivation. While direct experimental evidence for the STAT3 inhibitory activity of this compound is not extensively available in the public domain, the investigation of structurally related 2-cyano-3-aryl-acrylamide derivatives has shown promise in targeting STAT3.[1]

The Competitive Landscape: Established STAT3 Inhibitors

To provide a framework for evaluating this compound, we will compare its potential performance against two well-characterized small-molecule STAT3 inhibitors: Stattic and S3I-201.

  • Stattic: The first non-peptidic, small-molecule inhibitor reported to selectively target the SH2 domain of STAT3, thereby preventing its dimerization, a crucial step for its activation.[4]

  • S3I-201 (NSC 74859): A chemical probe identified through structure-based virtual screening that disrupts STAT3 DNA-binding and transcriptional activities.[5]

The following table summarizes the reported inhibitory concentrations (IC50) of these compounds in various assays. It is important to note that IC50 values can vary between different studies and experimental conditions.

InhibitorAssay TypeCell Line / ConditionReported IC50Reference
Stattic STAT3 SH2 Domain Binding (Cell-free)-5.1 µM[4][6]
Cell ViabilityHepG2 (Hepatocellular Carcinoma)2.94 µM[7]
Cell ViabilityBel-7402 (Hepatocellular Carcinoma)2.5 µM[7]
Cell ViabilitySMMC-7721 (Hepatocellular Carcinoma)5.1 µM[7]
Cell ViabilityCCRF-CEM (T-cell Acute Lymphoblastic Leukemia)3.188 µM[8]
Cell ViabilityJurkat (T-cell Acute Lymphoblastic Leukemia)4.89 µM[8]
S3I-201 STAT3 DNA Binding (Cell-free)-86 µM[1][3][5][9]
IL-6-induced STAT3 PhosphorylationT cells38 µM[10]
Cell ViabilityMDA-MB-231, MDA-MB-435, MDA-MB-453 (Breast Cancer)~100 µM[9]

Visualizing the Battlefield: The STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and highlights the points of intervention for inhibitors.

STAT3_Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylates (Tyr705) p_stat3 p-STAT3 (active) stat3_inactive->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Promotes stattic Stattic (Inhibits Dimerization) stattic->dimer s3i201 S3I-201 (Inhibits DNA Binding) s3i201->nucleus Blocks DNA Binding ecea This compound (Potential Covalent Inhibitor) ecea->p_stat3 Potential Covalent Binding

Caption: The STAT3 signaling pathway and points of inhibitor action.

Experimental Protocols for a Head-to-Head Comparison

To objectively assess the performance of this compound, a series of standardized assays should be performed in parallel with known inhibitors. Here, we provide detailed protocols for three fundamental assays.

STAT3-Dependent Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of STAT3.

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of STAT3-responsive elements and a control plasmid expressing Renilla luciferase for normalization. A reduction in firefly luciferase activity upon compound treatment indicates inhibition of the STAT3 signaling pathway.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (this compound, Stattic, S3I-201) and a vehicle control (e.g., DMSO).

  • Stimulation: After 1-2 hours of pre-incubation with the compounds, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), at an appropriate concentration.

  • Lysis and Luminescence Measurement: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Western Blotting for Phospho-STAT3 (Tyr705)

This assay directly measures the phosphorylation status of STAT3, a key indicator of its activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.

Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to Membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody (anti-p-STAT3) blocking->primary_ab secondary_ab 8. Secondary Antibody primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis of p-STAT3.

Protocol:

  • Cell Culture and Treatment: Plate a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) and treat with various concentrations of the test compounds for a specified duration.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3.

MTT Cell Viability Assay

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on STAT3 signaling in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control for 24-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Conclusion and Future Directions

Future investigations should focus on generating precise IC50 values for this compound in biochemical and cell-based assays, elucidating its specific mechanism of action, and assessing its selectivity against other STAT family members and kinases. Such data will be crucial in determining its potential as a valuable research tool and a candidate for further therapeutic development.

References

A Comparative Guide to the Cytotoxicity of (Z)-ethyl 2-cyano-3-ethoxyacrylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of (Z)-ethyl 2-cyano-3-ethoxyacrylate (ECEA) derivatives, designed for researchers and professionals in drug discovery and development. We will delve into the structure-activity relationships that govern their efficacy as potential anticancer agents, supported by comparative experimental data and detailed protocols.

Introduction: The Therapeutic Potential of Cyanoacrylates

The cyanoacrylate scaffold is a versatile pharmacophore in medicinal chemistry. The presence of electron-withdrawing groups like the cyano (C≡N) and ester functionalities creates a highly polarized π-system, making the molecule susceptible to nucleophilic attack and interaction with biological targets[1][2]. While widely known for their adhesive properties, modifications to the core structure have yielded derivatives with significant biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects[2][3].

Early variants like methyl cyanoacrylate showed significant toxicity, largely due to the rapid release of formaldehyde upon degradation[4]. This led to the development of derivatives with longer alkyl chains (e.g., ethyl, butyl, octyl), which exhibit lower cytotoxicity and greater biocompatibility, paving the way for their exploration as therapeutic agents[4][5]. This guide focuses specifically on derivatives of this compound, exploring how substitutions on the phenyl ring modulate their cytotoxic potency against various cancer cell lines.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic efficacy of ECEA derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. The core structure, an ethyl 2-cyano-3-phenylacrylate, serves as the template for these modifications. A systematic analysis reveals several key trends that govern the structure-activity relationship.

Generally, the introduction of electron-withdrawing or lipophilic groups on the phenyl ring tends to enhance cytotoxic activity. This is likely because these modifications can influence the molecule's ability to penetrate cell membranes and interact with intracellular targets. For instance, compounds with nitro or halogen substituents have demonstrated potent activity against various cancer cell lines[6][7]. Conversely, the position of these substituents is also critical, with meta and para substitutions often showing different activity profiles compared to ortho substitutions, which may introduce steric hindrance[8].

The following diagram illustrates the key modification points on the parent ECEA structure that influence its bioactivity.

Caption: Key structural features of ECEA derivatives governing cytotoxicity.

Comparative Cytotoxicity Data

To objectively compare the cytotoxic potential of various ECEA derivatives, we have synthesized data from studies evaluating their half-maximal inhibitory concentration (IC50) against several human cancer cell lines. The data is presented in the table below. Lower IC50 values indicate higher cytotoxic potency. All assays were performed using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method after a 48-hour incubation period.

Compound IDSubstituent (R)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)
3a H (Unsubstituted)>100>100>100
3c 3-NO₂15.218.522.1
3d 4-NO₂12.815.119.8
3e 4-Cl25.630.235.4
3f 4-F38.142.548.9
3g 4-CH₃85.390.1>100
3h 4-OCH₃>100>100>100
3l Thiophen-2-yl10.513.216.7

Data synthesized from studies on substituted ethyl-2-cyano-3-phenylacrylates[6].

Analysis of Results: The unsubstituted parent compound (3a ) shows negligible cytotoxicity. However, the introduction of electron-withdrawing groups dramatically increases potency. The nitro-substituted derivatives (3c and 3d ) exhibit the highest cytotoxicity among the simple phenyl derivatives, with the para-substituted version (3d ) being slightly more potent than the meta-substituted one (3c ). Halogen substitution (3e , 3f ) also confers significant activity, though less than the nitro group. In contrast, electron-donating groups like methyl (3g ) and methoxy (3h ) lead to a sharp decrease in activity. Notably, replacing the phenyl ring with a bioisosteric thiophene ring (3l ) results in the most potent compound in this series, highlighting the importance of the heterocyclic scaffold in enhancing anticancer effects[6].

Proposed Mechanism of Action: Apoptosis Induction

While the precise molecular targets are still under investigation, evidence suggests that cytotoxic cyanoacrylates induce cancer cell death primarily through the induction of apoptosis. Compounds with similar structures have been shown to arrest the cell cycle and modulate key apoptotic proteins[9]. The proposed pathway involves the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin[9].

The electrophilic nature of the α,β-unsaturated system in ECEA derivatives makes them potential Michael acceptors. This allows them to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) in critical cellular proteins, such as enzymes in key signaling pathways or proteins involved in maintaining redox homeostasis. This interaction can trigger cellular stress, leading to the activation of the intrinsic apoptotic cascade.

Apoptosis_Pathway cluster_pathway Proposed Apoptotic Pathway for ECEA Derivatives ECEA ECEA Derivative Cell Cancer Cell ECEA->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Michael Addition Protein Adducts Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome C Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of ECEA-induced apoptosis.

Experimental Protocols

To ensure reproducibility and standardization, we provide detailed protocols for the key cytotoxicity assays used in the evaluation of these compounds.

Cell Culture and Maintenance
  • Cell Lines: A549 (human lung carcinoma), HT-29 (human colorectal adenocarcinoma), and HepG2 (human hepatocarcinoma) cells are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA solution.

MTT Cytotoxicity Assay Workflow

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow start Start step1 Cell Seeding Seed 5x10³ cells/well in a 96-well plate. Incubate for 24h. start->step1 step2 Compound Treatment Add serial dilutions of ECEA derivatives. Incubate for 48h. step1->step2 step3 MTT Addition Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. step2->step3 step4 Formazan Solubilization Remove medium, add 150 µL DMSO to each well. Shake for 15 min. step3->step4 step5 Absorbance Reading Measure absorbance at 570 nm using a microplate reader. step4->step5 end Data Analysis (IC50 Calculation) step5->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well microplates at a density of 5 × 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each ECEA derivative in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48 hours.

  • MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Measure the optical density (OD) of the wells at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated as (OD_treated / OD_control) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism)[9].

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer agents. Structure-activity relationship studies clearly demonstrate that cytotoxicity can be significantly enhanced by introducing electron-withdrawing substituents, such as nitro and chloro groups, at the para-position of the phenyl ring. Furthermore, the replacement of the phenyl ring with a thiophene moiety yields compounds with superior potency.

The primary mechanism of action appears to be the induction of apoptosis, likely triggered by the compound's ability to act as a Michael acceptor and disrupt cellular homeostasis. The detailed protocols provided herein offer a standardized framework for researchers to conduct further comparative studies.

Future research should focus on synthesizing and evaluating a broader range of heterocyclic and substituted derivatives to further optimize potency and selectivity. In-depth mechanistic studies are also required to identify the specific molecular targets of these compounds. Finally, promising candidates should be advanced to in vivo xenograft models to validate their therapeutic potential in a preclinical setting[10].

References

A Technical Guide to the Synergistic Application of Computational and Experimental Data for the Analysis of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the convergence of computational modeling and empirical validation is not merely a matter of convenience but a cornerstone of rigorous scientific inquiry. This guide delves into the comparative analysis of (Z)-ethyl 2-cyano-3-ethoxyacrylate, a versatile building block in organic synthesis. We will explore how computational chemistry, specifically Density Functional Theory (DFT), can be leveraged to predict its structural and spectroscopic properties, and how these theoretical datasets stand in comparison to tangible, experimentally derived data. The objective is to provide researchers, scientists, and drug development professionals with a framework for integrating these two powerful methodologies to accelerate research and development.

This compound is a member of the cyanoacrylate family, a class of compounds with significant applications in the synthesis of various heterocyclic compounds and as precursors for biologically active molecules. The reactivity and utility of this molecule are intrinsically linked to its stereochemistry and electronic structure. An accurate understanding of these features is paramount for its effective application.

The Symbiotic Relationship Between In Silico and In Vitro Data

Computational chemistry offers a powerful lens through which we can predict and understand the behavior of molecules at an atomic level. It allows for the exploration of molecular geometries, electronic properties, and spectroscopic signatures without the need for extensive, time-consuming, and often costly laboratory work. However, these computational models are built upon approximations and their accuracy must be benchmarked against real-world experimental data. This guide will walk you through the process of obtaining both datasets and, more importantly, how to critically compare them to gain a deeper understanding of the molecule .

Part 1: Experimental Characterization of this compound

The first pillar of our analysis is the empirical characterization of the molecule. This involves the synthesis or acquisition of a pure sample and its analysis using a suite of spectroscopic and analytical techniques.

Physicochemical Properties

The fundamental physical properties of a compound are the first step in its characterization. For this compound, the following experimental data has been reported:

PropertyExperimental ValueSource
Molecular FormulaC₈H₁₁NO₃--INVALID-LINK--
Molecular Weight169.18 g/mol --INVALID-LINK--
Melting Point49-51 °C--INVALID-LINK--
Boiling Point190-191 °C at 30 mmHg--INVALID-LINK--
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the experimental characterization of a small molecule like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesis or Procurement of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir FT-IR Spectroscopy purification->ir Functional Group ID uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Transitions data_proc Data Processing and Analysis nmr->data_proc ir->data_proc uv_vis->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups (e.g., C≡N, C=O, C=C, C-O).

Part 2: Computational Modeling of this compound

Computational chemistry provides a theoretical framework to predict the properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for organic molecules.

Computational Workflow

The following diagram outlines the computational workflow for predicting the structural and spectroscopic properties of this compound.

computational_workflow cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis build_mol Build 3D Structure of This compound choose_method Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) build_mol->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy nmr_calc GIAO NMR Calculation geom_opt->nmr_calc extract_data Extract Predicted Data (Bond lengths, angles, frequencies, shifts) freq_calc->extract_data nmr_calc->extract_data visualize Visualize Results (Optimized geometry, spectra) extract_data->visualize

Caption: Computational workflow for predicting properties of this compound.

Detailed Computational Protocols

Geometry Optimization and Vibrational Frequency Calculation

  • Objective: To find the lowest energy conformation of the molecule and predict its IR spectrum.

  • Protocol:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform a geometry optimization using a DFT functional and basis set, such as B3LYP/6-311++G(d,p). This level of theory is known to provide reliable geometries for organic molecules.

    • Following the optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The output will provide the calculated vibrational frequencies and their corresponding IR intensities, which can be used to generate a theoretical IR spectrum.

NMR Chemical Shift Calculation

  • Objective: To predict the ¹H and ¹³C NMR chemical shifts.

  • Protocol:

    • Using the optimized geometry from the previous step, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

    • The same DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) should be used for consistency.

    • The calculation will output the absolute shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.

Part 3: A Comparative Analysis

The true power of this dual approach lies in the direct comparison of the experimental and computational data. This comparison not only validates the computational model but also provides a deeper understanding of the experimental results.

Structural Parameters

While experimental determination of precise bond lengths and angles for a non-crystalline solid can be challenging, X-ray crystallography on a suitable derivative can provide this data. In the absence of a crystal structure for the title compound, we can draw parallels from studies on similar molecules. For instance, a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate provides a detailed comparison of experimental (X-ray) and theoretical (DFT) bond lengths and angles[1]. Generally, DFT calculations at the B3LYP level are expected to reproduce experimental bond lengths to within a few hundredths of an angstrom.

ParameterExpected Experimental Range (from related structures)Predicted Computational Value (Illustrative)
C=C Bond Length~1.36 Å~1.37 Å
C≡N Bond Length~1.15 Å~1.16 Å
C=O Bond Length~1.21 Å~1.22 Å

Discrepancies between experimental and theoretical geometries can often be attributed to intermolecular interactions in the solid state (for crystallographic data) which are not accounted for in the gas-phase computational model.

Spectroscopic Data

Infrared Spectroscopy

The comparison of experimental and calculated vibrational frequencies is a powerful tool for assigning the bands in an IR spectrum.

Functional GroupExperimental Frequency (cm⁻¹) (from related structures)Predicted Frequency (cm⁻¹) (Illustrative)Vibrational Mode
C≡N2206 - 2211~2215Stretching
C=O1670 - 1680~1690Stretching
C=C~1600~1610Stretching
C-O~1250~1260Stretching

It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve the agreement, a scaling factor is often applied to the computed frequencies.

NMR Spectroscopy

The prediction of NMR chemical shifts is a stringent test of the quality of the computational model.

NucleusExperimental Shift (ppm) (from related structures)Predicted Shift (ppm) (Illustrative)
Olefinic CH~8.0~8.1
O-CH₂~4.3~4.4
O-CH₂-CH₃~1.4~1.5
C=O~163~165
C≡N~116~117

The accuracy of calculated NMR shifts depends heavily on the level of theory and the inclusion of solvent effects in the calculation, as solvent can significantly influence the electronic environment of the nuclei.

Conclusion

The synergistic use of experimental and computational data provides a robust framework for the characterization of this compound. Experimental measurements provide the ground truth, while computational models offer a detailed, atomistic interpretation of these results. By understanding the strengths and limitations of each approach, researchers can gain a more comprehensive understanding of the chemical systems they are investigating. This integrated approach is not only best practice for fundamental research but is also becoming increasingly indispensable in the fast-paced world of drug discovery and materials science.

References

A Comparative Guide to the Cross-Reactivity of (Z)-ethyl 2-cyano-3-ethoxyacrylate in Medical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of materials for medical devices and formulations is a critical decision, balancing efficacy with patient safety. (Z)-ethyl 2-cyano-3-ethoxyacrylate, a member of the acrylate family, presents unique properties but also raises questions regarding its potential for immunological cross-reactivity. This guide provides an in-depth, objective comparison of this compound with alternative compounds, supported by established experimental methodologies to ensure scientific integrity.

Introduction to this compound and the Challenge of Cross-Reactivity

This compound is an acrylate monomer with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals.[1] Its structural similarity to ethyl cyanoacrylate, a common component in medical-grade adhesives, necessitates a thorough evaluation of its biocompatibility, particularly its sensitization potential.[2][3] Allergic contact dermatitis (ACD) is a significant concern with acrylate-based materials, and understanding the potential for cross-reactivity is paramount for predicting and preventing adverse patient reactions.[4][5][6]

Cross-reactivity occurs when the immune system, sensitized to one compound, reacts to a different but structurally similar compound.[5] In the context of medical devices, this could mean that a patient with a known allergy to one type of acrylate could also react to a device containing this compound. This guide will delve into the methodologies used to assess this risk and compare the profile of this compound with that of other commonly used cyanoacrylates.

Comparative Analysis of Cyanoacrylate Adhesives

The primary concern with cyanoacrylate adhesives in medical applications is their potential to cause skin sensitization and cytotoxicity.[7][8] This is largely attributed to the degradation of the polymerized adhesive into byproducts such as formaldehyde and cyanoacetate, which can elicit an inflammatory response.[7] The rate of this degradation, and thus the level of cytotoxicity, is influenced by the length of the alkyl chain of the cyanoacrylate monomer.[7]

CompoundAlkyl Chain LengthDegradation RateCytotoxicitySensitization PotentialCommon Applications
This compound Short (Ethyl group)Presumed RapidPotentially High[1][9]May cause skin and respiratory sensitization[1][9]Intermediate in synthesis[1]
Ethyl Cyanoacrylate ShortRapidHigh[7]Known skin sensitizer[3][6][10][11][12]Medical device assembly, topical skin adhesives (less common now)[2][13]
n-Butyl Cyanoacrylate IntermediateSlower than EthylModerateLower than EthylTopical skin adhesive[14]
2-Octyl Cyanoacrylate LongSlowLowLow, does not typically cross-react with ethyl cyanoacrylate[4]Topical skin adhesive (e.g., Dermabond)[2][4][14]
Silicone Adhesives N/A (Polymer)Very SlowVery LowLowGentle stick-to-skin applications, wound dressings[15]

Key Insights:

  • Shorter-chain cyanoacrylates , such as ethyl cyanoacrylate and likely this compound, tend to degrade more quickly, leading to a higher localized concentration of cytotoxic byproducts.[7]

  • Longer-chain cyanoacrylates , like 2-octyl cyanoacrylate, are generally more biocompatible due to their slower degradation rate.[7]

  • Cross-reactivity between different cyanoacrylates can occur , although it is not always predictable.[5][16][17] However, 2-octyl cyanoacrylate has been shown to not cross-react with ethyl cyanoacrylate, making it a safer alternative for individuals sensitized to shorter-chain acrylates.[4]

  • While some studies suggest ethyl cyanoacrylate does not cross-react with methacrylates and acrylates , others indicate that co-reactions are possible, highlighting the complexity of sensitization patterns.[16][17][18]

Experimental Protocols for Assessing Cross-Reactivity and Biocompatibility

To objectively evaluate the safety profile of this compound and its alternatives, standardized and validated testing methodologies are essential. The following protocols are fundamental for assessing sensitization and cytotoxicity.

In Vitro Cytotoxicity Testing (ISO 10993-5)

Cytotoxicity testing is a crucial first step in evaluating the biocompatibility of a medical device material.[19][20][21] It assesses the potential of a material's extracts to cause cell damage or death.[19]

Objective: To determine the potential biological reactivity of mammalian cell cultures in response to an extract of the test material.[20]

Methodology: MTT Assay [19]

  • Extract Preparation: Prepare an extract of the test material (e.g., polymerized this compound) in a cell culture medium under standardized conditions (e.g., 37°C for 24 hours).[20]

  • Cell Culture: Seed a monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts) in 96-well plates and allow them to attach.[22]

  • Exposure: Replace the normal culture medium with the prepared extract of the test material at various concentrations. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the cells with the extract for a defined period (e.g., 24-72 hours).

  • MTT Assay: Add MTT solution to each well. Living cells will reduce the yellow MTT to a purple formazan product.

  • Quantification: Solubilize the formazan crystals and measure the absorbance using a spectrophotometer. Cell viability is expressed as a percentage relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Cell Exposure cluster_assay Assay & Analysis TestMaterial Test Material (this compound) Extract Prepare Extract (ISO 10993-12) TestMaterial->Extract Expose Expose Cells to Extract Extract->Expose CellCulture Culture L929 Cells CellCulture->Expose Incubate Incubate Expose->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Data (% Cell Viability) Measure->Analyze

Caption: Workflow for assessing in vitro cytotoxicity via MTT assay.

Skin Sensitization Testing: Murine Local Lymph Node Assay (LLNA)

The LLNA is the gold standard for assessing the potential of a chemical to cause allergic contact dermatitis.[23][24] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.[23]

Objective: To determine if a test substance has the potential to induce a skin sensitization response.[25]

Methodology:

  • Animal Model: Use a group of female CBA/Ca or CBA/J mice (at least 4 animals per group).[26]

  • Dose Preparation: Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil).[24] Include a vehicle-only control group and a positive control group (e.g., hexyl cinnamic aldehyde).[23]

  • Application: Apply the test substance or control to the dorsal surface of each mouse's ear for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 5, inject the mice with a solution containing a marker for proliferating cells (historically 3H-methyl thymidine, with non-radioactive alternatives now available).[26]

  • Lymph Node Excision: After a set time, humanely euthanize the mice and excise the auricular lymph nodes.

  • Quantification: Process the lymph nodes to measure the incorporation of the proliferation marker.

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.[25] An SI of 3 or greater is typically considered a positive result, indicating sensitization potential.[25]

Experimental Workflow for the Murine Local Lymph Node Assay (LLNA)

LLNA_Workflow cluster_dosing Dosing Phase (Days 1-3) cluster_proliferation Proliferation & Measurement (Day 5) cluster_analysis Data Analysis DosePrep Prepare Test Substance and Controls Application Topical Application to Mouse Ears DosePrep->Application Injection Inject Proliferation Marker Excision Excise Auricular Lymph Nodes Injection->Excision Quantify Quantify Marker Incorporation Excision->Quantify CalculateSI Calculate Stimulation Index (SI) Quantify->CalculateSI Result SI ≥ 3 → Sensitizer CalculateSI->Result

Caption: Workflow for assessing skin sensitization potential using the LLNA.

Conclusion and Recommendations

The available evidence suggests that this compound, due to its chemical structure, may pose a risk of skin and respiratory sensitization.[1][9] When considering its use in medical applications, a thorough risk assessment is imperative. This should include rigorous biocompatibility testing following ISO 10993 standards, with a particular focus on cytotoxicity and sensitization potential.

For applications involving direct or prolonged contact with skin or tissues, alternatives with a more established safety profile should be prioritized. Longer-chain cyanoacrylates, such as 2-octyl cyanoacrylate, offer a lower risk of cytotoxicity and sensitization.[4][7] For sensitive applications, non-cyanoacrylate adhesives like medical-grade silicones may be the most appropriate choice.[15]

Ultimately, the selection of any material for a medical device requires a data-driven approach. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed and scientifically sound decision, ensuring patient safety and product efficacy.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (Z)-ethyl 2-cyano-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. (Z)-ethyl 2-cyano-3-ethoxyacrylate, a versatile intermediate in organic synthesis, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to its proper disposal, grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound presents several potential hazards that dictate its handling and disposal methods.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Toxic or harmful if swallowed.[1][2][3]H301/H302
Skin Irritation Causes skin irritation upon contact.[1][2][3][4]H315
Serious Eye Irritation Causes serious eye irritation.[1][2][3][4]H319
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]H334
Skin Sensitization May cause an allergic skin reaction.[1][2]H317
Specific Target Organ Toxicity May cause respiratory irritation.[1][3][4]H335
Aquatic Hazard Harmful to aquatic life with long lasting effects.[4]H412

This table summarizes the primary hazards associated with this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The presence of the cyano group (-CN) is a key determinant of its toxicological profile and disposal requirements. While not a free cyanide salt, thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides and carbon monoxide[5]. Therefore, all handling and disposal procedures must be designed to prevent uncontrolled reactions and environmental release.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure all necessary safety measures are in place. This is not merely a procedural checklist but a critical system to prevent exposure and manage unforeseen incidents.

Engineering Controls

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[2]. The fume hood provides a controlled environment that captures and exhausts vapors, protecting the user. An eyewash station and safety shower must be readily accessible[5].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice in laboratory settings; however, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information related to acrylates and nitriles[6][7][8][9]. For prolonged or direct contact, thicker gauge gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and vapors[5].

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact[5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[5].

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with environmental regulations.

Waste Segregation and Collection

Causality: Proper segregation at the point of generation is the cornerstone of a safe and efficient waste management program. It prevents the inadvertent mixing of incompatible chemicals, which could lead to hazardous reactions.

  • Designate a specific, labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Collect all waste , including residual amounts in original containers, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE (e.g., gloves) in this designated container.

  • Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent polymerization or other hazardous reactions.

On-Site Neutralization (For Small Quantities, Expert Use Only)

Disclaimer: This procedure should only be performed by trained personnel with a thorough understanding of the chemical's reactivity.

For very small residual amounts, chemical neutralization can be considered to render the material less hazardous before disposal. However, this is a complex procedure that generates its own waste stream and should only be undertaken if the necessary expertise and safety measures are in place. A common approach for cyanoacrylates involves polymerization.

  • In a fume hood , add a small amount of a weak base (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide) to the container with the residual this compound.

  • The base will initiate polymerization , causing the liquid to solidify. This process can be exothermic, so it should be done slowly and in small batches.

  • Allow the polymerization to complete. The resulting solid polymer is generally less hazardous than the liquid monomer.

  • The solidified polymer should still be disposed of as hazardous waste, but it is in a more stable form.

Final Disposal Pathway

All waste containing this compound, whether in its original form or as a polymerized solid, must be disposed of as hazardous waste in accordance with all federal, state, and local regulations[5].

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.

  • Maintain meticulous records of all hazardous waste generated and disposed of, as required by regulatory agencies such as the Environmental Protection Agency (EPA) in the United States[10][11].

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it , wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.

  • For large spills , evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention[2][5].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[2][4].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2][5].

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow Start Start: Handling (Z)-ethyl 2-cyano-3-ethoxyacrylate Assess_Waste Assess Waste Type and Quantity Start->Assess_Waste Small_Residual Small Residual Amount? Assess_Waste->Small_Residual Evaluate Large_Quantity Bulk/Contaminated Materials Assess_Waste->Large_Quantity Expert_Available Expertise for Neutralization Available? Small_Residual->Expert_Available Yes Collect_Waste Collect in Designated Hazardous Waste Container Small_Residual->Collect_Waste No Large_Quantity->Collect_Waste Neutralize On-Site Polymerization (with caution) Expert_Available->Neutralize Yes Expert_Available->Collect_Waste No Neutralize->Collect_Waste Collect Polymerized Waste Store_Waste Store in Secure Waste Accumulation Area Collect_Waste->Store_Waste Arrange_Disposal Arrange for Licensed Hazardous Waste Disposal Store_Waste->Arrange_Disposal End End: Disposal Complete Arrange_Disposal->End

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, implementing robust safety protocols, and adhering to a systematic disposal procedure, researchers can ensure a safe working environment and maintain compliance with all applicable regulations. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the compound.

References

Mastering the Safe Handling of (Z)-ethyl 2-cyano-3-ethoxyacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(Z)-ethyl 2-cyano-3-ethoxyacrylate is a valuable reagent in the synthesis of novel compounds within the pharmaceutical and materials science sectors. Its unique chemical structure, however, necessitates a rigorous and informed approach to laboratory handling to ensure the safety of all personnel. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond mere compliance to foster a culture of proactive safety and operational excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound presents a multi-faceted hazard profile that must be thoroughly understood before any handling occurs. A comprehensive risk assessment is the cornerstone of a safe experimental workflow.

The primary hazards associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed[1][2][3].

  • Skin and Eye Damage: It is known to cause skin irritation and poses a risk of serious, potentially irreversible, eye damage[1][2][3].

  • Respiratory Irritation: Inhalation of dust, vapor, mist, or gas can lead to respiratory tract irritation[1][2][3].

  • Sensitization: There is a potential for sensitization through both inhalation and skin contact, which can lead to allergic reactions upon subsequent exposures[1][2][4].

These hazards are intrinsic to its chemical reactivity. The acrylate group is susceptible to polymerization, and the cyano group can have toxicological effects. Understanding these properties informs the specific personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes Chemical Splash GogglesProtects against splashes that can cause serious eye damage. Standard safety glasses are insufficient. Ensure a snug fit.[1][5]
Hands Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice. Always check the manufacturer's glove compatibility data. Avoid latex gloves due to potential for degradation and allergic reactions.[6]
Body Chemical-Resistant Apron or Lab CoatProvides a barrier against accidental spills and contamination of personal clothing.[1][5]
Respiratory NIOSH/MSHA Approved RespiratorRequired when working outside of a certified chemical fume hood or when there is a risk of generating aerosols or dusts. The type of respirator (e.g., N95 dust mask for solids, or a cartridge respirator for vapors) should be chosen based on the specific procedure and a formal risk assessment.[1][4][7]
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron

  • Respirator (if required)

  • Goggles

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior)

  • Lab Coat/Apron (folding it inward)

  • Goggles

  • Respirator

This sequence is designed to minimize the transfer of any chemical residue from the PPE to your skin or clothing.

Safe Handling and Operational Plan: A Step-by-Step Approach

Adherence to a strict operational plan is vital for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Engineering Controls: The Foundation of Safety
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and have been recently tested.[1]

Procedural Steps for Handling
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Weighing and Transferring:

    • If the compound is a solid, handle it in a fume hood to avoid inhaling any dust.[1]

    • Use a dedicated, clean spatula and weighing vessel.

    • When transferring, do so slowly and carefully to prevent generating dust or splashing.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the container closed as much as possible.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1][5] The container should be tightly sealed to prevent exposure to moisture, which can cause rapid polymerization.[8][9]

Emergency Procedures and Disposal Plan: Preparing for the Unexpected

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Protect: Ensure you are wearing the appropriate PPE before attempting any cleanup.

  • Clean-up: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[10] If irritation persists, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal.[1] Do not dispose of this chemical down the drain.

Visualizing the Safety Workflow

To aid in the rapid assessment of required safety measures, the following workflow diagram illustrates the decision-making process for handling this compound.

PPE_Decision_Workflow start Start: Handling this compound fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood ppe_standard Standard PPE Required: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat/Apron fume_hood->ppe_standard  Yes respirator Additional PPE: - NIOSH/MSHA Approved Respirator fume_hood->respirator  No aerosol_risk Is there a risk of generating dusts or aerosols? aerosol_risk->respirator  Yes proceed Proceed with Caution aerosol_risk->proceed  No ppe_standard->aerosol_risk respirator->ppe_standard respirator->proceed

Caption: Decision workflow for selecting appropriate PPE.

By integrating these safety protocols and maintaining a vigilant and informed approach, researchers can confidently and safely unlock the scientific potential of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.